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  • Product: (2-Phenylcyclopropyl)methanamine
  • CAS: 15639-87-9

Core Science & Biosynthesis

Foundational

Structural Dynamics and Synthetic Architecture of (2-Phenylcyclopropyl)methanamine

Executive Summary (2-Phenylcyclopropyl)methanamine is a highly versatile chiral building block and privileged pharmacophore in medicinal chemistry. As a structural homolog of the well-known monoamine oxidase (MAO) inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Phenylcyclopropyl)methanamine is a highly versatile chiral building block and privileged pharmacophore in medicinal chemistry. As a structural homolog of the well-known monoamine oxidase (MAO) inhibitor tranylcypromine (TCP), this compound features an interpolated methylene spacer between the cyclopropyl ring and the primary amine. This seemingly minor structural modification profoundly alters the molecule's basicity, steric profile, and target engagement kinetics. This technical guide provides an in-depth analysis of its physicochemical properties, pharmacological utility, and a self-validating synthetic workflow designed for high-purity isolation.

Molecular Architecture and Physicochemical Profile

The core structure of (2-phenylcyclopropyl)methanamine consists of a central, strained cyclopropane ring substituted with a phenyl group at the C2 position and an aminomethyl group at the C1 position. The presence of the cyclopropane ring introduces significant bond strain and rigidifies the relative orientation of the phenyl and methanamine vectors, which is critical for stereospecific receptor binding.

The compound exists as multiple stereoisomers, with the trans-configuration (e.g., rel-(1R,2R)) being the most synthetically and pharmacologically relevant1[1]. Because the free base is an oxidation-prone oil, it is universally isolated and stored as a hydrochloride salt to ensure long-term bench stability 2[2].

Table 1: Core Physicochemical and Computational Properties
PropertyValueReference
IUPAC Name (2-phenylcyclopropyl)methanamine3[3]
Molecular Formula C₁₀H₁₃N3[3]
Molecular Weight 147.22 g/mol 3[3]
CAS Registry Number 15639-87-9 (General), 936-96-9 (rel-1R,2R)1[1][3]
XLogP3 (Lipophilicity) 1.73[3]
Topological Polar Surface Area 26 Ų3[3]
Rotatable Bond Count 34[4]

Pharmacological Divergence: The Methylene Homologation Effect

Tranylcypromine (TCP) is a rigid, non-selective inhibitor of both MAO enzymes and Lysine-Specific Demethylase 1 (LSD1) 5[5]. The direct attachment of the primary amine to the cyclopropyl ring in TCP heavily restricts its conformational freedom.

By introducing a single methylene spacer to create (2-phenylcyclopropyl)methanamine, the pKa of the amine increases and the steric bulk is displaced. This homologation fundamentally alters the binding kinetics within FAD-dependent catalytic pockets. While it retains the ability to undergo single-electron transfer and ring-opening to form covalent FAD adducts, the altered spatial geometry shifts its selectivity profile. Furthermore, this specific expanded scaffold has been identified as a critical pharmacophore for the development of selective 5-HT2C receptor agonists, which are pivotal in treating central nervous system disorders 6[6][7].

G A (2-Phenylcyclopropyl)methanamine (Pharmacophore) B Amine Protonation (Physiological pH) A->B pKa ~9.5 C Target: LSD1 Enzyme (Lysine-Specific Demethylase 1) B->C Active Site Entry D Target: 5-HT2C Receptor (Agonist Binding) B->D Receptor Activation E FAD Cofactor Adduct Formation (Covalent Inhibition) C->E Single-Electron Transfer & Ring Opening F Epigenetic Modulation (Increased H3K4 Methylation) E->F Downstream Effect

Figure 1: Pharmacological divergence of the (2-phenylcyclopropyl)methanamine scaffold.

Self-Validating Synthetic Workflow

The synthesis of (2-phenylcyclopropyl)methanamine demands strict chemoselectivity and stereocontrol. The most robust and scalable route involves the transition-metal-catalyzed cyclopropanation of styrene, followed by the exhaustive reduction of the resulting nitrile intermediate 7[7][8].

Step 1: [2+1] Cycloaddition (Synthesis of 2-Phenylcyclopropanecarbonitrile)
  • Protocol: To a solution of styrene and a catalytic amount of copper(II) acetylacetonate (Cu(acac)₂) in 1,2-dichloroethane at 60 °C, diazoacetonitrile is added dropwise over 2 hours.

  • Causality of Reagents: Cu(acac)₂ is specifically chosen because it safely and steadily decomposes diazoacetonitrile into a copper-carbenoid species. This controlled decomposition prevents the explosive accumulation of unreacted diazo compounds and ensures a stereoselective [2+1] cycloaddition with the electron-rich styrene double bond, favoring the trans-diastereomer due to steric minimization in the transition state7[7].

  • In-Process Validation: The reaction is monitored by the cessation of N₂ gas evolution. TLC (Hexanes/EtOAc) will confirm the complete consumption of the diazo precursor.

Step 2: Exhaustive Nitrile Reduction
  • Protocol: The purified 2-phenylcyclopropanecarbonitrile is dissolved in anhydrous THF and cooled to 0 °C. A solution of Lithium Aluminum Hydride (LiAlH₄) in THF is added dropwise. The mixture is allowed to warm to room temperature and stirred for 12 hours8[8].

  • Causality of Reagents: Aliphatic nitriles are highly recalcitrant to mild hydride sources like sodium borohydride (NaBH₄). While DIBAL-H can be used, it often arrests at the imine stage, yielding an aldehyde upon aqueous hydrolysis 8[8]. LiAlH₄ provides the aggressive nucleophilic hydride equivalents required to fully reduce the carbon-nitrogen triple bond to a primary amine in a single continuous step 9[7][9].

  • In-Process Validation (Fieser Workup): Quenching LiAlH₄ reactions with standard aqueous acids generates a gelatinous aluminum hydroxide emulsion that traps the product. The Fieser method (sequential addition of n g H₂O, n g 15% NaOH, and 3n g H₂O per n g of LiAlH₄) forces the aluminum salts to precipitate as a granular, easily filterable white solid, validating the successful destruction of the hydride and ensuring high recovery of the lipophilic free base.

Step 3: Hydrochloride Salt Stabilization
  • Protocol: The crude free base oil is dissolved in anhydrous diethyl ether. Anhydrous HCl gas is bubbled through the solution (or 2M HCl in ether is added) until precipitation ceases. The solid is filtered and recrystallized.

  • Causality of Reagents: The free base is an oil prone to rapid oxidative degradation and carbamate formation upon exposure to atmospheric CO₂. Conversion to the hydrochloride salt yields a highly crystalline, thermodynamically stable solid suitable for long-term storage and biological assays 2[2].

G S1 Styrene (Alkene Precursor) R1 Cyclopropanation (Diazoacetonitrile + Cu cat.) S1->R1 I1 2-Phenylcyclopropanecarbonitrile (Key Intermediate) R1->I1 [2+1] Cycloaddition R2 Reduction (LiAlH4 in Anhydrous THF) I1->R2 Nitrile to Primary Amine P1 (2-Phenylcyclopropyl)methanamine (Free Base Oil) R2->P1 Fieser Workup R3 Salt Formation (Anhydrous HCl in Ether) P1->R3 Stabilization F1 Amine Hydrochloride Salt (Stable Solid) R3->F1 Crystallization

Figure 2: Self-validating synthetic workflow for (2-phenylcyclopropyl)methanamine.

Analytical Validation and Quality Control

To ensure the integrity of the synthesized (2-phenylcyclopropyl)methanamine hydrochloride, a multi-tiered analytical approach is required:

  • Infrared (IR) Spectroscopy: Successful reduction of the intermediate is validated by the complete disappearance of the sharp C≡N stretch (~2250 cm⁻¹) and the appearance of broad N-H stretching bands (~3300-3400 cm⁻¹ for the free base, shifting lower for the salt).

  • Nuclear Magnetic Resonance (¹H NMR): The cyclopropane ring protons are highly shielded and serve as a diagnostic marker, appearing upfield between δ 0.8 and 2.5 ppm. The diastereomeric ratio (trans vs. cis) is calculated based on the distinct coupling constants (J-values) of the cyclopropyl ring protons.

  • Chiral High-Performance Liquid Chromatography (HPLC): If enantiopure synthesis or resolution is performed, chiral stationary phase HPLC is mandatory to validate the enantiomeric excess (ee) of the final active pharmaceutical ingredient.

References

  • Aromsyn Co.,Ltd. "936-96-9 | rel-((1R,2R)-2-Phenylcyclopropyl)methanamine". Source: aromsyn.com. URL: 1

  • PubChem. "(2-Phenylcyclopropyl)methanamine | C10H13N | CID 12370465 - PubChem - NIH". Source: nih.gov. URL: 3

  • Guidechem. "phenyl-(2-phenylcyclopropyl)methanamine;hydrochloride 2243520-83-2 wiki". Source: guidechem.com. URL: 4

  • Benchchem. "(S)-Cyclopropyl(phenyl)methanamine hydrochloride | 844470-80-0". Source: benchchem.com. URL: 2

  • Benchchem. "(S)-Cyclopropyl(phenyl)methanamine hydrochloride (LSD1/MAO Context)". Source: benchchem.com. URL: 5

  • National Institutes of Health (NIH). "Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine". Source: nih.gov. URL: 9

  • Google Patents. "US10407381B2 - Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists". Source: google.com. URL: 6

  • University of North Carolina (UNC). "Design of fluorinated cyclopropane derivatives". Source: unc.edu. URL: 7

  • Googleapis.com (US Patent Application). "(12) United States Patent". Source: googleapis.com. URL: 8

Sources

Exploratory

(2-Phenylcyclopropyl)methanamine mechanism of action on MAO

The Pharmacological Divergence of Cyclopropylamines: Mechanism of Action of (2-Phenylcyclopropyl)methanamine on Monoamine Oxidase (MAO) Executive Summary (2-Phenylcyclopropyl)methanamine (PCPMA) represents a fascinating...

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Divergence of Cyclopropylamines: Mechanism of Action of (2-Phenylcyclopropyl)methanamine on Monoamine Oxidase (MAO)

Executive Summary

(2-Phenylcyclopropyl)methanamine (PCPMA) represents a fascinating case study in medicinal chemistry where a minor structural homologation—the addition of a single methylene spacer—fundamentally alters a molecule's mechanism of action. While its parent compound, tranylcypromine, is a potent, irreversible suicide inhibitor of Monoamine Oxidase (MAO), PCPMA exhibits severely attenuated MAO inhibition. Instead, it acts as a highly selective 5-HT2C receptor agonist. This technical guide dissects the mechanistic causality behind this divergence, detailing the single-electron transfer (SET) pathways of MAO, the structural basis for PCPMA's lack of MAO reactivity, and the self-validating experimental protocols used to quantify these phenomena.

The Cyclopropylamine Scaffold and MAO

Monoamine oxidases (MAO-A and MAO-B) are flavin adenine dinucleotide (FAD)-dependent enzymes responsible for the oxidative deamination of endogenous monoamines. Tranylcypromine (trans-2-phenylcyclopropylamine) is a classical mechanism-based inactivator of MAO[1]. Its efficacy relies on the direct attachment of the primary amine to the highly strained cyclopropyl ring.

However, during high-throughput screening campaigns seeking selective 5-HT2C agonists, tranylcypromine was identified as a lead compound, prompting the synthesis of its homologue, (2-phenylcyclopropyl)methanamine (PCPMA)[2]. The insertion of a methylene group (-CH2-) between the cyclopropyl ring and the amine group drastically shifts the pharmacological profile, effectively nullifying the potent MAO inhibition and the associated hypertensive "cheese effect"[3].

Mechanism of Action: The SET Pathway and Ring-Opening Dynamics

To understand why PCPMA fails to inhibit MAO effectively, one must first examine the established mechanism of MAO inhibition by direct cyclopropylamines.

The Suicide Inhibition Paradigm (Tranylcypromine):

  • Single-Electron Transfer (SET): The catalytic cycle begins with the SET from the amine nitrogen to the oxidized FAD cofactor, generating an aminium radical cation[1].

  • Thermodynamic Ring Opening: In tranylcypromine, the radical cation is adjacent to the highly strained cyclopropyl ring. This proximity triggers an ultra-fast, thermodynamically driven homolytic ring cleavage, relieving ring strain and generating a highly reactive primary carbon-centered radical.

  • Covalent Adduct Formation: This carbon radical rapidly attacks either the FAD cofactor or an active-site cysteine residue, forming a covalent adduct that irreversibly inactivates the enzyme[1].

The Homologation Paradox in PCPMA: In (2-phenylcyclopropyl)methanamine, the amine is separated from the cyclopropyl ring by a methylene spacer. When MAO oxidizes PCPMA to an aminium radical cation, the radical center is isolated from the cyclopropyl ring by an extra sigma bond. This spatial separation prevents the immediate release of ring strain required for rapid ring opening. Consequently, the radical intermediate either undergoes normal, reversible proton abstraction (leading to standard deamination) or dissociates before any covalent trapping can occur. As a result, PCPMA exhibits MAO inhibition that is >10-fold weaker than tranylcypromine[3].

MAO_Mechanism Amine Amine Substrate (e.g., Tranylcypromine) SET Single-Electron Transfer (SET) Amine->SET Binds to Active Site FAD MAO FAD Cofactor (Oxidized State) FAD->SET Accepts Electron RadicalCation Aminium Radical Cation SET->RadicalCation RingOpening Rapid Cyclopropyl Ring Opening RadicalCation->RingOpening Tranylcypromine (Direct Attachment) NoRingOpening Delayed/No Ring Opening (Due to Methylene Spacer) RadicalCation->NoRingOpening PCPMA (Methylene Spacer) CarbonRadical Reactive Carbon-Centered Radical RingOpening->CarbonRadical CovalentAdduct Covalent Adduct Formation (Flavin or Cysteine) CarbonRadical->CovalentAdduct InactivatedMAO Irreversibly Inactivated MAO CovalentAdduct->InactivatedMAO PCPMA (2-Phenylcyclopropyl)methanamine (Homologue) Reversible Reversible Binding / Normal Turnover NoRingOpening->Reversible

Caption: Divergent MAO interaction pathways for direct cyclopropylamines vs. homologated derivatives.

Comparative Pharmacological Profile

The structural modification not only abolishes MAO toxicity but also transforms the molecule into a privileged scaffold for serotonin receptor modulation. PCPMA derivatives demonstrate potent agonism at the 5-HT2C receptor (EC50 ≈ 13 nM), making them highly valuable for treating CNS disorders like obesity and schizophrenia without the dose-limiting sympathomimetic toxicity of MAOIs[2][4].

Table 1: Quantitative Pharmacological Comparison

CompoundStructural FeatureMAO-A/B Inhibition5-HT2C Agonism (EC50)Primary Pharmacological Target
Tranylcypromine Direct CyclopropylaminePotent (Irreversible)Weak / Non-selectiveMonoamine Oxidase (MAO)
PCPMA Methylene Spacer (-CH2-)Negligible (>10x lower)~13 nM (Potent)5-HT2C Receptor

Experimental Protocols: Self-Validating MAO Inhibition Assay

To rigorously prove that PCPMA lacks the mechanism-based inhibition of its parent compound, researchers must employ a self-validating kinetic assay. The following protocol utilizes a continuous fluorometric method to differentiate between reversible competitive inhibition and irreversible mechanism-based inactivation.

Causality & Logic: Mechanism-based inhibitors (like tranylcypromine) exhibit time-dependent inhibition; their IC50 values drop as pre-incubation time increases because covalent trapping is a cumulative kinetic process. Reversible inhibitors (or inactive compounds like PCPMA) will show a constant, high IC50 regardless of pre-incubation time. This time-dependency acts as a self-validating internal control for the mechanism.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-A and MAO-B in potassium phosphate buffer (50 mM, pH 7.4) to a final concentration of 5 μg/mL.

  • Compound Pre-Incubation (The Critical Step): Prepare serial dilutions of PCPMA (test compound) and tranylcypromine (positive control). Incubate the compounds with the enzyme at 37°C for varying time intervals (0, 15, 30, and 60 minutes).

    • Self-Validation: The 0-minute incubation establishes the baseline reversible affinity, while the 60-minute incubation reveals covalent inactivation.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate kynuramine (final concentration 50 μM).

  • Signal Detection: Measure the formation of the fluorescent product (4-hydroxyquinoline) continuously for 30 minutes at 37°C using a microplate reader (Excitation: 310 nm, Emission: 400 nm).

  • Data Analysis: Calculate the initial velocity (V0) for each well. Plot remaining activity versus inhibitor concentration to determine the IC50. A shifting IC50 curve for tranylcypromine validates the assay's sensitivity to suicide inhibition, while a static, high IC50 for PCPMA confirms its lack of mechanism-based MAO reactivity[5].

Workflow Prep 1. Enzyme Preparation Recombinant MAO-A/B Incubate 2. Inhibitor Incubation (Varying Time Intervals) Prep->Incubate Substrate 3. Substrate Addition (Kynuramine) Incubate->Substrate Detect 4. Fluorometric Detection (Ex: 310nm, Em: 400nm) Substrate->Detect Analyze 5. Kinetic Analysis (Time-Dependent IC50) Detect->Analyze

Caption: Step-by-step fluorometric assay workflow for evaluating time-dependent MAO inhibition.

Conclusion

The mechanism of action of (2-phenylcyclopropyl)methanamine on MAO is defined by its inability to execute the suicide inhibition characteristic of tranylcypromine. The insertion of a single methylene group disrupts the delicate thermodynamic alignment required for SET-induced cyclopropyl ring opening. This mechanistic failure at the MAO active site is a triumph of drug design, as it strips away the dose-limiting sympathomimetic toxicity of MAOIs, allowing the PCPMA scaffold to be safely repurposed as a highly selective 5-HT2C receptor agonist for modern neuropharmacology.

References

  • [4] Selective 5-Hydroxytrytamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine – Identification of Drugs with Antidepressant-Like Action. Source: PMC (nih.gov). 4

  • [2] We Need 2C but Not 2B: Developing Serotonin 2C (5-HT2C) Receptor Agonists for the Treatment of CNS Disorders. Source: PMC (nih.gov). 2

  • [3] US20090203750A1 - 5-HT2C Receptor Agonists as Anorectic Agents. Source: Google Patents. 3

  • [1] Fluorinated Phenylcyclopropylamines. 1. Synthesis and Effect of Fluorine Substitution at the Cyclopropane Ring on Inhibition of Microbial Tyramine Oxidase. Source: Journal of Medicinal Chemistry (acs.org). 1

  • [5] US20090203750A1 - 5-HT2C Receptor Agonists as Anorectic Agents (Methodology). Source: Google Patents. 5

Sources

Foundational

In-Vitro Characterization of (2-Phenylcyclopropyl)methanamine Derivatives: A Technical Guide to LSD1 Targeted Epigenetic Therapy

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Persona: Senior Application Scientist Executive Summary & Mechanistic Rationale (2-Phenylcyclopropyl)methanamine, commonly known as trany...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Persona: Senior Application Scientist

Executive Summary & Mechanistic Rationale

(2-Phenylcyclopropyl)methanamine, commonly known as tranylcypromine (TCP), was originally developed as a non-selective monoamine oxidase (MAO) inhibitor for the treatment of depression. However, its structural scaffold has since been repurposed as a privileged pharmacophore for targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A), a critical epigenetic enzyme overexpressed in acute myeloid leukemia (AML) and various solid tumors[1].

As application scientists, we must recognize that TCP and its advanced derivatives are mechanism-based irreversible inactivators . They do not simply occupy a binding pocket; they form a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor within the LSD1 catalytic center[2]. By permanently disabling LSD1, these derivatives prevent the demethylation of histone H3 at lysine 4 (H3K4me1/2), thereby relieving the epigenetic repression of critical differentiation genes such as CD11b[3].

Pathway LSD1 LSD1/CoREST Complex FAD FAD Cofactor LSD1->FAD binds H3K4 H3K4me1/2 Accumulation FAD->H3K4 demethylation blocked TCP TCP Derivative TCP->FAD covalent adduct Genes Gene Activation (CD11b) H3K4->Genes epigenetic relief Phenotype Leukemic Differentiation Genes->Phenotype cellular response

Epigenetic modulation pathway of LSD1 inhibition by TCP derivatives in cancer cells.

To successfully characterize these compounds in-vitro, laboratories must move beyond standard equilibrium binding assays. The workflow below outlines a self-validating, three-tiered approach encompassing kinetic profiling, cellular target engagement, and phenotypic validation.

Workflow Lib TCP Compound Library Biochem Biochemical Assay (HRP-Coupled) Lib->Biochem Kinetic Kinetic Profiling (kinact/KI) Biochem->Kinetic Selectivity Filter Cellular Target Engagement (In-Cell Western) Kinetic->Cellular Irreversible Binders Pheno Phenotypic Assay (Flow Cytometry) Cellular->Pheno Epigenetic Validation

Step-by-step in-vitro characterization workflow for TCP-derived LSD1 inhibitors.

Biochemical Profiling: The Causality of Kinetic Evaluation

A critical pitfall in many early-stage drug discovery programs is the reliance on standard IC50​ values for TCP derivatives. Because these compounds are covalent modifiers, their apparent potency increases with longer incubation times[1]. To accurately rank order compound potency and assess selectivity against off-target MAO-A and MAO-B enzymes, we must determine the second-order rate constant of inactivation ( kinact​/KI​ )[4].

Quantitative Data Summary

The structural evolution of the TCP scaffold—such as the addition of bulky functional groups at the phenyl ring or amino group—has dramatically shifted the selectivity profile away from MAOs and toward LSD1[5].

Table 1: Comparative In-Vitro Profiling of Representative TCP Derivatives

CompoundLSD1 IC50​ (nM)*MAO-A IC50​ (nM)MAO-B IC50​ (nM)Selectivity (LSD1 vs MAOs)Clinical Status
Tranylcypromine (TCP) ~2,000~2,000~1,500NoneApproved (Depression)
GSK2879552 24>100,000>100,000>4,000xPhase I/II (AML)
ORY-1001 (Iadademstat) 18>100,000>100,000>5,000xPhase II (AML/SCLC)
LTM-1 2.1>50,000>50,000>23,000xPreclinical

*Note: IC50​ values are highly dependent on pre-incubation time. Data synthesized from [1] and [2].

Protocol 1: Self-Validating HRP-Coupled Fluorometric Assay

Rationale: LSD1 demethylation of the H3K4me2 peptide generates hydrogen peroxide ( H2​O2​ ) as a stoichiometric byproduct. Horseradish peroxidase (HRP) utilizes this H2​O2​ to convert Amplex Red into highly fluorescent resorufin, enabling real-time kinetic monitoring[6].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human LSD1/CoREST complex to a final assay concentration of 10 nM in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM CHAPS, 0.1 mg/mL BSA).

  • Compound Pre-Incubation (Critical Step): Dispense test TCP derivatives (serially diluted in DMSO) into a 384-well black microplate. Add the LSD1/CoREST complex and pre-incubate for exactly 30 minutes at room temperature. Causality: This allows time for the covalent TCP-FAD adduct to form before substrate introduction.

  • Reaction Initiation: Add a substrate mixture containing 5 µM di-methylated histone H3K4 peptide, 1 U/mL HRP, and 50 µM Amplex Red.

  • Kinetic Readout: Immediately monitor fluorescence (Excitation ~535 nm / Emission ~590 nm) every 2 minutes for 1 hour.

  • Self-Validation Controls:

    • Positive Control: 1% DMSO vehicle (represents 100% enzyme activity).

    • Negative Control: No-enzyme well (establishes background fluorescence).

    • Counter-Screen: Run the assay using exogenous H2​O2​ instead of LSD1. Causality: This rules out false positives caused by compounds that directly inhibit HRP or quench resorufin fluorescence[4].

Cellular Target Engagement: Bridging Biochemistry to Epigenetics

Biochemical potency does not guarantee cellular efficacy due to variable membrane permeability and intracellular compound stability[5]. To prove that a TCP derivative engages LSD1 inside a living cell, we must quantify the accumulation of its direct substrate: H3K4me2.

Protocol 2: In-Cell Western Blotting for H3K4me2 Accumulation

Rationale: We specifically measure the di-methylated state (H3K4me2) rather than the mono-methylated state because it provides a wider, more dynamic analytical window for quantifying target engagement in AML models[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed MV4-11 (AML) cells at 1×105 cells/well in a 96-well plate.

  • Compound Treatment: Treat cells with varying concentrations of the TCP derivative (e.g., 0.1 nM to 10 µM) for 48 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100.

  • Primary Antibody Incubation: Multiplex two primary antibodies overnight at 4°C: a target-specific anti-H3K4me2 antibody (rabbit) and an anti-Total Histone H3 antibody (mouse).

  • Secondary Detection: Wash and incubate with near-infrared fluorescent secondary antibodies (e.g., IRDye 800CW anti-rabbit and IRDye 680RD anti-mouse) for 1 hour.

  • Self-Validation Control: Normalize the H3K4me2 signal (800 nm) to the Total Histone H3 signal (680 nm). Causality: This normalization ensures that any observed decrease in methylation is strictly due to LSD1 inhibition, not a secondary artifact of compound-induced cytotoxicity or global histone depletion[4].

Phenotypic Validation: Evaluating Oncogenic Reversal

The ultimate goal of LSD1 inhibition in oncology is to relieve the differentiation block inherent in cancers like AML. The LSD1-CoREST-GFI1 complex actively represses myeloid differentiation markers; thus, effective TCP derivatives will force these cells to differentiate, ultimately leading to a loss of viability[1].

Protocol 3: Flow Cytometric Analysis of CD11b Expression

Rationale: CD11b (Integrin alpha-M) is a canonical cell surface marker for myeloid differentiation. Its upregulation is a direct phenotypic readout of functional LSD1 inhibition[3].

Step-by-Step Methodology:

  • Cell Culture: Incubate MV4-11 cells with the TCP derivative at its established cellular IC90​ concentration for 72 to 96 hours. Causality: Epigenetic reprogramming is a slow process requiring multiple cell division cycles; assays shorter than 72 hours will yield false negatives.

  • Harvest & Stain: Harvest cells, wash with cold PBS containing 2% FBS, and stain with a fluorophore-conjugated anti-CD11b antibody (e.g., APC-CD11b) for 30 minutes in the dark.

  • Viability Counter-Stain: Add Propidium Iodide (PI) or DAPI 5 minutes prior to acquisition to exclude dead cells from the analysis.

  • Flow Cytometry: Acquire data on a flow cytometer, gating specifically on the live (PI-negative) population to measure the Median Fluorescent Intensity (MFI) of CD11b.

  • Self-Validation Control: Run a parallel viability assay using an LSD1-independent cell line (e.g., K562). Causality: If the TCP derivative kills K562 cells at the same concentration it kills MV4-11 cells, the compound is exhibiting off-target general cytotoxicity rather than specific LSD1-mediated epigenetic therapy[1].

Conclusion

The in-vitro characterization of (2-Phenylcyclopropyl)methanamine derivatives requires a rigorous, multi-disciplinary approach. Because these compounds are mechanism-based covalent inhibitors, application scientists must prioritize kinetic profiling over static equilibrium assays. By coupling self-validating biochemical HRP assays with robust cellular target engagement (H3K4me2) and phenotypic (CD11b) readouts, researchers can confidently identify highly selective, clinically viable LSD1 inhibitors for oncology applications.

References

  • Title: Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology Source: ACS Pharmacology & Translational Science URL: [Link]

  • Title: Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation Source: ChemMedChem URL: [Link]

  • Title: Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation Source: Frontiers in Pharmacology URL: [Link]

Sources

Exploratory

Epigenetic Eraser Blockade: A Technical Guide to LSD1 Inhibition by (2-Phenylcyclopropyl)methanamine

Target Audience: Epigenetic Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary Lysine-specific demethylase 1 (LSD1, also known as K...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Epigenetic Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Lysine-specific demethylase 1 (LSD1, also known as KDM1A) is a critical epigenetic eraser responsible for removing mono- and di-methyl marks from histone H3 at lysines 4 and 9 (H3K4me1/2 and H3K9me1/2). Overexpression of LSD1 is a hallmark of various malignancies, including acute myeloid leukemia (AML) and solid tumors, where it aberrantly silences tumor suppressor genes and differentiation factors[1].

(2-Phenylcyclopropyl)methanamine, commonly known as tranylcypromine (TCP), is a foundational pharmacophore in the development of LSD1 inhibitors. Originally developed as a non-selective monoamine oxidase (MAO) inhibitor, TCP acts as a mechanism-based "suicide" inactivator of LSD1[2]. This whitepaper dissects the biochemical causality of TCP-mediated LSD1 inhibition, analyzes structure-activity relationships (SAR), and provides self-validating experimental workflows for profiling next-generation TCP derivatives.

Molecular Mechanism of Suicide Inhibition

LSD1 shares significant structural and mechanistic homology with MAOs, utilizing a non-covalently bound flavin adenine dinucleotide (FAD) cofactor to catalyze the oxidative cleavage of C–N bonds[2]. TCP exploits this catalytic mechanism to irreversibly inactivate the enzyme.

The inhibition is driven by a time-dependent, single-electron transfer (SET) mechanism[3]. When TCP enters the LSD1 active site, the FAD cofactor oxidizes the amine, generating an amine radical cation. This highly reactive intermediate triggers the spontaneous opening of the strained cyclopropyl ring, yielding a primary benzylic carbon radical. This radical rapidly attacks the FAD cofactor—predominantly at the C4a or N5 positions—forming a stable, covalent adduct[1][3].

The formation of this irreversible adduct physically blocks the catalytic pocket, permanently neutralizing the enzyme's ability to accept and demethylate histone substrates[4].

Mechanism TCP (2-Phenylcyclopropyl)methanamine LSD1 LSD1-FAD Complex TCP->LSD1 Binding SET Single-Electron Transfer LSD1->SET Oxidation Radical Benzylic Carbon Radical SET->Radical Ring Opening Adduct Covalent FAD Adduct (C4a/N5) Radical->Adduct Covalent Attack Inact Irreversible Enzyme Inactivation Adduct->Inact Blockade

Mechanistic pathway of TCP-mediated irreversible covalent adduction to the LSD1 FAD cofactor.

Kinetic Profiling and Structure-Activity Relationships (SAR)

Because TCP is a mechanism-based inactivator, standard IC50​ values are highly dependent on assay conditions, particularly the pre-incubation time. The true metric of potency for such compounds is the efficiency ratio ( kinact​/KI​ ). However, standardized time-dependent IC50​ assays remain the industry standard for initial SAR screening.

Unmodified TCP exhibits modest potency against LSD1 ( IC50​≈25μM in standard uncoupled assays) and poor selectivity over MAO-A and MAO-B[2]. To optimize the scaffold for oncology, medicinal chemistry efforts have focused on substituting the phenyl ring and modifying the cyclopropylamine core. For instance, fluorination of the cyclopropyl ring or bulky substitutions at the para or meta positions of the phenyl ring significantly enhance both potency and LSD1 selectivity by exploiting the wider substrate cavity of LSD1 compared to MAOs[2][3].

Table 1: Comparative Kinetic Data of TCP and Key Derivatives
Compound / ScaffoldLSD1 IC50​ ( μM )MAO-A IC50​ ( μM )MAO-B IC50​ ( μM )Primary FAD Adduct Type
Tranylcypromine (TCP) ~25.018.037.0Multiple (C4a, N5)[3]
2-PFPA (Fluorinated)8.9>250.08.35-membered ring[3]
S2101 0.88 ( Ki​ )110.017.0C4a / N5[3]
Compound 6 (Diphenyl)2.1NDNDND[2]

Note: IC50​ values are derived from standardized biochemical assays. Variations in pre-incubation times across different literature sources can result in apparent potency shifts[2][4].

Epigenetic Reactivation and Cellular Phenotypes

The ultimate goal of LSD1 inhibition is the restoration of normal transcriptional programs. In leukemic models (e.g., NB4 or MV4-11 cells), TCP-mediated blockade of LSD1 prevents the removal of methyl groups from H3K4. The resulting accumulation of H3K4me1/2 at specific promoter regions induces chromatin relaxation[4][5].

This epigenetic shift directly drives the transcriptional reactivation of genes normally silenced by the LSD1-CoREST repressor complex, such as GFI1B and ITGAM (CD11b)[5]. The upregulation of these markers is a reliable surrogate for target engagement and correlates directly with the induction of cellular differentiation and apoptosis in blast cells.

Signaling Inhibition LSD1 Inhibition by TCP H3K4 Accumulation of H3K4me1/2 Inhibition->H3K4 Prevents Demethylation Chromatin Chromatin Relaxation H3K4->Chromatin Epigenetic Shift Transcription Reactivation of GFI1B / ITGAM Chromatin->Transcription Promoter Access Phenotype Leukemic Cell Differentiation Transcription->Phenotype Phenotypic Change

Downstream epigenetic and transcriptional consequences of LSD1 inhibition by TCP.

Self-Validating Experimental Methodologies

To rigorously evaluate novel TCP derivatives, researchers must employ a self-validating system that bridges isolated biochemical kinetics with complex cellular target engagement.

Workflow Prep Recombinant LSD1-CoREST PreInc Pre-incubation with TCP Prep->PreInc Step 1 Substrate Add H3K4me2 + Amplex Red PreInc->Substrate Step 2 (Time-dependent) Read Fluorescence Detection (590nm) Substrate->Read Step 3 Validate Orthogonal WB (H3K4me2) Read->Validate Step 4 (Cellular)

Orthogonal experimental workflow for validating mechanism-based LSD1 inhibitors.

Protocol 1: FAD-Coupled Biochemical Assay (Amplex Red)

Causality: LSD1 demethylation produces formaldehyde and hydrogen peroxide ( H2​O2​ ) in stoichiometric amounts. By coupling this reaction with Horseradish Peroxidase (HRP) and Amplex Red, H2​O2​ oxidizes Amplex Red into highly fluorescent resorufin, allowing real-time kinetic monitoring of FAD turnover[4][6]. Critical Requirement: Because TCP is a suicide inhibitor, pre-incubation is mandatory. Omitting this step will yield false-negative results or artificially inflated IC50​ values.

  • Enzyme Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5) and 0.1 mg/mL BSA. Dilute recombinant human LSD1-CoREST complex to a final well concentration of 0.2μM [6]. Note: CoREST is required to stabilize LSD1 and ensure robust catalytic activity.

  • Inhibitor Pre-Incubation: Dispense the TCP derivative (in 5% DMSO) across a 10-point dose-response curve. Incubate the enzyme-inhibitor mixture at 25∘C for exactly 15 minutes to allow covalent adduct formation[6].

  • Detection Mix: Prepare a substrate solution containing 10μM of H3K4me2 peptide (21 aa), 0.125 mM Amplex Red, and 0.015 mg/mL HRP[6].

  • Reaction Initiation: Add an equal volume of the substrate solution to the pre-incubated enzyme-inhibitor mixture to initiate the reaction.

  • Readout: Monitor resorufin fluorescence immediately using a microplate reader (Excitation: 530–570 nm; Emission: 580–590 nm) for 30 minutes. Calculate the initial velocity ( V0​ ) and determine IC50​ via non-linear regression[6].

Protocol 2: Cellular Target Engagement (Western Blot & RT-qPCR)

Causality: Biochemical potency does not guarantee cellular permeability or stability. This protocol validates that the inhibitor successfully penetrates the cell, engages LSD1, and induces the expected epigenetic and transcriptional cascade[4][5].

  • Cell Treatment: Seed MV4-11 or NB4 leukemia cells at 2×105 cells/mL. Treat with the TCP derivative at , , and 10× the biochemical IC50​ for 48–72 hours. Include a DMSO vehicle control.

  • Histone Extraction (Epigenetic Readout): Harvest cells and perform an acid extraction of histones. Resolve via SDS-PAGE and probe with primary antibodies against H3K4me2 and total H3 (loading control). A successful TCP derivative will show a dose-dependent increase in H3K4me2 band intensity[4].

  • RNA Isolation (Transcriptional Readout): Extract total RNA using a standard column-based kit. Synthesize cDNA and perform RT-qPCR for GFI1B and ITGAM (CD11b). Normalize to GAPDH. Effective LSD1 inhibition will result in a >2 -fold induction of these target genes compared to the vehicle control[5].

References

  • Unravelling the target landscape of tranylcypromines for new drug discovery - PMC National Institutes of Health (NIH)[Link]

  • Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC National Institutes of Health (NIH)[Link]

  • Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A) University of East Anglia (UEA)[Link]

  • Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC National Institutes of Health (NIH)[Link]

  • Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of Schistosoma mansoni ACS Infectious Diseases[Link]

Sources

Foundational

Engineering Epigenetic and Neurological Modulators: The Biological Significance of Phenylcyclopropylamine Derivatives

Executive Summary Phenylcyclopropylamine (PCPA) derivatives, most notably tranylcypromine (TCP, marketed as Parnate), were originally developed in the mid-20th century as non-selective monoamine oxidase (MAO) inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylcyclopropylamine (PCPA) derivatives, most notably tranylcypromine (TCP, marketed as Parnate), were originally developed in the mid-20th century as non-selective monoamine oxidase (MAO) inhibitors for the treatment of clinical depression. However, the discovery of Lysine-specific demethylase 1 (LSD1/KDM1A) in 2004 fundamentally shifted the trajectory of PCPA research. Because LSD1 and MAOs share a highly conserved Flavin Adenine Dinucleotide (FAD)-dependent amine oxidase catalytic mechanism, the PCPA scaffold has been successfully repurposed and heavily engineered 1[1]. Today, structurally modified PCPA derivatives represent a privileged class of potent, selective, and irreversible epigenetic modulators, demonstrating profound biological significance in the targeted therapy of acute myeloid leukemia (AML), solid tumors, and neurodegenerative disorders.

Mechanistic Foundation: FAD-Dependent Suicide Inhibition

The biological efficacy of PCPA derivatives is rooted in their ability to act as mechanism-based, irreversible "suicide" inhibitors. Both MAO-A/B and LSD1 utilize a non-covalently bound FAD cofactor to catalyze the oxidative cleavage of carbon-nitrogen bonds.

When a PCPA derivative enters the active site, the amine group undergoes oxidation by the FAD cofactor, initiating a single-electron transfer that forms a radical cation. The inherent ring strain of the cyclopropyl moiety forces a rapid ring-opening rearrangement, generating a highly reactive iminium radical. This intermediate rapidly attacks the FAD cofactor—typically at the N(5) or C(4a) position—forming a stable covalent adduct. This irreversible modification permanently inactivates the enzyme, preventing it from processing endogenous substrates2[2].

FAD_Inhibition A PCPA Derivative (e.g., Tranylcypromine) B Enzyme Active Site (FAD Cofactor) A->B Binding C Single-Electron Transfer (Radical Cation) B->C Oxidation D Ring Opening (Iminium Radical) C->D Rearrangement E Covalent Adduct (N5 or C4a of FAD) D->E Irreversible Inactivation

Mechanism of FAD-dependent irreversible enzyme inactivation by PCPA derivatives.

Structural Evolution and Selectivity Engineering (SAR)

The primary pharmacological challenge with unmodified tranylcypromine is its lack of target selectivity, which leads to simultaneous MAO and LSD1 inhibition. MAO inhibition carries the risk of severe hypertensive crises (the "cheese effect") due to the accumulation of dietary tyramine3[3].

To engineer selectivity, medicinal chemists exploited the structural differences between the active sites. LSD1 possesses a significantly larger catalytic cleft than MAO-A/B to accommodate bulky histone tails. By decorating the PCPA scaffold with large substituents, researchers successfully shifted the selectivity profile:

  • Phenyl Ring Substitution: Adding bulky groups at the ortho, meta, or para positions of the phenyl ring enhances LSD1 binding. For example, compound S2101 features an ortho-substituent and meta-fluorines, establishing extensive van der Waals interactions within the LSD1 cavity. This yields a kinact​/KI​ of 4560 M−1s−1 , making it 79 times more potent against LSD1 than TCP, while drastically reducing MAO affinity 1[1].

  • N-Alkylation: Substituting the cyclopropylamine nitrogen with alkyl or peptide-like moieties directs the molecule away from the restrictive MAO pocket, further driving LSD1 specificity 4[4].

Quantitative Comparison of Key PCPA Derivatives
CompoundPrimary TargetLSD1 Activity ( IC50​ / Ki​ )Selectivity ProfileClinical / Biological Status
Tranylcypromine (TCP) MAO-A / MAO-B IC50​≈25μM Poor (MAO-A IC50​≈18μM )Repurposed Antidepressant
S2101 LSD1 Ki​=0.61μM High (79x stronger than TCP)Preclinical Tool Compound
ORY-1001 (Iadademstat) LSD1 IC50​<20nM Very HighClinical Trials (AML, SCLC)
NCL1 LSD1 IC50​≈2.5μM Selective over MAOsPreclinical (Prostate Cancer)
ORY-2001 (Vafidemstat) LSD1 / MAO-BLow nanomolarDual InhibitorClinical Trials (Alzheimer's)

Biological Significance in Oncology

LSD1 acts as an epigenetic eraser, specifically demethylating mono- and di-methylated histone H3 lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2)5[5]. Because H3K4me2 is a marker of active transcription, its continuous removal by overexpressed LSD1 leads to the aberrant silencing of tumor suppressor genes and cellular differentiation factors.

In malignancies such as Acute Myeloid Leukemia (AML) and neuroblastoma, LSD1 locks cells in an undifferentiated, highly proliferative state. Treatment with advanced PCPA derivatives (e.g., ORY-1001) irreversibly inhibits LSD1, restoring H3K4me2 levels at target promoters. This reactivates the expression of critical genes like CD86 and GFI-1B, forcing the cancer cells to undergo terminal differentiation and apoptosis6[6].

LSD1_Pathway LSD1 LSD1 / CoREST Complex H3K4 H3K4me1 / H3K4me2 (Active Chromatin Marks) LSD1->H3K4 Demethylates Repress Transcriptional Repression (Tumor Suppressor Silencing) H3K4->Repress Leads to Cancer Cancer Cell Proliferation (e.g., AML, Solid Tumors) Repress->Cancer Promotes Inhibitor PCPA-based Inhibitor (e.g., ORY-1001) Inhibitor->LSD1 Covalent Inhibition Reactivation Gene Reactivation (e.g., CD86, GFI-1B) Inhibitor->Reactivation Restores Methylation Diff Cell Differentiation & Apoptosis Reactivation->Diff Induces

Epigenetic regulation by LSD1 and pharmacological intervention via PCPA inhibitors.

Standardized Experimental Methodology: LSD1 Demethylase Activity Assay

To accurately evaluate the potency of novel PCPA derivatives, researchers rely on a continuous fluorometric H2​O2​ -coupled assay.

Scientific Rationale: The oxidative demethylation of the H3K4me2 peptide by LSD1 yields formaldehyde and hydrogen peroxide ( H2​O2​ ) in a 1:1 stoichiometry. Horseradish peroxidase (HRP) utilizes this H2​O2​ to oxidize Amplex Red into resorufin, a highly fluorescent compound, enabling real-time kinetic tracking4[4].

Step-by-Step Protocol (Self-Validating System)
  • Reagent Preparation: Prepare the Assay Buffer (50 mM HEPES pH 7.5, 50 mM KCl, 0.1 mM EDTA, 0.01% Tween-20). Causality: The inclusion of Tween-20 is critical to prevent the non-specific aggregation of highly hydrophobic PCPA derivatives, which can lead to false-positive inhibition.

  • Inhibitor Pre-Incubation (Critical Step): Dispense recombinant human LSD1 enzyme into a 384-well black microplate. Add PCPA derivatives at varying concentrations and incubate at room temperature for 15-30 minutes. Causality: Because PCPA derivatives are mechanism-based suicide inhibitors, pre-incubation is biologically mandatory. It allows the single-electron transfer and covalent FAD adduct formation to complete before the substrate introduces competitive kinetics.

  • Detection Mix Addition: Add a mixture of Amplex Red (100 μM final) and HRP (1 U/mL final) to the wells.

  • Reaction Initiation: Add the di-methylated histone H3K4 peptide substrate to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously (Excitation: 530 nm, Emission: 590 nm) for 30-60 minutes to capture the linear velocity phase.

  • Validation Controls:

    • Negative Control (No Enzyme): Establishes the baseline by measuring the background auto-oxidation of Amplex Red.

    • Positive Control (Tranylcypromine): Validates the assay's sensitivity to known FAD-directed covalent inhibition.

Future Perspectives in Drug Development

While PCPA derivatives have proven to be exceptional epigenetic tools, transitioning them into clinical mainstays requires overcoming specific pharmacokinetic hurdles. Recent drug development efforts are heavily focused on improving microsomal stability and mitigating off-target hERG channel inhibition, which poses cardiovascular risks7[7]. Furthermore, the concept of dual-targeting—such as ORY-2001, which deliberately inhibits both LSD1 and MAO-B—is opening new frontiers in the treatment of neurodegenerative diseases like Alzheimer's by simultaneously modulating chromatin structure and neurotransmitter levels1[1].

References

  • Mimasu, S., et al. (2010). "Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1." Biochemistry.[Link]

  • Schmidt, D. M. Z., & McCafferty, D. G. (2007). "Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine." Biochemistry.[Link]

  • Zheng, Y. C., et al. (2015). "Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment." Current Topics in Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2020). "Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective." Journal of Medicinal Chemistry.[Link]

  • Cuywe, A., et al. (2017). "Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A)." Bioorganic & Medicinal Chemistry Letters.[Link]

  • Zheng, Y. C., et al. (2016). "LSD1 Histone Demethylase Assays and Inhibition." Methods in Enzymology.[Link]

  • Koda, Y., et al. (2022). "Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles." ACS Medicinal Chemistry Letters.[Link]

Sources

Exploratory

Whitepaper: Early-Stage Investigation of (2-Phenylcyclopropyl)methanamine in Cellular Models

Executive Summary The (2-phenylcyclopropyl)methanamine (PCPMA) scaffold—a structural homologue of the classical monoamine oxidase (MAO) inhibitor tranylcypromine (TCP)—has emerged as a highly versatile pharmacophore in m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (2-phenylcyclopropyl)methanamine (PCPMA) scaffold—a structural homologue of the classical monoamine oxidase (MAO) inhibitor tranylcypromine (TCP)—has emerged as a highly versatile pharmacophore in modern drug discovery. By introducing a single methylene spacer between the cyclopropyl ring and the primary amine, PCPMA alters the steric and electronic profile of the molecule, enabling precise tuning for epigenetic targets like Lysine-Specific Demethylase 1 (LSD1/KDM1A) and neuropharmacological targets such as Dopamine D3 and 5-HT2C receptors.

This technical guide provides a comprehensive framework for researchers investigating PCPMA derivatives in early-stage cellular models. It bridges the gap between mechanistic theory and bench-level execution, detailing self-validating experimental workflows designed to prove target engagement, elucidate causality, and prevent common assay artifacts.

Mechanistic Rationale & Target Profiling

The FAD-Dependent Inhibition Paradigm

Both MAO and LSD1 are flavin adenine dinucleotide (FAD)-dependent amine oxidases. The core mechanism of action for PCPMA derivatives against these enzymes relies on a suicide-inhibition paradigm. Upon entering the active site, the amine group of PCPMA is oxidized by FAD. This triggers a single-electron transfer (SET) that forces the highly strained cyclopropyl ring to open, generating a reactive radical intermediate. This intermediate rapidly forms an irreversible covalent adduct with the N5 or C4a position of the FAD flavin ring, permanently inactivating the enzyme [1].

In oncology models, inhibiting LSD1 prevents the demethylation of histone 3 lysine 4 (H3K4me1/2), thereby reactivating silenced tumor suppressor genes and halting the proliferation of acute myeloid leukemia (AML) and gastric cancer cells [2].

G PCPMA (2-Phenylcyclopropyl)methanamine (PCPMA Scaffold) LSD1 LSD1 / KDM1A (Target Enzyme) PCPMA->LSD1 Binds Active Site FAD FAD Cofactor (Oxidized State) PCPMA->FAD Single-Electron Transfer (Ring Opening) LSD1->FAD Contains Adduct Covalent FAD-PCPMA Adduct (Irreversible Inhibition) FAD->Adduct Covalent Bond Formation Chromatin H3K4 / H3K9 Methylation Maintained Adduct->Chromatin Prevents Demethylation GeneExpr Reactivation of Tumor Suppressor Genes Chromatin->GeneExpr Epigenetic Modulation

Mechanism of LSD1 inhibition by PCPMA via FAD cofactor covalent modification.

G-Protein Coupled Receptor (GPCR) Modulation

Beyond epigenetic modulation, the PCPMA scaffold is heavily utilized in neuropharmacology. The structural flexibility afforded by the methylene spacer allows PCPMA to act as a bitopic ligand. By appending specific lipophilic tails to the PCPMA core, researchers have developed highly selective Dopamine D3 receptor antagonists and 5-HT2C receptor agonists, minimizing off-target interactions with the D2 or 5-HT2A receptors [3].

Quantitative Target Profiling

The following table summarizes the comparative binding affinities and inhibitory potencies of the baseline TCP molecule versus optimized PCPMA derivatives across key therapeutic targets.

TargetCompoundAffinity/PotencyReference
LSD1 Tranylcypromine (TCP)IC₅₀ ~ 20.7 μM
LSD1 PCPMA-Alkyne (Compound 6b)IC₅₀ ~ 0.15 μM
Dopamine D3 Tranylcypromine (TCP)Kᵢ ~ 12.8 μM
Dopamine D3 PCPMA-Bitopic LigandKᵢ ~ 2.8 nM

Cellular Models & Experimental Workflows

Selecting the appropriate cellular model is critical for validating PCPMA derivatives. For LSD1 inhibition, THP-1 (AML) or MGC-803 (Gastric Cancer) cell lines are preferred due to their high basal LSD1 expression and reliance on LSD1 for maintaining an undifferentiated state. For GPCR targeting, transfected HEK293T cells provide a clean background for measuring β-arrestin recruitment or cAMP accumulation.

Workflow CellCulture Cell Culturing (e.g., AML / Gastric Cancer) Treatment PCPMA Dosing (Concentration Gradient) CellCulture->Treatment Seed at optimal density Lysis Cell Lysis & Protein Extraction Treatment->Lysis 24-72h Incubation Assay Target Engagement (CETSA / Western Blot) Lysis->Assay Isolate soluble fraction Validation Functional Readout (Viability / Gene Expression) Assay->Validation Correlate binding to function

Step-by-step workflow for evaluating PCPMA target engagement in cellular models.

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocols are designed as self-validating systems. They incorporate specific controls to rule out false positives caused by compound autofluorescence, membrane impermeability, or off-target toxicity.

Protocol 1: In Vitro Fluorometric LSD1 Demethylase Assay

This assay measures the ability of a PCPMA derivative to inhibit LSD1.

  • Causality: LSD1 demethylates the H3K4me2 peptide, producing formaldehyde and hydrogen peroxide (H₂O₂). Horseradish peroxidase (HRP) utilizes this H₂O₂ to oxidize Amplex Red into resorufin, a highly fluorescent compound. A decrease in fluorescence directly correlates with LSD1 inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM CHAPS). Dilute recombinant human LSD1 enzyme, H3K4me2 substrate, HRP, and Amplex Red.

  • Enzyme-Inhibitor Pre-incubation (Critical Step): Incubate LSD1 with varying concentrations of the PCPMA derivative for 30 minutes at room temperature. Why? PCPMA is a mechanism-based, irreversible inhibitor. It requires time to undergo the single-electron transfer and form the covalent FAD adduct. Skipping this step will result in artificially high IC₅₀ values.

  • Reaction Initiation: Add the H3K4me2 peptide, HRP, and Amplex Red to the pre-incubated mixture.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 530/590 nm) continuously for 60 minutes using a microplate reader.

  • Self-Validation Controls:

    • No-Enzyme Control: Rules out intrinsic compound autofluorescence.

    • Catalase Control: Addition of catalase destroys H₂O₂. If fluorescence persists, the signal is an artifact and not driven by LSD1 demethylase activity.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Biochemical assays do not prove that a drug can penetrate the cell membrane and engage its target in a complex physiological environment. CETSA bridges this gap.

  • Causality: When a ligand (PCPMA) binds to its target protein (LSD1), it thermodynamically stabilizes the protein's folded state. This shifts the protein's aggregation temperature (Tₘ) higher.

Step-by-Step Methodology:

  • Intact Cell Treatment: Seed THP-1 cells at 1×10⁶ cells/mL. Treat with the PCPMA derivative (e.g., 1 μM) or DMSO vehicle for 2 hours. Why intact cells? Treating living cells rather than lysates proves that the compound is cell-permeable and avoids artificial binding to denatured proteins.

  • Thermal Profiling: Aliquot the treated cells into PCR tubes. Heat the tubes across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C. Why? Denatured proteins aggregate and form a pellet; only the natively folded, ligand-stabilized LSD1 remains in the soluble supernatant.

  • Detection: Resolve the supernatants via SDS-PAGE and probe with an anti-LSD1 primary antibody.

  • Self-Validation Controls: Probe the same blot for a housekeeping protein like GAPDH or β-actin. The Tₘ of the housekeeping protein must remain unchanged across vehicle and treatment groups, proving that the thermal shift is specific to LSD1 and not a global proteome stabilization artifact caused by compound toxicity.

Conclusion

The (2-Phenylcyclopropyl)methanamine scaffold remains a cornerstone of modern medicinal chemistry, offering a highly tunable platform for targeting FAD-dependent oxidases and GPCRs. By employing rigorous, self-validating protocols like pre-incubation kinetic assays and intact-cell CETSA, researchers can confidently translate early-stage PCPMA derivatives from biochemical hits into robust cellular leads, minimizing late-stage attrition in drug development pipelines.

References

  • Ma, L.-Y., et al. (2015). Design, Synthesis, and Structure–Activity Relationship of Novel LSD1 Inhibitors Based on Pyrimidine–Thiourea Hybrids As Potent, Orally Active Antitumor Agents. Journal of Medicinal Chemistry. URL: [Link]

  • Battiti, F. O., et al. (2020). Design and Synthesis of Bitopic 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as Selective Dopamine D3 Receptor Ligands. Journal of Medicinal Chemistry. URL:[Link]

  • Chen, J., et al. (2014). Tranylcypromine Substituted cis-Hydroxycyclobutylnaphthamides as Potent and Selective Dopamine D3 Receptor Antagonists. Journal of Medicinal Chemistry. URL:[Link]

  • Perez-Báez, S., et al. (2023). Classics in Chemical Neuroscience: Selegiline, Isocarboxazid, Phenelzine, and Tranylcypromine. ACS Chemical Neuroscience. URL:[Link]

  • PubChem Database. (2-Phenylcyclopropyl)methanamine; CID=12370465. National Center for Biotechnology Information. URL:[Link]

Sources

Foundational

Physical and chemical properties of ((1S,2S)-2-Phenylcyclopropyl)methanamine.

An In-Depth Technical Guide to the Physical and Chemical Properties of ((1S,2S)-2-Phenylcyclopropyl)methanamine Introduction ((1S,2S)-2-Phenylcyclopropyl)methanamine is a chiral organic compound featuring a phenyl-substi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of ((1S,2S)-2-Phenylcyclopropyl)methanamine

Introduction

((1S,2S)-2-Phenylcyclopropyl)methanamine is a chiral organic compound featuring a phenyl-substituted cyclopropane ring attached to a methylamine group. As a specific cis-stereoisomer, its chemical behavior and biological activity are of significant interest to researchers in medicinal chemistry and drug development. This compound is a structural homolog of the well-known antidepressant tranylcypromine, but with a critical difference in both its stereochemistry (cis vs. trans) and the presence of a methylene spacer between the cyclopropane ring and the amine function.

This guide provides a comprehensive overview of the core physicochemical properties, stereochemical considerations, synthesis, and chemical reactivity of ((1S,2S)-2-Phenylcyclopropyl)methanamine, with a focus on its potential as a bioactive molecule, particularly as a monoamine oxidase (MAO) inhibitor.

Chemical Identity and Structure

The structure of ((1S,2S)-2-Phenylcyclopropyl)methanamine is defined by its specific three-dimensional arrangement. The "(1S,2S)" designation indicates that both the phenyl group at position 2 and the aminomethyl group at position 1 of the cyclopropane ring are oriented on the same side of the ring plane, defining it as the cis-isomer. This rigid stereochemistry is crucial as it dictates how the molecule interacts with biological targets. The hydrochloride salt of this compound is identified by the CAS Number 928054-33-5[1].

dot graph { layout=neato; node [shape=plaintext]; edge [style=solid];

// Define nodes for atoms C1 [label="C1(S)"]; C2 [label="C2(S)"]; C3 [label="C3"]; N [label="NH₂"]; C_Me [label="CH₂"]; Ph [label="Ph"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"];

// Define positions for a 3D-like representation C1 [pos="0,0!"]; C2 [pos="1.5,0!"]; C3 [pos="0.75,1.3!"]; C_Me [pos="-1.2,-0.8!"]; N [pos="-2.4,-0.4!"]; Ph [pos="2.8,0.5!"]; H1 [pos="-0.3,0.5!"]; // H on C1 H2 [pos="1.8,0.5!"]; // H on C2

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C1; C1 -- C_Me; C_Me -- N; C2 -- Ph;

// Draw stereochemistry (using invisible nodes and edges for positioning) node [shape=none, label=""]; dummy_wedge1 [pos="-0.1, -0.1!"]; dummy_wedge2 [pos="-1.1, -0.7!"]; dummy_wedge3 [pos="1.6, 0.1!"]; dummy_wedge4 [pos="2.7, 0.4!"];

edge [penwidth=2]; C1 -- dummy_wedge1 [label=""]; // Wedge for C1-C_Me bond C2 -- dummy_wedge3 [label=""]; // Wedge for C2-Ph bond

// Placeholder for H atoms on the ring for clarity (optional) // C1 -- H1 [style=dashed]; // C2 -- H2 [style=dashed]; }

Caption: 2D structure of ((1S,2S)-2-Phenylcyclopropyl)methanamine.

Physicochemical Properties

Detailed experimental data for this specific isomer are not widely published. However, based on its structure and data for related compounds, the following properties can be predicted. Quantitative data are summarized in the table below.

PropertyValue / DescriptionSource / Basis
CAS Number 928054-33-5 (HCl salt)BLDpharm[1]
Molecular Formula C₁₀H₁₃NPubChem[2]
Molecular Weight 147.22 g/mol PubChem[2]
Appearance Expected to be a colorless to pale yellow oil or a solid (as HCl salt).Analog comparison
Solubility The free base is expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane. The hydrochloride salt should exhibit solubility in water and alcohols.General amine properties
pKa Estimated to be in the range of 9-10 for the primary amine.Analog comparison
XLogP3 1.7Computed by PubChem[2]

Synthesis and Characterization

The synthesis of enantiopure cyclopropylamines is a critical challenge in organic chemistry. A plausible route to ((1S,2S)-2-Phenylcyclopropyl)methanamine would involve the stereoselective cyclopropanation of a suitable olefin followed by functional group manipulation.

Illustrative Synthetic Workflow

A potential synthetic pathway could begin with a stereoselective cyclopropanation of styrene to form a phenylcyclopropane carboxylic acid derivative, followed by reduction and conversion to the amine. Chiral resolution or asymmetric synthesis would be key to obtaining the desired (1S,2S) enantiomer[3].

G cluster_0 Stage 1: Stereoselective Cyclopropanation cluster_1 Stage 2: Functional Group Conversion cluster_2 Stage 3: Reduction & Salt Formation Styrene Styrene Ester (1S,2S)-2-Phenylcyclopropane carboxylic Acid Ester Styrene->Ester Asymmetric Simmons-Smith or Diazoacetate Reaction Acid (1S,2S)-2-Phenylcyclopropane carboxylic Acid Ester->Acid Hydrolysis (e.g., LiOH) Amide (1S,2S)-2-Phenylcyclopropane carboxamide Acid->Amide Amidation (e.g., SOCl₂, NH₃) Amine ((1S,2S)-2-Phenylcyclopropyl) methanamine (Free Base) Amide->Amine Reduction (e.g., LiAlH₄) Salt ((1S,2S)-2-Phenylcyclopropyl) methanamine HCl Amine->Salt Treatment with HCl

Caption: Plausible synthetic workflow for the target compound.

Protocol: Conversion of Free Base to Hydrochloride Salt

The conversion to a hydrochloride salt is a standard procedure for improving the stability, crystallinity, and handling of amine compounds.

  • Dissolution: Dissolve the purified ((1S,2S)-2-Phenylcyclopropyl)methanamine free base (1.0 eq) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of hydrogen chloride (1.0-1.1 eq) in the same solvent. Gaseous HCl can also be bubbled through the solution.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white or off-white solid. The process can be aided by cooling the mixture in an ice bath.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting material or excess HCl.

  • Drying: Dry the salt under vacuum to yield the final, stable ((1S,2S)-2-Phenylcyclopropyl)methanamine hydrochloride.

Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming the cis-stereochemistry. The vicinal coupling constants (³J) between the protons on the cyclopropane ring are diagnostic. For cis-isomers, the ³J values are typically larger (8-12 Hz) compared to trans-isomers (4-7 Hz). The spectrum would also show characteristic signals for the phenyl protons, the methylene (CH₂) protons adjacent to the amine, and the protons of the cyclopropane ring.

  • ¹³C NMR Spectroscopy: The spectrum would show 10 distinct carbon signals corresponding to the molecular formula C₁₀H₁₃N, confirming the presence of all carbon atoms in their unique chemical environments.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and cyclopropyl groups (around 2850-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹)[4].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight, consistent with the molecular formula C₁₀H₁₃N (147.1048 m/z for [M+H]⁺)[2].

Chemical Reactivity and Biological Significance

Reactivity of the Amine Group

The primary amine in ((1S,2S)-2-Phenylcyclopropyl)methanamine is a nucleophilic and basic center. It readily undergoes typical amine reactions, such as salt formation with acids, acylation with acid chlorides or anhydrides, and alkylation reactions.

Mechanism of Action as a Monoamine Oxidase (MAO) Inhibitor

The cyclopropylamine scaffold is a classic pharmacophore for mechanism-based irreversible inhibitors of monoamine oxidases (MAOs)[5][6]. MAOs are flavin adenine dinucleotide (FAD)-dependent enzymes responsible for the degradation of key neurotransmitters like serotonin, norepinephrine, and dopamine[]. Inhibition of MAO increases the synaptic availability of these neurotransmitters, which is the basis for the antidepressant effects of drugs like tranylcypromine[6][].

The inhibitory mechanism involves the oxidation of the cyclopropylamine by the FAD cofactor, leading to the formation of a highly reactive radical intermediate. This intermediate then forms a stable, covalent adduct with the N5 atom of the FAD cofactor, rendering the enzyme permanently inactive[]. New enzyme synthesis is required to restore MAO activity[6].

MAO_Inhibition cluster_Enzyme MAO Active Site MAO_FAD MAO-FAD (Active Enzyme) Intermediate Reactive Radical Intermediate MAO_FAD->Intermediate Single-Electron Oxidation Adduct Covalent FAD-Inhibitor Adduct (Inactive Enzyme) Inhibitor Cyclopropylamine Inhibitor Inhibitor->MAO_FAD Binds to Active Site Intermediate->Adduct Covalent Bond Formation

Caption: Mechanism of irreversible MAO inhibition by cyclopropylamines.

While tranylcypromine is a trans-isomer, studies on other cyclopropylamines have shown that cis-isomers can also be potent, and sometimes more selective, MAO inhibitors[5][8]. Specifically, some cis-cyclopropylamines demonstrate high selectivity for MAO-B, an enzyme isoform primarily involved in dopamine metabolism, making them attractive targets for the treatment of neurodegenerative diseases like Parkinson's disease[5][8].

Applications in Research and Drug Development

The unique stereochemistry and established biological activity of the cyclopropylamine scaffold make ((1S,2S)-2-Phenylcyclopropyl)methanamine a valuable tool for:

  • Structure-Activity Relationship (SAR) Studies: Comparing its activity to its other stereoisomers (1R,2R, 1R,2S, and 1S,2R) can provide crucial insights into the steric and electronic requirements of the MAO active site.

  • Development of Selective MAO-B Inhibitors: Given that some cis-isomers show MAO-B selectivity, this compound serves as a lead structure for designing novel therapeutics for Parkinson's disease with potentially fewer side effects than non-selective inhibitors[5].

  • Probes for Other Amine-Binding Enzymes: The phenylcyclopropylamine structure has also been explored as an inhibitor for other enzymes like lysine-specific demethylase 1 (LSD1), although some cis-analogs have been found to be inactive against LSD1, highlighting potential for selective drug design[5][8][9].

Conclusion

((1S,2S)-2-Phenylcyclopropyl)methanamine is a precisely defined stereoisomer with significant potential in the field of neuropharmacology. While detailed experimental data on its physical properties remain to be fully published, its chemical identity is well-established. Its structural relationship to known irreversible MAO inhibitors provides a strong basis for its mechanism of action. The principles of its synthesis and analytical characterization are well-understood, relying on modern techniques of asymmetric synthesis and spectroscopy. As researchers continue to explore the nuances of enzyme-inhibitor interactions, the study of specific, enantiopure isomers like ((1S,2S)-2-Phenylcyclopropyl)methanamine will be paramount in the rational design of next-generation therapeutics for neurological and psychiatric disorders.

References

  • Shilling, R., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Letters, 589(10), 1087-1092. Available at: [Link]

  • Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Available at: [Link]

  • Silverman, R. B. (1983). Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. Biochemistry, 22(12), 2950-2956. Available at: [Link]

  • ResearchGate. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). (2-Phenylcyclopropyl)methanamine. CID 12370465. Available at: [Link]

  • Pathak, L. B., et al. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal Research Reviews, 33(4), 833-879. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for enantiopure N-substituted (2-Phenylcyclopropyl)methylamines.

An Application Note for the Synthesis of Enantiopure N-Substituted (2-Phenylcyclopropyl)methylamines Abstract Enantiopure N-substituted (2-phenylcyclopropyl)methylamines represent a privileged scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of Enantiopure N-Substituted (2-Phenylcyclopropyl)methylamines

Abstract

Enantiopure N-substituted (2-phenylcyclopropyl)methylamines represent a privileged scaffold in medicinal chemistry, most notably as analogues of tranylcypromine, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1) and monoamine oxidases (MAOs).[1][2][3] Their therapeutic potential in oncology and neuroscience drives the demand for robust and stereocontrolled synthetic methods. This guide provides a detailed examination of the primary strategies for obtaining these high-value compounds in enantiomerically pure form. We present two core pathways: (1) asymmetric synthesis to directly establish the desired stereocenter, and (2) classical resolution of a racemic intermediate. Furthermore, a comprehensive protocol for the crucial N-substitution step via reductive amination is detailed. This document is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, step-by-step guidance.

Introduction: The Significance of the (2-Phenylcyclopropyl)methylamine Scaffold

The unique strained three-membered ring of the cyclopropane moiety, coupled with the adjacent phenyl and aminomethyl groups, confers a specific three-dimensional structure that is key to its biological activity. This structure allows it to act as a mechanism-based inactivator of flavin-dependent amine oxidases.[3] Tranylcypromine, the parent compound, is clinically used as an antidepressant but has been repurposed as a lead compound for inhibiting LSD1, an epigenetic target implicated in various cancers.[2][4][5] The stereochemistry of the cyclopropane ring is critical; often, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active or contribute to off-target effects.[3][6] Therefore, access to enantiopure versions is paramount for developing selective and effective therapeutics.

Overview of Synthetic Strategies

Two principal strategies are employed to access the enantiopure N-substituted target molecules. The choice between these routes depends on factors such as the availability of chiral catalysts, the scalability of the process, and the cost of reagents.

A high-level overview of the two primary synthetic pathways.

Protocol I: Asymmetric Synthesis via Cyclopropanation and Curtius Rearrangement

This pathway constructs the chiral cyclopropane ring from an achiral olefin using a chiral catalyst, thereby establishing the desired stereochemistry early in the sequence. The following protocol is adapted from methodologies used to create tranylcypromine analogues.[1]

G Figure 2: Asymmetric Synthesis Workflow Styrene Styrene Ester Chiral Cyclopropyl Ester Styrene->Ester Asymmetric Cyclopropanation Acid Chiral Carboxylic Acid Ester->Acid Hydrolysis Isocyanate Isocyanate Intermediate Acid->Isocyanate Curtius Rearrangement Amine Enantiopure (1R,2S)-2-Phenylcyclopropylamine Isocyanate->Amine Hydrolysis

Key transformations in the asymmetric synthesis route.
Step-by-Step Protocol:
  • Asymmetric Cyclopropanation:

    • Rationale: A chiral rhodium(II) or copper(I) catalyst is used to decompose a diazoacetate in the presence of styrene. The catalyst's chiral ligands direct the approach of the carbene to one face of the olefin, resulting in an enantiomerically enriched cyclopropyl ester.

    • Procedure: To a solution of styrene (1.2 eq) and a chiral catalyst (e.g., Rh₂(S-DOSP)₄, 1 mol%) in a suitable solvent like dichloromethane (DCM) at 0 °C, add tert-butyl diazoacetate (1.0 eq) dropwise over 2-3 hours under an inert atmosphere (N₂ or Ar).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by TLC. Upon completion, concentrate the mixture under reduced pressure and purify by silica gel chromatography to yield the enantiopure tert-butyl (1R,2S)-2-phenylcyclopropanecarboxylate.

  • Ester Hydrolysis:

    • Rationale: The tert-butyl ester is cleaved under acidic conditions to reveal the carboxylic acid, which is necessary for the subsequent Curtius rearrangement.

    • Procedure: Dissolve the cyclopropyl ester (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

    • Stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

    • Remove the solvent and excess TFA under reduced pressure. The crude (1R,2S)-2-phenylcyclopropanecarboxylic acid is often carried forward without further purification.

  • Curtius Rearrangement:

    • Rationale: This rearrangement converts the carboxylic acid into an isocyanate via an acyl azide intermediate. The isocyanate can then be hydrolyzed to the primary amine with retention of stereochemistry.[7]

    • Procedure: To a solution of the crude carboxylic acid (1.0 eq) in dry toluene, add diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (TEA, 1.2 eq).

    • Heat the mixture to 80-90 °C and stir for 3-4 hours. The formation of the isocyanate is accompanied by the evolution of nitrogen gas.

    • Cool the reaction mixture. Add 6M hydrochloric acid (HCl) and heat to reflux for 2-3 hours to hydrolyze the isocyanate.

    • Cool to room temperature, make the aqueous layer basic (pH > 12) with NaOH or KOH, and extract the product with diethyl ether or ethyl acetate.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude enantiopure (1R,2S)-2-phenylcyclopropylamine.

Protocol II: Synthesis via Racemic Route and Classical Resolution

This classic and often highly scalable approach involves the non-stereoselective synthesis of the target amine followed by separation of the enantiomers by forming diastereomeric salts with a chiral resolving agent.[8]

Step-by-Step Protocol:
  • Synthesis of Racemic trans-2-Phenylcyclopropylamine:

    • Rationale: A common method involves the reaction of styrene with ethyl diazoacetate to form a mixture of cis and trans cyclopropane esters. The more stable trans isomer is isolated, hydrolyzed, and converted to the amine via the Curtius rearrangement as described previously, but without chiral control.[7]

    • Procedure: Follow the steps in Protocol I but use an achiral catalyst (e.g., copper powder) for the cyclopropanation. After hydrolysis, the trans-2-phenylcyclopropanecarboxylic acid is separated from the cis isomer by recrystallization.[7] Proceed with the Curtius rearrangement to obtain the racemic amine.

  • Diastereomeric Salt Formation and Resolution:

    • Rationale: The racemic amine is a mixture of two enantiomers. Adding a single enantiomer of a chiral acid (e.g., (+)-tartaric acid) will form two diastereomeric salts. These diastereomers have different physical properties, most importantly solubility, allowing one to be selectively crystallized.[8][9]

    • Procedure: Dissolve racemic trans-2-phenylcyclopropylamine (1.0 eq) in a suitable solvent like ethanol or an isopropanol/water mixture.

    • In a separate flask, dissolve an equimolar amount of (+)-tartaric acid (1.0 eq) in the same solvent, heating gently if necessary.

    • Add the tartaric acid solution to the amine solution. A precipitate of the diastereomeric salts should form.

    • Heat the mixture to reflux to dissolve the salts, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization.

    • Filter the crystalline salt. This first crop will be enriched in one diastereomer. The mother liquor will be enriched in the other.

    • Repeatedly recrystallize the solid from a fresh solvent system until a constant specific rotation is achieved, indicating high diastereomeric purity.

  • Liberation of the Enantiopure Free Amine:

    • Rationale: Once the diastereomeric salt is pure, the chiral resolving agent must be removed to yield the desired enantiopure amine.

    • Procedure: Dissolve the purified diastereomeric salt in water.

    • Make the solution strongly basic (pH > 12) by adding a concentrated solution of NaOH or KOH.

    • Extract the liberated free amine into an organic solvent (e.g., diethyl ether) multiple times.

    • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure to yield the enantiopure amine.

MethodTypical Yield (Overall)Typical Enantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Asymmetric Synthesis 20-40%>95%Direct access to one enantiomer, avoids loss of 50% of material.Requires expensive chiral catalysts/ligands, may need optimization.
Chiral Resolution 30-45% (for one enantiomer)>99% (after recrystallization)Robust, highly scalable, uses inexpensive resolving agents.Theoretical max yield is 50%, requires tedious recrystallizations.

Protocol III: N-Substitution via Reductive Amination

This is a versatile and widely used method for introducing a substituent onto the nitrogen atom of the now-enantiopure cyclopropylamine or cyclopropylmethylamine core. It involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[10][11]

G Figure 3: Reductive Amination Mechanism Amine Chiral Primary Amine (R-NH₂) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Carbonyl Aldehyde/Ketone (R'C=O) Carbonyl->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H₂O Product N-Substituted Secondary Amine (R-NH-CHR') Imine->Product Reduction (e.g., NaBH(OAc)₃)

The pathway for N-alkylation via reductive amination.
Step-by-Step Protocol:
  • Imine Formation and In-Situ Reduction:

    • Rationale: The amine first condenses with the carbonyl to form an imine (or iminium ion under acidic conditions), which is then immediately reduced by a mild reducing agent present in the same pot. Sodium triacetoxyborohydride (STAB) is an ideal reagent as it is mild, tolerant of slightly acidic conditions, and selectively reduces the imine in the presence of the unreacted carbonyl.[10]

    • Procedure: To a stirred solution of the enantiopure (2-phenylcyclopropyl)methylamine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (0.1-1.0 eq) to catalyze imine formation.

    • Stir the mixture at room temperature for 20-30 minutes.

    • Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the mixture. Caution: Gas evolution may occur.

    • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the final enantiopure N-substituted (2-phenylcyclopropyl)methylamine.

Conclusion

The synthesis of enantiopure N-substituted (2-phenylcyclopropyl)methylamines is a critical task for the development of next-generation epigenetic and neurological therapeutics. This guide has outlined the two most effective strategies—asymmetric synthesis and classical resolution—for obtaining the chiral core, followed by a robust protocol for N-substitution. By understanding the rationale behind each step, researchers can effectively troubleshoot and adapt these protocols to generate a diverse library of analogues for pharmacological evaluation. The choice of strategy will ultimately be guided by project-specific goals, balancing the need for speed, scalability, and cost-effectiveness.

Sources

Application

Application Note: Utilizing the (2-Phenylcyclopropyl)methanamine Scaffold in Serotonin 2C (5-HT2C) Receptor Agonist Studies

Introduction and Clinical Context The serotonin 2C (5-HT2C) receptor is a highly validated G protein-coupled receptor (GPCR) target for the treatment of central nervous system (CNS) disorders, including schizophrenia, ob...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Clinical Context

The serotonin 2C (5-HT2C) receptor is a highly validated G protein-coupled receptor (GPCR) target for the treatment of central nervous system (CNS) disorders, including schizophrenia, obesity, and drug addiction[1][2]. However, developing therapeutics targeting this receptor is notoriously difficult due to its high sequence homology with the 5-HT2A and 5-HT2B receptor subtypes[2]. Off-target agonism at the 5-HT2A receptor is associated with hallucinogenic effects, while activation of the 5-HT2B receptor can lead to life-threatening cardiac valvulopathy—a severe liability that has complicated the clinical use of non-selective agonists like lorcaserin[1][2].

To overcome these challenges, medicinal chemists have identified the (2-phenylcyclopropyl)methanamine (2-PCPMA) scaffold—originally derived from the homologation of the monoamine oxidase inhibitor tranylcypromine—as a privileged structure[1][3]. Systematic structural optimization of 2-PCPMAs has yielded highly potent and selective 5-HT2C agonists with favorable drug-like properties[4].

Mechanistic Insight: The Importance of Biased Agonism

Modern GPCR drug development relies heavily on the concept of functional selectivity, or "biased agonism." When an agonist binds to the 5-HT2C receptor, it can trigger multiple intracellular signaling cascades. The two primary pathways are:

  • Gq/11 Protein Pathway (Therapeutic): Leads to the activation of phospholipase C (PLC), generation of inositol triphosphate (IP3), and subsequent intracellular calcium flux.

  • β -Arrestin Recruitment (Off-Target/Desensitization): Leads to receptor internalization, desensitization, and potentially adverse phenotypic effects[5][6].

Recent breakthroughs have demonstrated that specific N-substituted 2-PCPMAs (such as N-methyl and N-benzyl derivatives) exhibit unprecedented Gq-bias[5][6]. By selectively activating the Gq pathway without recruiting β -arrestin, these compounds provide robust antipsychotic efficacy while minimizing receptor desensitization[5].

G Agonist 2-PCPMA Derivative Receptor 5-HT2C Receptor Agonist->Receptor Binds Gq Gq/11 Pathway (Therapeutic) Receptor->Gq Biased Activation Arrestin β-Arrestin Pathway (Desensitization) Receptor->Arrestin Minimal/No Activation Calcium Intracellular Calcium Flux Gq->Calcium Internalization Receptor Internalization Arrestin->Internalization

Fig 1. Biased signaling of 2-PCPMA derivatives favoring Gq-mediated calcium flux over β-arrestin.

Quantitative Data: Structure-Activity Relationship (SAR)

Substitutions on the phenyl ring (e.g., 2-alkoxy, 5-fluoro) and the amine group dictate the pharmacological profile of 2-PCPMA derivatives[3][4]. The table below summarizes the causality between specific structural modifications and their resulting receptor affinities and functional biases.

Table 1: Pharmacological Profile of Key 2-PCPMA Derivatives

CompoundStructural Modifications5-HT2C EC50 (nM)5-HT2C Emax (%)5-HT2B EC50 (nM)Functional Bias Profile
(+)-1 Parent Scaffold (None)5.210836.4Balanced (Gq & β -Arrestin)
(+)-15a N-methyl, 2-alkoxy, 5-fluoro2395>10,000Extreme Gq-Bias (No β -Arrestin)
(+)-19 N-benzyl, 2-alkoxy, 5-fluoro2498>10,000Gq-Biased (Minimal β -Arrestin)
(+)-21a 2-fluoro (benzylic)4.798~9.4Balanced (High Potency)

(Data derived from Zhang et al., 2017[5][6] and Zhang et al., 2018[4])

Experimental Protocols

To rigorously evaluate the therapeutic viability of novel 2-PCPMA derivatives, a self-validating, multi-tiered screening cascade is required. The following step-by-step methodologies isolate and quantify the specific signaling pathways discussed above.

Protocol 1: In Vitro Calcium Flux Assay (Gq-Pathway Activation)

Rationale: This assay measures the primary therapeutic signaling cascade (Gq) of the 5-HT2C receptor[5].

  • Cell Preparation: Plate HEK293 cells stably expressing the human 5-HT2C receptor in 384-well clear-bottom plates at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO 2​ .

  • Dye Loading: Remove the culture media and add 20 µL of Fluo-4 Direct calcium assay buffer (supplemented with 2.5 mM probenecid to prevent dye efflux). Incubate for 1 hour at 37°C.

  • Compound Preparation: Serially dilute the 2-PCPMA derivatives (e.g., (+)-15a) in assay buffer to achieve final well concentrations ranging from 0.1 nM to 10 µM.

  • Kinetic Reading: Transfer the plates to a Functional Drug Screening System (FDSS) or FLIPR. Record baseline fluorescence for 10 seconds, inject 10 µL of the test compound, and monitor fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.

  • Data Analysis: Normalize peak fluorescence to the maximum response elicited by a reference full agonist (e.g., 5-HT). Calculate the EC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: BRET β -Arrestin Recruitment Assay (Bias Confirmation)

Rationale: Assesses the off-target desensitization pathway to confirm functional selectivity. A lack of signal here, combined with a strong signal in Protocol 1, confirms Gq-bias[5][6].

  • Transfection: Co-transfect HEK293T cells with plasmids encoding 5-HT2C-RLuc8 (bioluminescent donor) and β -arrestin2-mVenus (fluorescent acceptor).

  • Plating: 24 hours post-transfection, harvest and re-plate the cells into 96-well solid white microplates.

  • Substrate Addition: Add the luciferase substrate Coelenterazine h to a final concentration of 5 µM and incubate for 10 minutes in the dark.

  • Compound Stimulation: Add varying concentrations of the 2-PCPMA test compound to the wells.

  • BRET Measurement: Read the plate using a microplate reader capable of measuring dual emissions (480 nm for RLuc8 and 530 nm for mVenus).

  • Calculation: Calculate the BRET ratio as (Emission at 530 nm) / (Emission at 480 nm). Gq-biased compounds like (+)-15a will show a flat dose-response curve in this assay[5].

Protocol 3: In Vivo Amphetamine-Induced Hyperlocomotion Model

Rationale: Validates the antipsychotic-like efficacy of the 5-HT2C agonist in a whole-organism behavioral model[5][7].

  • Animal Acclimation: Habituate adult male C57BL/6 mice to automated open-field testing arenas for 30 minutes.

  • Pre-treatment: Administer the 2-PCPMA derivative (e.g., (+)-19 at 1-10 mg/kg, i.p.) or a vehicle control. Wait 15 minutes to allow for brain penetration[7].

  • Stimulation: Administer d-amphetamine (3 mg/kg, i.p.) to induce hyperlocomotion.

  • Tracking: Record horizontal locomotor activity (total distance traveled in cm) using an automated video tracking system for 60-120 minutes.

  • Validation: A statistically significant reduction in amphetamine-induced hyperlocomotion compared to vehicle-treated mice indicates positive antipsychotic-like activity[5][7].

Workflow Synthesis 1. Scaffold Optimization (2-PCPMA Synthesis) Calcium 2. Calcium Flux Assay (Gq Activation) Synthesis->Calcium Arrestin 3. β-Arrestin Assay (Selectivity/Bias) Calcium->Arrestin EC50 < 50nM InVivo 4. Behavioral Models (Antipsychotic Efficacy) Arrestin->InVivo Gq-Biased

Fig 2. Multi-tiered screening workflow for validating 2-PCPMA-derived 5-HT2C biased agonists.

Conclusion

The (2-phenylcyclopropyl)methanamine scaffold is a highly modular and privileged structure for developing next-generation 5-HT2C agonists[3][4]. By employing rigorous, self-validating in vitro assays to confirm Gq-bias and subtype selectivity, researchers can effectively filter out compounds with liabilities for cardiac valvulopathy or rapid receptor desensitization. The progression of functionally selective molecules into advanced preclinical models underscores the immense therapeutic potential of this chemical class in treating complex psychiatric disorders[5][7].

References

  • Zhang, G., Cheng, J., McCorvy, J. D., Lorello, P. J., Caldarone, B. J., Roth, B. L., & Kozikowski, A. P. (2017). Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications. Journal of Medicinal Chemistry.[Link]

  • Cheng, J., Giguere, P. M., Schmerberg, C. M., Pogorelov, V. M., Rodriguiz, R. M., Huang, X. P., Zhu, H., McCorvy, J. D., Wetsel, W. C., Roth, B. L., & Kozikowski, A. P. (2016). Further Advances in Optimizing (2-Phenylcyclopropyl)methylamines as Novel Serotonin 2C Agonists: Effects on Hyperlocomotion, Prepulse Inhibition, and Cognition Models. Journal of Medicinal Chemistry.[Link]

  • Zhang, G., McCorvy, J. D., Shen, S., Cheng, J., Roth, B. L., & Kozikowski, A. P. (2018). Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism. European Journal of Medicinal Chemistry.[Link]

  • Kozikowski, A. P., & Zhang, G. (2019). Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists. U.S.

Sources

Method

Application Notes and Protocols for Assessing the ADMET Properties of Novel (2-Phenylcyclopropyl)methanamine Compounds

Introduction: The Critical Role of Early ADMET Profiling In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a guiding mantra.[1] The attrition of drug candidates in late-stage clinica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Early ADMET Profiling

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a guiding mantra.[1] The attrition of drug candidates in late-stage clinical trials due to unfavorable pharmacokinetic or toxicological profiles represents a significant loss of time and resources.[1][2] Therefore, a comprehensive assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties at the preclinical stage is not merely a regulatory requirement but a cornerstone of a successful drug development program.[3][4][5] This is particularly true for novel chemical entities such as (2-Phenylcyclopropyl)methanamine compounds, a class of molecules with potential therapeutic applications.[6]

The cyclopropylamine moiety, a key feature of these compounds, is known to be a pharmacophore in several therapeutic agents, including inhibitors of enzymes like monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1).[7][8] However, this reactive group can also present metabolic challenges, as cyclopropylamines are known to inactivate cytochrome P450 (CYP) enzymes through a mechanism-based inhibition pathway. This underscores the necessity of a tailored and robust ADMET assessment protocol.

This guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically evaluate the ADMET properties of novel (2-Phenylcyclopropyl)methanamine compounds. The protocols outlined herein are designed to be self-validating and are grounded in established scientific principles and regulatory expectations.[4][9]

Section 1: Foundational Physicochemical and In Silico Profiling

Before embarking on resource-intensive in vitro and in vivo studies, a foundational understanding of the physicochemical properties and a preliminary in silico ADMET assessment can provide invaluable guidance for experimental design and compound prioritization.[10][11]

In Silico ADMET Prediction

A plethora of open-access and commercial software tools are available to predict the ADMET profile of drug candidates before their synthesis.[10][12] These tools utilize machine learning models trained on large datasets to estimate a wide range of properties.[12]

Key Predicted Properties:

  • Aqueous Solubility: Crucial for absorption.

  • Lipophilicity (LogP/LogD): Influences membrane permeability and protein binding.

  • Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting compounds.

  • CYP450 Inhibition and Metabolism: To anticipate potential drug-drug interactions and metabolic liabilities.[5]

  • hERG Inhibition: A key indicator of potential cardiotoxicity.[13]

  • Ames Mutagenicity: To assess carcinogenic potential.[14]

It is advisable to use multiple in silico tools to compare predictions and identify the most probable outcomes.[10]

Experimental Physicochemical Characterization

Experimentally determining key physicochemical properties is essential to validate in silico predictions and provide a solid foundation for subsequent assays.

  • Aqueous Solubility: Can be determined using methods like shake-flask or potentiometric titration.

  • Lipophilicity (LogD/LogP): Typically measured by the shake-flask method in an n-octanol/water system.

  • pKa Determination: Crucial for understanding the ionization state of the compound at physiological pH, which affects solubility and permeability.

Section 2: Absorption

For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first critical step in achieving therapeutic efficacy. Passive diffusion is a primary mechanism for drug absorption.[15]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay that predicts passive drug transport across an artificial lipid membrane.[15][16] It is a cost-effective method for early-stage screening of compounds with promising oral bioavailability potential.[16][17]

  • Preparation of the Donor Plate:

    • A stock solution of the test compound (e.g., 10 mM in DMSO) is diluted in a buffer solution mimicking the pH of the gastrointestinal tract (e.g., pH 5.0, 6.2, and 7.4) to a final concentration of 100-200 µM.

  • Preparation of the Acceptor Plate:

    • The wells of a 96-well filter plate are coated with a lipid solution (e.g., 10% lecithin in dodecane) to form the artificial membrane.[16]

    • The acceptor wells are filled with a buffer solution (e.g., pH 7.4 phosphate-buffered saline) containing a surfactant to act as a "sink."

  • Incubation:

    • The donor plate is placed on top of the acceptor plate, creating a "sandwich."

    • The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification:

    • After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[15]

  • Calculation of Apparent Permeability (Papp):

    • The Papp value is calculated using the following equation: Papp = (-V_A * V_D) / ((V_A + V_D) * A * t) * ln(1 - [C_A] / [C_eq]) where V_A and V_D are the volumes of the acceptor and donor wells, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Papp (x 10⁻⁶ cm/s) Permeability Classification
> 10High
1 - 10Medium
< 1Low

A high Papp value suggests good passive permeability and a higher likelihood of good oral absorption.

Section 3: Distribution

Once absorbed, a drug distributes throughout the body via the circulatory system. The extent of distribution is influenced by its binding to plasma proteins and its ability to partition into tissues.

Plasma Protein Binding (PPB) Assay

The binding of a drug to plasma proteins, primarily albumin, can significantly impact its free concentration, which is the pharmacologically active fraction. Rapid Equilibrium Dialysis (RED) is a common method for determining PPB.

  • Compound Preparation: The test compound is added to plasma (human, rat, etc.) at a final concentration of, for example, 1-10 µM.

  • RED Device Assembly: The RED device consists of two chambers separated by a semi-permeable membrane. The plasma-compound mixture is added to one chamber, and buffer is added to the other.

  • Incubation: The device is incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sample Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The concentration of the compound in each sample is quantified by LC-MS/MS.

  • Calculation of Percent Bound: % Bound = (1 - (Concentration_buffer / Concentration_plasma)) * 100

% Bound Binding Classification
< 90%Low to Moderate
90% - 99%High
> 99%Very High

High plasma protein binding can limit the amount of free drug available to exert its therapeutic effect and can also affect its clearance.

Section 4: Metabolism

Drug metabolism, primarily occurring in the liver, is the biochemical modification of drug substances by enzymes.[18] For (2-Phenylcyclopropyl)methanamine compounds, assessing their interaction with CYP450 enzymes is of paramount importance.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound when incubated with liver microsomes, which are rich in CYP450 enzymes.[19][20] It provides an estimate of a compound's intrinsic clearance.[21][22]

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing liver microsomes (human or other species), a NADPH regenerating system (to ensure cofactor availability), and buffer (e.g., potassium phosphate, pH 7.4).[19][21]

  • Incubation:

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the reaction by adding the test compound (e.g., at a final concentration of 1 µM).

    • Incubate at 37°C with gentle shaking.[19]

  • Time-Point Sampling and Reaction Termination:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), an aliquot of the reaction mixture is removed.[18][19]

    • The reaction is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[21] This also precipitates the proteins.

  • Analysis:

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[21]

  • Data Analysis:

    • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

    • The intrinsic clearance (Clint) is calculated as: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

In Vitro t½ (min) Metabolic Stability
> 30High
10 - 30Moderate
< 10Low

Low metabolic stability may indicate rapid clearance in vivo and potentially poor bioavailability.

Section 5: Excretion

While direct excretion studies are typically conducted in vivo, in vitro assays can provide insights into potential mechanisms of excretion, such as the involvement of drug transporters.

Section 6: Toxicology

Early identification of potential toxicity is crucial to avoid late-stage failures.[23] Key areas of concern include cytotoxicity and cardiotoxicity.

In Vitro Cytotoxicity Assay

Cytotoxicity assays measure the ability of a compound to cause cell damage or death.[23][24] The MTT assay is a widely used colorimetric method to assess cell viability.[23][25][26]

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[26]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

A low IC₅₀ value indicates high cytotoxicity. The therapeutic index (the ratio of the toxic dose to the therapeutic dose) should be considered.

hERG Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[13][27][28]

This is a high-throughput biochemical assay to identify compounds that bind to the hERG channel.[13][29]

  • Reaction Setup: In a 384-well plate, combine the hERG channel membrane preparation, a fluorescent tracer that binds to the channel, and the test compound at various concentrations.[13]

  • Incubation: Incubate the plate at room temperature to allow for binding equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization using a suitable plate reader. Displacement of the fluorescent tracer by the test compound will result in a decrease in fluorescence polarization.

  • Data Analysis:

    • Calculate the percent inhibition of tracer binding.

    • Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Compounds with an IC₅₀ < 10 µM are generally considered to be potential hERG inhibitors and warrant further investigation with more definitive methods like patch-clamp electrophysiology.[13]

Workflow and Data Integration

The assessment of ADMET properties should be an iterative process, with data from each stage informing the next.

ADMET_Workflow cluster_0 Early Stage Screening cluster_1 Lead Optimization In_Silico_Profiling In Silico ADMET Prediction & Physicochemical Profiling PAMPA PAMPA (Absorption) In_Silico_Profiling->PAMPA Microsomal_Stability Microsomal Stability (Metabolism) In_Silico_Profiling->Microsomal_Stability hERG_FP hERG FP Assay (Toxicity) In_Silico_Profiling->hERG_FP PPB Plasma Protein Binding (Distribution) PAMPA->PPB Microsomal_Stability->PPB hERG_Patch_Clamp hERG Patch Clamp (Confirmatory Toxicity) hERG_FP->hERG_Patch_Clamp Cytotoxicity Cytotoxicity Assays (Toxicity) PPB->Cytotoxicity Cytotoxicity->hERG_Patch_Clamp

Sources

Application

Application Notes and Protocols: (2-Phenylcyclopropyl)methanamine as a Tool for Histone Demethylation Research

Introduction: The Dynamic Epigenetic Landscape and the Role of LSD1 The intricate regulation of gene expression is, in part, governed by the dynamic and reversible post-translational modification of histone proteins. Amo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dynamic Epigenetic Landscape and the Role of LSD1

The intricate regulation of gene expression is, in part, governed by the dynamic and reversible post-translational modification of histone proteins. Among these modifications, histone lysine methylation plays a crucial role in dictating chromatin structure and function, thereby influencing cellular processes ranging from differentiation to proliferation. The discovery of histone demethylases revealed that this epigenetic mark is not a static endpoint but a highly regulated and reversible process.

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be identified.[1] It is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark generally associated with active transcription.[2] In certain contexts, such as in association with the androgen receptor, LSD1 can also demethylate H3K9me1/2, a repressive mark.[3][4] This dual functionality underscores the context-dependent role of LSD1 as both a transcriptional co-repressor and co-activator.[3] Beyond histones, LSD1 has been shown to demethylate non-histone substrates, including p53, DNMT1, and STAT3, further expanding its regulatory influence on cellular signaling pathways.[5][6]

Given its critical role in gene regulation, it is not surprising that the aberrant activity and overexpression of LSD1 are implicated in a variety of human diseases, most notably cancer.[3][7] Elevated LSD1 levels are often correlated with poor prognosis in numerous cancers, including acute myeloid leukemia (AML), breast cancer, and neuroblastoma, where it contributes to tumorigenesis and metastasis.[3] This has positioned LSD1 as a compelling therapeutic target for the development of novel anti-cancer agents.[7]

(2-Phenylcyclopropyl)methanamine (Tranylcypromine): A Covalent Inhibitor of LSD1

(2-Phenylcyclopropyl)methanamine, widely known by its generic name tranylcypromine (TCP), is a well-established monoamine oxidase (MAO) inhibitor used clinically as an antidepressant.[8][9] Structurally and mechanistically, the catalytic domain of LSD1 shares homology with the MAO family of enzymes.[10] This similarity led to the discovery that tranylcypromine is also a potent, mechanism-based inactivator of LSD1.[8]

Tranylcypromine acts as an irreversible inhibitor by forming a covalent adduct with the FAD cofactor within the active site of LSD1.[1][10] This inactivation is time-dependent and prevents the enzyme from carrying out its demethylase activity.[8] The cyclopropylamine moiety of tranylcypromine is key to its inhibitory mechanism.[10] While tranylcypromine itself shows limited selectivity for LSD1 over MAO-A and MAO-B, its scaffold has served as a critical starting point for the development of second-generation derivatives with significantly improved potency and selectivity for LSD1.[3][11][12] Several of these derivatives are currently in clinical trials for various cancers.[7][13]

This guide provides detailed protocols for utilizing (2-phenylcyclopropyl)methanamine and its analogs as chemical tools to investigate the biological functions of LSD1 in various research settings.

Mechanism of LSD1 Demethylation and Inhibition by Tranylcypromine

To effectively utilize tranylcypromine in research, it is crucial to understand its mechanism of action. The following diagram illustrates the demethylation reaction catalyzed by LSD1 and its subsequent inactivation by tranylcypromine.

LSD1_Mechanism cluster_demethylation LSD1-Catalyzed Demethylation cluster_inhibition Inhibition by Tranylcypromine (TCP) H3K4me1/2 H3K4me1/2 LSD1_FAD LSD1-FAD H3K4me1/2->LSD1_FAD Substrate Binding LSD1_FADH2 LSD1-FADH2 LSD1_FAD->LSD1_FADH2 Methyl Group Oxidation Formaldehyde Formaldehyde H3K4me0 H3K4me0 LSD1_FADH2->LSD1_FAD FAD Regeneration LSD1_FADH2->H3K4me0 Product Release O2 O2 H2O2 H2O2 O2->H2O2 Reduction TCP Tranylcypromine LSD1_FAD_active LSD1-FAD (Active) TCP->LSD1_FAD_active Binds to Active Site TCP_FAD_Adduct TCP-FAD Adduct (Inactive) LSD1_FAD_active->TCP_FAD_Adduct Covalent Modification

Caption: Mechanism of LSD1 demethylation and its irreversible inhibition by tranylcypromine.

Experimental Protocols

The following protocols provide a framework for assessing the activity of (2-phenylcyclopropyl)methanamine and its derivatives as LSD1 inhibitors. It is essential to include appropriate controls in all experiments to ensure data validity.

Protocol 1: In Vitro Biochemical Assay for LSD1 Inhibition

This protocol describes a common method to measure the hydrogen peroxide (H₂O₂) produced during the LSD1 demethylation reaction using a horseradish peroxidase (HRP)-coupled assay with a fluorescent substrate like Amplex Red.

Materials:

  • Recombinant human LSD1/CoREST complex

  • Dimethylated H3K4 peptide substrate (e.g., ARTKQTARK(me2)STGGKAPRKQLA-GGK-biotin)

  • (2-Phenylcyclopropyl)methanamine (Tranylcypromine) or derivative compounds

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of tranylcypromine or test compounds in DMSO. Create a serial dilution series in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Substrate Preparation: Dilute the LSD1/CoREST complex and the H3K4me2 peptide substrate to their final working concentrations in assay buffer.

  • Assay Reaction: a. To each well of the 96-well plate, add 25 µL of the compound dilution (or vehicle control). b. Add 50 µL of the LSD1/CoREST enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for compound binding. c. Initiate the demethylation reaction by adding 25 µL of the H3K4me2 peptide substrate. d. Incubate the plate at 37°C for 60 minutes.

  • Detection: a. Prepare the detection reagent by mixing Amplex Red and HRP in assay buffer according to the manufacturer's instructions. b. Add 50 µL of the detection reagent to each well. c. Incubate the plate at room temperature for 15-30 minutes, protected from light. d. Measure the fluorescence using a plate reader with excitation at ~530-560 nm and emission at ~590 nm.

  • Data Analysis: a. Subtract the background fluorescence (wells without enzyme) from all readings. b. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation and Causality:

  • Positive Control: Include a known LSD1 inhibitor (e.g., a well-characterized tranylcypromine derivative) to validate assay performance.

  • Negative Control: A vehicle control (e.g., DMSO) is essential to define 100% enzyme activity.

  • Time-Dependence: To confirm irreversible inhibition, pre-incubate the enzyme with the inhibitor for varying times before adding the substrate. An irreversible inhibitor will show increasing potency with longer pre-incubation times.

Table 1: Example IC₅₀ Values for LSD1 Inhibitors

CompoundLSD1 IC₅₀ (nM)MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Reference
Tranylcypromine~20,700~2,300~950[14]
ORY-100118>10,000>10,000[13]
GSK2879552~20>50,000>50,000[7]

Note: IC₅₀ values can vary depending on assay conditions.

Protocol 2: Cellular Assay for Histone Methylation Status by Western Blot

This protocol details how to assess the effect of tranylcypromine on global levels of H3K4me2 in cultured cells.

Materials:

  • Cell line of interest (e.g., MV4-11, a human AML cell line)

  • Complete cell culture medium

  • (2-Phenylcyclopropyl)methanamine or derivative compounds

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K4me2, anti-Total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: a. Seed cells in a 6-well plate and allow them to adhere (if applicable) or reach a suitable density. b. Treat the cells with varying concentrations of tranylcypromine or the test compound for 24-72 hours. Include a vehicle control (DMSO).

  • Protein Extraction: a. Harvest the cells and wash with ice-cold PBS. b. Lyse the cells in lysis buffer on ice for 30 minutes. c. Centrifuge the lysates at high speed to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling. b. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against H3K4me2 overnight at 4°C. f. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST. h. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against total histone H3 to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the H3K4me2 signal to the total H3 signal for each sample.

Self-Validation and Causality:

  • Dose-Response: A clear dose-dependent increase in H3K4me2 levels should be observed.

  • Time-Course: Analyze histone methylation at different time points to understand the kinetics of inhibition in a cellular context.

  • Specificity: If possible, test the compound's effect on other histone marks (e.g., H3K9me2, H3K27me3) to assess its specificity.

Protocol 3: Cell Viability/Proliferation Assay

This protocol measures the effect of LSD1 inhibition on the growth of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • (2-Phenylcyclopropyl)methanamine or derivative compounds

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

  • Luminescence or absorbance plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of tranylcypromine or the test compound. Include a vehicle control.

  • Incubation: Incubate the plate for 72 hours (or a desired time point) under standard cell culture conditions.

  • Viability Measurement: a. Add the cell viability reagent to each well according to the manufacturer's protocol. b. Incubate for the recommended time. c. Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: a. Normalize the data to the vehicle control (100% viability). b. Plot the percent viability against the logarithm of the compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Self-Validation and Causality:

  • Correlation with Target Engagement: The observed anti-proliferative effects should correlate with the increase in H3K4me2 levels from the Western blot assay.

  • Cell Line Panel: Test the compound on a panel of cell lines with varying levels of LSD1 expression to see if sensitivity correlates with target levels.

Experimental Workflow for Assessing Cellular Effects

The following diagram outlines a logical workflow for characterizing a potential LSD1 inhibitor in a cellular context.

Cellular_Workflow start Start with Putative LSD1 Inhibitor biochem_assay In Vitro Biochemical Assay (Determine IC₅₀) start->biochem_assay cell_treatment Treat Cancer Cell Lines with Inhibitor biochem_assay->cell_treatment western_blot Western Blot for H3K4me2 (Target Engagement) cell_treatment->western_blot viability_assay Cell Viability Assay (Determine GI₅₀) cell_treatment->viability_assay gene_expression Gene Expression Analysis (qRT-PCR, RNA-seq) western_blot->gene_expression phenotypic_assay Phenotypic Assays (e.g., Differentiation, Apoptosis) viability_assay->phenotypic_assay conclusion Correlate Biochemical, Cellular, and Phenotypic Data gene_expression->conclusion phenotypic_assay->conclusion

Caption: A typical workflow for characterizing a novel LSD1 inhibitor.

Safety and Handling Considerations

(2-Phenylcyclopropyl)methanamine (tranylcypromine) is a clinically used drug with known side effects and drug-food interactions.[15][16] When handling this compound and its derivatives in a research setting, standard laboratory safety procedures should be followed. As tranylcypromine is a MAO inhibitor, researchers should be aware of potential interactions if conducting in vivo studies.[17] For example, co-administration with certain foods high in tyramine can lead to a hypertensive crisis.[18] Always consult the Safety Data Sheet (SDS) for the specific compound being used.

Conclusion

(2-Phenylcyclopropyl)methanamine and its structurally related analogs are invaluable tools for dissecting the complex roles of LSD1 in health and disease. By serving as potent and, in the case of newer derivatives, selective inhibitors, these small molecules allow for the modulation of LSD1 activity in both biochemical and cellular systems. The protocols outlined in this guide provide a robust framework for researchers to investigate the consequences of LSD1 inhibition, from changes in histone methylation to downstream effects on gene expression and cellular phenotypes. Such studies are critical for validating LSD1 as a therapeutic target and for the continued development of next-generation epigenetic drugs.

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  • Lee, J. S., et al. (2018). Effects of the monoamine oxidase inhibitors pargyline and tranylcypromine on cellular proliferation in human prostate cancer cells. Oncology Letters. [Link]

  • Wikipedia. (n.d.). Tranylcypromine. [Link]

  • Drugs.com. (2025). Tranylcypromine Side Effects: Common, Severe, Long Term. [Link]

  • Zeidan, A. M., et al. (2018). The Lysine-Specific Demethylase 1 (LSD1) Inhibitor Tranylcypromine (TCP) in Combination with ATRA Is Tolerable and Has Anti-Leukemic Activity in Adult Patients with Relapsed/Refractory AML and MDS. Blood. [Link]

  • RxList. (n.d.). Parnate (Tranylcypromine): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • Botrugno, O. A., et al. (2022). Biochemical characterization of LSD1 inhibitors. ACS Pharmacology & Translational Science. [Link]

  • Vianello, P., et al. (2017). Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Umezawa, N., et al. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. International Journal of Molecular Sciences. [Link]

  • Umezawa, N., & Higuchi, T. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. International Journal of Molecular Sciences, 24(6), 5275. [Link]

Sources

Method

Advanced Synthesis Protocol: trans-2-Phenylcyclopropylamine (Tranylcypromine) from Styrene

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Introduction & Strategic Overview trans-2-Phenylcyclopropylamine, commonly known...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Introduction & Strategic Overview

trans-2-Phenylcyclopropylamine, commonly known as Tranylcypromine (TCP), is a potent, irreversible monoamine oxidase (MAO) inhibitor and a recognized inhibitor of lysine-specific demethylase 1 (LSD1) [1, 2]. The synthesis of this cyclopropylamine core requires precise stereocontrol, as the trans-isomer exhibits vastly superior pharmacological potency compared to its cis-counterpart.

Workflow A Styrene + EDA B Ethyl 2-phenyl- cyclopropanecarboxylate (cis/trans mixture) A->B Rh2(OAc)4 CH2Cl2, Reflux C trans-2-phenyl- cyclopropanecarboxylic acid B->C NaOH, EtOH Epimerization & Hydrolysis D Boc-Tranylcypromine (Intermediate) C->D DPPA, Et3N t-BuOH, Reflux E Tranylcypromine (trans-2-phenyl- cyclopropylamine) D->E TFA, DCM Deprotection

Fig 1. Three-stage synthetic workflow for Tranylcypromine.

Experimental Protocols & Mechanistic Causality

Stage 1: Catalytic Cyclopropanation of Styrene

Objective: Synthesize ethyl 2-phenylcyclopropanecarboxylate via a [2+1] cycloaddition.

Causality & Design Choices: Reacting styrene with ethyl diazoacetate (EDA) presents a chemoselectivity challenge: the carbene can either react with styrene or homocouple to form diethyl maleate/fumarate. By utilizing Rhodium(II) acetate dimer ( Rh2​(OAc)4​ ), we lower the activation energy for diazo decomposition, allowing the reaction to proceed at mild reflux rather than the hazardous 125–140 °C required for thermal methods [4]. To suppress EDA homocoupling, EDA must be introduced via a syringe pump, maintaining a low steady-state concentration of the rhodium carbenoid intermediate.

Protocol:

  • Setup: To a flame-dried, nitrogen-purged 250 mL round-bottom flask, add freshly distilled styrene (10.0 equiv, ~100 mmol) and Rh2​(OAc)4​ (0.01 equiv, 1.0 mol%) in 50 mL of anhydrous CH2​Cl2​ . Heat the mixture to a gentle reflux.

  • Addition: Dissolve ethyl diazoacetate (1.0 equiv, 10 mmol) in 20 mL of anhydrous CH2​Cl2​ . Add this solution dropwise to the refluxing styrene mixture over 2 hours using a syringe pump.

  • Validation (In-Process): Monitor the disappearance of EDA via TLC (hexane/EtOAc 9:1, visualizing with KMnO4​ ). The reaction is complete when the diazo spot ( Rf​≈0.6 ) is consumed.

  • Workup: Cool to room temperature, filter through a short pad of silica to remove the rhodium catalyst, and concentrate under reduced pressure. Excess styrene is recovered via vacuum distillation. The crude product is a cis/trans mixture of ethyl 2-phenylcyclopropanecarboxylate.

Mechanism Rh Rh2(OAc)4 Catalyst Carbenoid Rhodium Carbenoid Rh->Carbenoid + EDA - N2 gas EDA Ethyl Diazoacetate EDA->Carbenoid Product Cyclopropane Ester Carbenoid->Product + Styrene [2+1] Cycloaddition Styrene Styrene Styrene->Product Product->Rh Catalyst Regeneration

Fig 2. Mechanistic pathway of Rh-catalyzed carbenoid transfer and cycloaddition.

Stage 2: Hydrolysis and Diastereomeric Enrichment

Objective: Isolate pure trans-2-phenylcyclopropanecarboxylic acid.

Causality & Design Choices: The trans-isomer is thermodynamically favored due to minimized steric repulsion between the phenyl ring and the ester/carboxylic acid group. Subjecting the cis/trans ester mixture to strongly basic conditions (NaOH in refluxing ethanol) not only saponifies the ester but also promotes epimerization at the alpha-carbon, enriching the trans ratio[3]. The self-validating purification step leverages differential solubility: the trans-acid readily crystallizes from hot water, while the cis-acid remains highly soluble.

Protocol:

  • Saponification: Dissolve the crude ester mixture in 50 mL of absolute ethanol. Add an aqueous solution of NaOH (3.0 equiv in 10 mL H2​O ).

  • Epimerization: Reflux the mixture for 16–20 hours under a nitrogen atmosphere to ensure complete hydrolysis and maximum thermodynamic equilibration to the trans-state.

  • Isolation: Concentrate the mixture to remove ethanol. Dilute the aqueous residue with water and wash with diethyl ether to remove unreacted non-polar organics.

  • Precipitation: Acidify the aqueous layer with concentrated HCl to pH ~2 at 0–5 °C. Collect the precipitated crude acid via vacuum filtration.

  • Validation (Purification): Recrystallize the crude solid from boiling water. The pure trans-2-phenylcyclopropanecarboxylic acid precipitates as white needles upon slow cooling. Confirm diastereomeric purity (>98% trans) via 1H NMR (coupling constant Jtrans​≈4.0 Hz vs Jcis​≈8.5 Hz for the cyclopropyl ring protons).

Stage 3: Stereoretentive Curtius Rearrangement

Objective: Convert the trans-acid to trans-2-phenylcyclopropylamine.

Causality & Design Choices: Older protocols utilize thionyl chloride ( SOCl2​ ) and sodium azide ( NaN3​ ) to form an isolable acyl azide, which poses a severe explosion hazard [2, 3]. We bypass this by utilizing Diphenylphosphoryl azide (DPPA). DPPA generates the acyl azide in situ, which immediately undergoes a thermal Curtius rearrangement to an isocyanate intermediate with strict retention of stereochemistry. Trapping the isocyanate with tert-butanol yields a stable Boc-protected amine, which is easily deprotected to the final product [2].

Protocol:

  • Rearrangement: In a 100 mL flask, dissolve trans-2-phenylcyclopropanecarboxylic acid (1.0 equiv) in anhydrous tert-butanol (20 mL). Add triethylamine (1.2 equiv) and DPPA (1.1 equiv).

  • Heating: Reflux the mixture at 80 °C for 6 hours. Nitrogen gas evolution will be observed as the intermediate acyl azide rearranges to the isocyanate and is subsequently trapped by t-BuOH.

  • Intermediate Isolation: Remove the solvent under vacuum. Partition the residue between EtOAc and 5% aqueous NaHCO3​ . Dry the organic layer and concentrate to yield crude Boc-tranylcypromine.

  • Deprotection: Dissolve the crude Boc-amine in CH2​Cl2​ (10 mL) and add Trifluoroacetic acid (TFA, 5.0 equiv). Stir at room temperature for 2 hours.

  • Validation (Final Product): Concentrate the reaction to remove TFA. Basify with 1M NaOH and extract with diethyl ether. Treat the ethereal solution with ethereal HCl to precipitate trans-2-phenylcyclopropylamine hydrochloride as a highly pure, white crystalline solid.

Quantitative Data & Yield Summary

The table below summarizes the expected yields and analytical benchmarks for this optimized three-stage protocol.

Reaction StageTarget Intermediate / ProductExpected YieldKey Analytical Metric (Validation)
1. Cyclopropanation Ethyl 2-phenylcyclopropanecarboxylate80 - 85%TLC: Rf​ 0.6 (9:1 Hex/EtOAc); complete EDA consumption.
2. Hydrolysis trans-2-phenylcyclopropanecarboxylic acid65 - 75% 1H NMR: Jtrans​≈4.0 Hz (Diastereomeric Ratio >98:2).
3. Curtius Rearrangement trans-2-phenylcyclopropylamine HCl70 - 80%Melting Point: 162–169 °C (HCl salt); HPLC Purity >99.5%.
Overall Process Tranylcypromine (TCP) ~36 - 51% Mass Spec: [M+H]+ = 134.1 m/z

References

  • Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.European Patent Office (EP3617181A1).
  • Classics in Chemical Neuroscience: Selegiline, Isocarboxazid, Phenelzine, and Tranylcypromine. ACS Chemical Neuroscience. Available at:[Link]

  • Method of synthesis of trans-2-phenylcyclopropylamine.United States Patent and Trademark Office (US4016204A).
Application

Application Notes &amp; Protocols: Molecular Docking of (2-Phenylcyclopropyl)methanamine Derivatives

Introduction The (2-Phenylcyclopropyl)methanamine (PCPMA) scaffold, famously represented by the antidepressant tranylcypromine (2-PCPA), is a cornerstone in medicinal chemistry.[1][2] Derivatives of this structure are po...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The (2-Phenylcyclopropyl)methanamine (PCPMA) scaffold, famously represented by the antidepressant tranylcypromine (2-PCPA), is a cornerstone in medicinal chemistry.[1][2] Derivatives of this structure are potent modulators of critical biological targets, most notably as inhibitors of flavin adenine dinucleotide (FAD)-dependent amine oxidases like Monoamine Oxidase A and B (MAO-A, MAO-B) and Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][3][4] Their therapeutic potential spans from treating neurodegenerative diseases and depression to novel applications in oncology.[3][5][6]

Molecular docking is an indispensable computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8] For PCPMA derivatives, docking enables researchers to visualize binding modes, rationalize structure-activity relationships (SAR), and design novel compounds with enhanced potency and selectivity. This guide provides a comprehensive overview of the theoretical considerations and practical protocols for performing molecular docking studies on this important class of molecules.

Part 1: Foundational Concepts & Pre-Docking Strategy

The success of any molecular docking experiment hinges on careful planning. The choices made before a single calculation is run are paramount to generating meaningful, reliable data.

Selecting the Biological Target and Structure

PCPMA derivatives are known to interact with several key proteins. The first step is to identify the correct target and obtain a high-quality, experimentally determined 3D structure. The Protein Data Bank (PDB) is the primary repository for these structures.

  • Monoamine Oxidases (MAO-A & MAO-B): These enzymes are key targets in the treatment of depression and Parkinson's disease.[6] MAO-B preferentially metabolizes dopamine, making it a crucial target for neurodegenerative disorders.[5][9]

  • Lysine-Specific Demethylase 1 (LSD1): This histone demethylase is a major focus in cancer research due to its role in epigenetic regulation and gene expression in cancer cells.[3][4]

  • Dopamine D3 Receptor (D3R): Certain PCPMA derivatives have been designed as selective D3R ligands, relevant for CNS disorders.[10][11][12]

Table 1: Representative PDB Structures for PCPMA Derivative Targets

Target ProteinPDB IDDescription
MAO-A 2Z5XHuman MAO-A in complex with a reversible inhibitor.[13]
MAO-B 2V61Human MAO-B in complex with a non-covalent inhibitor.[14]
MAO-B 2V5ZHuman MAO-B, often used for virtual screening studies.[15]
LSD1 2UWZHuman LSD1-CoREST complex with a FAD-PCPA adduct.[4]
D3 Receptor 3PBLHuman Dopamine D3 Receptor in complex with an antagonist.[10]

Causality Behind Structure Selection: The choice of PDB structure is critical. A high-resolution (<2.5 Å) crystal structure is preferred as it provides a more accurate depiction of the atomic coordinates.[16] Furthermore, selecting a structure that is co-crystallized with a ligand similar to the PCPMA scaffold can provide a validated binding pocket, increasing the confidence in the subsequent docking results.

Standard vs. Covalent Docking: A Critical Decision

A unique feature of tranylcypromine and its analogues is their ability to act as mechanism-based inactivators, forming a covalent bond with the FAD cofactor in enzymes like MAO and LSD1.[1][4] This necessitates a crucial decision before proceeding.

  • Standard (Non-Covalent) Docking: This is the most common approach and is used to predict binding poses and affinities for molecules that bind reversibly through non-covalent interactions (hydrogen bonds, van der Waals forces, etc.).

  • Covalent Docking: This specialized method is required when the ligand is expected to form a chemical bond with the receptor. It involves defining the reactive atoms on both the ligand and the protein and the type of reaction.

The workflow below helps guide this decision.

G start Start: Analyze Ligand & Target q1 Is the ligand a known mechanism-based inactivator (e.g., tranylcypromine)? start->q1 q2 Does the target contain a reactive group (e.g., FAD cofactor) that can form a covalent bond? q1->q2 Yes proc_standard Select Standard (Non-Covalent) Docking Protocol q1->proc_standard No / Unsure proc_covalent Select Covalent Docking Protocol q2->proc_covalent Yes q2->proc_standard No end_node Proceed to Protocol proc_covalent->end_node proc_standard->end_node

Decision workflow for choosing a docking protocol.
Selection of Docking Software

A variety of software packages are available for molecular docking, each with unique algorithms and scoring functions.[7][8] The choice often depends on factors like accessibility (cost), computational speed, and accuracy for a given system.

Table 2: Comparison of Common Molecular Docking Software

SoftwareDeveloperLicensingKey FeaturesCovalent Docking?
AutoDock Vina Scripps ResearchOpen SourceWidely used, good balance of speed and accuracy, large community support.[7]No (natively)
Glide SchrödingerCommercialHigh accuracy, industry standard, includes multiple precision modes (SP, XP).[17][18][19]Yes (CovDock)[17]
GOLD CCDCCommercialGenetic algorithm-based, highly customizable, robust for pose prediction.[20][21]Yes[22]
rDock Open SourceOpen SourceFast and versatile, designed for high-throughput virtual screening.[23]No

Part 2: A Self-Validating Protocol for Standard Docking

This section provides a step-by-step protocol using AutoDock Vina , a powerful and freely available tool, making this a widely accessible methodology.[24] The protocol's trustworthiness is established through a mandatory validation step (redocking).

Workflow Overview

Sources

Method

Techniques for the chiral separation of (2-Phenylcyclopropyl)methanamine enantiomers

An Application Guide to the Enantioselective Separation of (2-Phenylcyclopropyl)methanamine Abstract (2-Phenylcyclopropyl)methanamine, widely known as the monoamine oxidase inhibitor tranylcypromine, is a critical therap...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Enantioselective Separation of (2-Phenylcyclopropyl)methanamine

Abstract

(2-Phenylcyclopropyl)methanamine, widely known as the monoamine oxidase inhibitor tranylcypromine, is a critical therapeutic agent for major depressive disorder. It is administered as a racemic mixture of its (+)-(1R,2S) and (–)-(1S,2R) enantiomers. However, emerging research indicates that the enantiomers possess distinct pharmacological and toxicological profiles, making their separation and individual analysis paramount for advanced drug development and mechanistic studies.[1] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the primary techniques for the chiral separation of (2-Phenylcyclopropyl)methanamine enantiomers. We delve into the mechanistic principles and provide detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and classical diastereomeric salt resolution.

Introduction: The Rationale for Chiral Separation

Chirality is a fundamental principle in pharmacology, as biological systems—composed of chiral molecules like amino acids and sugars—often interact stereoselectively with drug enantiomers.[2] For (2-Phenylcyclopropyl)methanamine, the two enantiomers exhibit different biological activities.[1] This necessitates robust analytical and preparative methods to isolate and quantify the individual enantiomers, which is crucial for:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, excretion, and specific biological actions of each isomer.

  • Toxicity Profiling: To identify if one enantiomer contributes disproportionately to adverse effects.

  • Development of Enantiopure Drugs: To potentially create a more potent and safer therapeutic with an improved side-effect profile.[3]

  • Quality Control: To ensure the correct enantiomeric ratio in pharmaceutical formulations.

This guide offers a multi-faceted approach to tackling this chiral separation challenge, outlining modern chromatographic and electrophoretic techniques alongside traditional resolution methods.

Chromatographic Approaches: HPLC and SFC

Chromatography on a chiral stationary phase (CSP) is the most powerful and widely used technique for enantiomer separation.[4] The underlying principle involves the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times and, thus, separation.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and robust method for both analytical and preparative-scale separations.[5] The choice of CSP is the most critical factor for achieving resolution.[6] For a basic amine like (2-Phenylcyclopropyl)methanamine, polysaccharide-based and crown ether CSPs are excellent starting points.

Causality Behind Experimental Choices:

  • Chiral Stationary Phases: Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) offer broad enantiorecognition capabilities through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[7] Crown ether-based CSPs are specifically designed for the separation of primary amines, where the amine group complexes within the crown ether's cavity via hydrogen bonding.[8]

  • Mobile Phase: In normal-phase mode (e.g., hexane/alcohol), polar interactions dominate. The alcohol modifier competes with the analyte for polar sites on the CSP, modulating retention. In reversed-phase or polar organic modes, hydrophobic interactions play a larger role.

  • Additives: For basic analytes, peak tailing can be an issue due to strong interactions with residual acidic silanols on the silica support. Adding a small amount of a basic additive (e.g., diethylamine, DEA) to the mobile phase neutralizes these sites, resulting in improved peak shape and efficiency.

Protocol 1: Chiral HPLC Separation using a Crown Ether CSP

This protocol is adapted from a validated method for the direct resolution of tranylcypromine enantiomers.[8]

  • Instrumentation: Standard HPLC system with UV detector.

  • Chiral Stationary Phase: Crownpak CR(+) column (150 mm x 4.6 mm I.D., 5 µm).

  • Mobile Phase: 0.1 M Perchloric Acid (HClO₄) with 12% (v/v) Methanol.

    • Scientist's Note: The acidic mobile phase ensures the primary amine is protonated (-NH₃⁺), which is essential for strong complexation with the crown ether selector.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 23°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve racemic (2-Phenylcyclopropyl)methanamine sulfate in the mobile phase to a concentration of 0.1 mg/mL. Filter through a 0.45 µm filter prior to injection.

  • Injection Volume: 10 µL.

Expected Results: Baseline or near-baseline resolution of the two enantiomers. The reported separation factor (α) is approximately 1.30.[8]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to HPLC for chiral separations, offering faster analysis times and significantly reduced organic solvent consumption.[9][10] The mobile phase typically consists of supercritical CO₂ mixed with a small amount of an organic modifier (co-solvent), such as methanol or ethanol.

Causality Behind Experimental Choices:

  • Mobile Phase: Supercritical CO₂ has low viscosity and high diffusivity, allowing for high flow rates without generating excessive backpressure. This leads to very fast and efficient separations.[9]

  • Chiral Stationary Phases: The same polysaccharide-based CSPs used in HPLC are the most common and effective in SFC.[11]

  • Additives: As with HPLC, basic additives are crucial for achieving good peak shape for basic analytes like (2-Phenylcyclopropyl)methanamine.

Protocol 2: Generic SFC Screening for (2-Phenylcyclopropyl)methanamine

This protocol outlines a screening approach to quickly identify suitable conditions.

  • Instrumentation: Analytical SFC system with a back-pressure regulator and UV detector.

  • Screening Columns:

    • Amylose-based CSP (e.g., Chiralpak AD-H, Lux Amylose-1)

    • Cellulose-based CSP (e.g., Chiralcel OD-H, Lux Cellulose-1)

  • Mobile Phase: Supercritical CO₂ and Methanol (as co-solvent).

  • Gradient: A fast generic gradient from 5% to 40% Methanol over 5-7 minutes.

  • Additive: 0.1% Diethylamine (DEA) in the Methanol co-solvent.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve racemate in methanol at 1.0 mg/mL.

Workflow Logic: This screening protocol allows for rapid evaluation of complementary CSPs.[12] Once a "hit" (partial or full separation) is identified on a specific column, the method can be optimized by adjusting the co-solvent percentage (isocratic), temperature, or back pressure to maximize resolution.

Chiral_Method_Development_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_opt Phase 3: Optimization cluster_val Phase 4: Finalization Analyte Analyte Characterization (pKa, Solubility, UV) Screening Primary Screening (Multiple CSPs & Solvents) Analyte->Screening SFC SFC (e.g., AD-H, OD-H) + Basic Additive Screening->SFC SFC Path HPLC HPLC (e.g., Crownpak, AD-RH) + Acidic/Basic Mobile Phase Screening->HPLC HPLC Path NoHit No Separation Screening->NoHit Hit Separation Hit (Rs > 0.8) SFC->Hit HPLC->Hit Optimization Optimize Parameters (Modifier %, Temp, Flow Rate) Hit->Optimization Final Final Method (Rs > 1.5) Optimization->Final NoHit->Screening Re-screen with different conditions

Table 1: Comparison of Chromatographic Conditions

ParameterHPLC (Crown Ether)SFC (Screening)
Stationary Phase Crownpak CR(+)Polysaccharide (Amylose/Cellulose)
Mobile Phase 0.1 M HClO₄ / 12% MeOHSupercritical CO₂ / 5-40% MeOH
Key Additive Perchloric Acid (protonation)Diethylamine (improves peak shape)
Typical Flow Rate 1.0 mL/min3.0 mL/min
Analysis Time ~10-15 min~5-7 min
Primary Advantage High selectivity for aminesHigh speed, low solvent use

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent, making it an attractive analytical method.[13] In chiral CE, a chiral selector (CS) is added to the background electrolyte (BGE). The enantiomers are separated based on differences in their electrophoretic mobility, which arise from the differential binding affinities with the CS, forming transient diastereomeric complexes.[14]

Causality Behind Experimental Choices:

  • Chiral Selector: Cyclodextrins (CDs) are the most widely used chiral selectors in CE due to their versatility and availability in various neutral and charged forms.[15] The hydrophobic inner cavity and hydrophilic outer surface of CDs allow for inclusion complexation with the phenyl group of the analyte, while interactions with the cyclopropylamine moiety contribute to chiral recognition.

  • Background Electrolyte (BGE) pH: The pH of the BGE is critical. It must be low enough to protonate the analyte's amine group, imparting a positive charge necessary for migration in the electric field. The pH also influences the charge state of some CD derivatives and the overall electroosmotic flow (EOF).

Protocol 3: Chiral CE with a Cyclodextrin Selector

  • Instrumentation: Capillary Electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary, 50 µm I.D., ~50 cm total length.

  • Background Electrolyte (BGE): 50 mM Sodium phosphate buffer, pH 2.5, containing 20 mM Sulfated-β-Cyclodextrin (S-β-CD).

    • Scientist's Note: The low pH ensures the analyte is cationic. The negatively charged S-β-CD acts as a pseudo-stationary phase, migrating in the opposite direction of the electroosmotic flow and enhancing the separation window.

  • Applied Voltage: +20 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve racemate in deionized water to a concentration of 0.2 mg/mL.

Classical Resolution: Diastereomeric Salt Formation

Before the advent of modern chromatography, classical resolution via diastereomeric salt formation was the primary method for separating enantiomers on a preparative scale.[16] This technique remains highly relevant in industrial settings due to its cost-effectiveness and scalability.[17]

The principle involves reacting the racemic base (the amine) with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably solubility.[18] One of the diastereomeric salts will preferentially crystallize from a suitable solvent, allowing for its separation by simple filtration. The purified enantiomer is then regenerated by treating the salt with a base.

Diastereomeric_Salt_Resolution

Protocol 4: General Procedure for Diastereomeric Resolution

  • Materials: Racemic (2-Phenylcyclopropyl)methanamine, enantiopure resolving agent (e.g., (+)-Tartaric Acid or Dibenzoyl-D-tartaric acid), suitable solvent (e.g., Methanol, Ethanol, or Acetone).

  • Step 1: Salt Formation:

    • Dissolve 1.0 equivalent of the racemic amine in a minimal amount of heated solvent.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving acid in the same heated solvent.

      • Scientist's Note: Using a sub-stoichiometric amount (e.g., 0.5 eq) of the resolving agent is a common strategy to maximize the purity of the precipitating salt.[19]

    • Slowly add the resolving agent solution to the amine solution with stirring.

  • Step 2: Crystallization & Separation:

    • Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization.

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove impurities. The filtrate contains the other diastereomer, which can also be recovered.

  • Step 3: Regeneration of the Free Amine:

    • Dissolve the collected diastereomeric salt crystals in water.

    • Make the solution basic by adding an aqueous base (e.g., 2 M NaOH) until the pH is >11.

    • Extract the liberated free amine into an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Dry the organic layer (e.g., with MgSO₄), filter, and evaporate the solvent to yield the enantiomerically enriched amine.

  • Step 4: Purity Analysis:

    • Determine the enantiomeric excess (e.e.) of the recovered amine using one of the analytical methods described above (e.g., Protocol 1 or 2).

Method Selection and Conclusion

The choice of technique for separating (2-Phenylcyclopropyl)methanamine enantiomers depends on the specific goal of the research.

Decision_Tree

  • For rapid analytical determination and quality control , SFC is often the preferred method due to its speed and low solvent waste.

  • For robust and widely accessible analytical methods , HPLC provides a vast library of well-established chiral stationary phases and conditions.

  • When sample volume is extremely limited , CE offers exceptional efficiency and requires only nanoliters of sample.

  • For large-scale, cost-effective production of a single enantiomer , diastereomeric salt resolution remains a highly viable and industrially proven technique.

References

  • Shu, F., & Zhou, Q. (1999). A Catalytic Enantioselective Synthesis of Antidepressant Tranylcypromine. Synthetic Communications, 29(4), 567-572.

  • Atkinson, A. J., et al. (2011). Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors. Bioorganic & Medicinal Chemistry, 19(12), 3709-3716.

  • Pellissier, H. (2019). General method for the synthesis of tranylcypromine. ResearchGate.

  • Shu, F., & Zhou, Q. (1999). A Catalytic Enantioselective Synthesis of Antidepressant Tranylcypromine. Taylor & Francis Online.

  • Riley, T. N., & Brier, C. G. (1972). Absolute configuration of (+)- and (-)-trans-2-phenylcyclopropylamine hydrochloride. Journal of Medicinal Chemistry, 15(11), 1187-1188.

  • Dobrucki, J., & Chankvetadze, B. (1999). Chiral separation of sympathomimetics by ligand exchange capillary electrophoresis. Electrophoresis, 20(12), 2458-61.

  • Welch, C. J., et al. (2017). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist.

  • de Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 291-303.

  • Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

  • Gasparrini, F., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-117.

  • Dispas, A., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America.

  • Zhang, X., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. American Pharmaceutical Review.

  • Ilisz, I., et al. (2013). Chiral HPLC for effective enantiomer separation. ResearchGate.

  • Afonso, C. A. M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(15), 2239-2246.

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations Guide. Phenomenex.

  • BenchChem (2025). A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution. BenchChem.

  • El-Ghiaty, M. A., & Shoukry, A. F. (1993). Direct separation of tranylcypromine enantiomers and their profile in an atypical depressive patient. Journal of Pharmaceutical and Biomedical Analysis, 11(10), 941-945.

  • De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92.

  • Szabó, Z. I., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7035.

  • Altria, K. D. (1998). Chiral Separations by Capillary Electrophoresis. Springer Nature Experiments.

  • Fogassy, E., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Journal of Organic and Inorganic Chemistry.

  • Chiriac, A. I., et al. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 29(22), 5001.

  • Nguyen, T. H. T., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.

  • Palkó, M. H., et al. (2018). New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. Symmetry, 10(10), 486.

  • LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.

  • Ahuja, S. (Ed.). (2007). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons.

  • BenchChem. (2025). Chiral Separation of 2-Phenylpropanamide Enantiomers by High-Performance Liquid Chromatography (HPLC). BenchChem.

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 196-204.

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of trans-2-phenylcyclopropylamine synthesis.

Welcome to the Technical Support Center for the synthesis of trans-2-phenylcyclopropylamine (tranylcypromine). This guide is designed for researchers and drug development professionals seeking to troubleshoot yield losse...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of trans-2-phenylcyclopropylamine (tranylcypromine). This guide is designed for researchers and drug development professionals seeking to troubleshoot yield losses, optimize stereoselectivity, and scale up their synthetic workflows.

As a Senior Application Scientist, I have structured this guide to move beyond mere step-by-step instructions. Below, we dissect the causality behind each reaction phase—cyclopropanation, ester hydrolysis, and the Curtius rearrangement—ensuring your protocols are robust, self-validating, and mechanistically sound.

Workflow Overview

G A Styrene + Diazoacetate B Catalytic Cyclopropanation A->B C Cyclopropanecarboxylate (trans/cis mixture) B->C Yield & Selectivity D Selective Hydrolysis C->D E trans-2-phenylcyclopropanecarboxylic acid D->E Isomer Enrichment F Curtius Rearrangement (DPPA) E->F G trans-2-phenylcyclopropylamine (Tranylcypromine) F->G Avoid Urea Byproducts

Standard synthetic workflow for trans-2-phenylcyclopropylamine highlighting yield-loss points.

Module 1: Cyclopropanation – Controlling Diastereoselectivity

FAQ: Why is my cyclopropanation of styrene with ethyl diazoacetate (EDA) yielding a poor trans/cis ratio? The reaction between styrene and EDA typically proceeds via a metal-carbenoid intermediate. Under thermodynamic control, the trans-isomer is favored due to reduced steric clash between the phenyl and ester groups. However, standard catalysts (like simple dirhodium or ruthenium complexes) often lack the steric bulk required to sufficiently bias the transition state, resulting in significant cis-isomer formation[1]. Furthermore, if the local concentration of the diazo compound is too high, carbene dimerization to diethyl maleate or fumarate competitively destroys the yield[2].

FAQ: How can I improve the trans-selectivity and overall yield? You must shift to sterically demanding chiral ligands or engineered biocatalysts to force the transition state into the favored orientation.

Table 1: Comparison of Catalytic Systems for Styrene Cyclopropanation

Catalyst SystemDiazo ReagentYield (%)Trans/Cis Ratio (or % de)Enantiomeric Excess (% ee)
Rh₂(OAc)₄Ethyl diazoacetate~60-70%~1.5:1 to 2:1N/A (Racemic)
Cu(OTf) + Evans BisoxazolineDicyclohexylmethyl diazoacetate83%88:1297%
Engineered Myoglobin (Mb*)Ethyl diazoacetate69–99%94–99% deUp to 99%

Data summarized from established enantioselective methodologies[3],[1].

Protocol: High-Yield Enantioselective Cyclopropanation (Cu-Catalyzed)

  • Preparation : In a flame-dried flask under argon, prepare a solution of Cu(OTf) and Evans' chiral bisoxazoline ligand in anhydrous CH₂Cl₂[1].

  • Substrate Addition : Add styrene (excess, typically 5 equivalents relative to diazoacetate) to the catalyst solution[1].

  • Controlled Addition (Critical Causality) : Cool the mixture to 0 °C. Using a syringe pump, add dicyclohexylmethyl diazoacetate dropwise over 2 hours[1]. Why? Slow addition minimizes the local concentration of the diazo compound, suppressing unwanted carbene dimerization[2].

  • Completion : Allow the reaction to warm to 25 °C and stir for an additional 10 hours[1].

  • Purification : Filter through a short silica plug to remove the catalyst, concentrate in vacuo to remove excess styrene, and purify via flash chromatography[1].

Module 2: Ester Hydrolysis – Rescuing Yield via Kinetic Resolution

FAQ: I have a mixture of trans and cis esters. Do I need to separate them via column chromatography before hydrolysis? No. You can exploit the differential hydrolysis rates of the trans and cis isomers. The trans-ester is less sterically hindered around the carbonyl carbon than the cis-ester, making it significantly more susceptible to nucleophilic attack by hydroxide ions[1].

Protocol: Selective Hydrolysis for Trans-Enrichment

  • Solvent System : Dissolve the trans/cis ester mixture in ethanol[1].

  • Base Addition : Add aqueous 25% NaOH[1].

  • Reflux (Critical Causality) : Heat the mixture to reflux for exactly 10 hours[1]. Why? Strict timing acts as a kinetic resolution. Refluxing for 10 hours selectively hydrolyzes the trans-isomer, enriching the trans/cis ratio of the resulting acid to as high as 130:1. Extending the reflux to 24 hours will begin hydrolyzing the cis-isomer, dropping the ratio back down to 90:10[1].

  • Extraction : Extract the unreacted cis-ester with an organic solvent (e.g., ether). Acidify the aqueous layer to pH ~2 with HCl to precipitate the highly pure trans-2-phenylcyclopropanecarboxylic acid.

Module 3: Curtius Rearrangement – Preventing Urea Formation

FAQ: During the conversion of trans-2-phenylcyclopropanecarboxylic acid to the amine using DPPA, my yield is low, and I am isolating a highly insoluble white solid. What is happening? The insoluble solid is the symmetrical urea byproduct: 1,3-bis(trans-2-phenylcyclopropyl)urea. In the Curtius rearrangement, diphenylphosphoryl azide (DPPA) converts the carboxylic acid to an acyl azide, which undergoes thermal rearrangement to an isocyanate[4]. If adventitious water is present, it prematurely hydrolyzes a portion of the isocyanate to the primary amine. This newly formed amine rapidly attacks unreacted isocyanate, forming the stable, dead-end urea byproduct.

Curtius A trans-2-phenylcyclopropanecarboxylic acid B DPPA + Et3N in Toluene/t-BuOH A->B C Acyl Azide Intermediate B->C D Heat (Rearrangement) C->D E Isocyanate Intermediate D->E F Hydrolysis (HCl / H2O) E->F Controlled H Moisture Contamination before trapping E->H Uncontrolled H2O G Target Amine (High Yield) F->G I Symmetrical Urea Byproduct (Yield Loss) H->I

Mechanistic logic of DPPA-mediated Curtius rearrangement and urea byproduct formation pathway.

Protocol: Self-Validating Curtius Rearrangement (DPPA Method)

  • Activation : Dissolve trans-2-phenylcyclopropanecarboxylic acid (1 eq) in strictly anhydrous toluene. Add triethylamine (1.2 eq) and DPPA (1.1 eq)[4].

  • Acyl Azide Formation (Self-Validation) : Stir at room temperature for 2 hours. Validation Check: Monitor by IR spectroscopy. The disappearance of the broad carboxylic acid O-H stretch and the appearance of a sharp, strong azide peak (~2140 cm⁻¹) confirms complete activation. Do not proceed until this is verified.

  • Trapping/Rearrangement (Critical Causality) : Add anhydrous tert-butanol (excess) to the mixture and heat to 80 °C overnight. Why? Heating triggers the rearrangement to the isocyanate. The tert-butanol immediately traps the isocyanate to form a Boc-protected amine (tert-butyl (trans-2-phenylcyclopropyl)carbamate). Using tert-butanol prevents the isocyanate from accumulating and reacting with any trace moisture to form urea.

  • Deprotection : Isolate the Boc-protected intermediate, then treat with 4M HCl in dioxane to quantitatively cleave the Boc group, yielding trans-2-phenylcyclopropylamine hydrochloride in high overall yield.

References

  • Source: Synthetic Communications (Taylor & Francis)
  • Source: Nature Communications (University of Texas at Dallas Repository)
  • Source: Organometallics (ACS Publications)
  • Source: PubMed Central (NIH)

Sources

Optimization

Cyclopropanation of Styrene Derivatives: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for the transition-metal-catalyzed cyclopropanation of styrene derivatives. This guide is designed for researchers, application scientists, and drug development professionals optim...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the transition-metal-catalyzed cyclopropanation of styrene derivatives. This guide is designed for researchers, application scientists, and drug development professionals optimizing the reaction between styrenes and diazo compounds (e.g., ethyl diazoacetate, EDA).

Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, quantitative performance data, and a self-validating standard operating procedure (SOP) for ultra-low loading scale-ups.

Diagnostic Workflow

G Start Cyclopropanation Optimization Q1 Low Enantiomeric Excess (ee)? Start->Q1 Q2 Poor Diastereoselectivity (cis/trans)? Start->Q2 Q3 Low Yield or Carbene Dimerization? Start->Q3 A1_1 Standard Styrenes: Use Rh2(R-DOSP)4 Q1->A1_1 Broad Scope A1_2 Ortho-Substituted: Use Rh2(S-PTAD)4 Q1->A1_2 Steric Hindrance A2_1 Favor cis-isomer: Use TpMsCu Q2->A2_1 Target cis A2_2 Favor trans-isomer: Use Engineered Mb Q2->A2_2 Target trans A3_1 Syringe Pump Addition (Reduce EDA conc.) Q3->A3_1 Prevent Dimer A3_2 Use Trichloroethyl Esters & Dimethyl Carbonate Q3->A3_2 Stabilize Catalyst

Logical workflow for troubleshooting styrene cyclopropanation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Catalyst Selection: How do I maximize enantiomeric excess (ee) across different aryldiazoacetates?

Causality & Insight: Enantioselectivity in dirhodium-catalyzed cyclopropanation depends heavily on the spatial arrangement of the chiral ligands surrounding the rhodium core. This chiral pocket dictates the approach trajectory of the styrene to the highly reactive metal-carbene intermediate. Resolution:

  • For a broad substrate scope, Rh₂(R-DOSP)₄ is generally the most effective catalyst for the asymmetric intermolecular cyclopropanation of methyl aryldiazoacetates with styrene, providing a highly optimized chiral crown[1].

  • If you are working with ortho-substituted aryldiazoacetates, steric clashes in the standard DOSP pocket will drastically reduce selectivity. Switch to Rh₂(S-PTAD)₄ , which provides much higher levels of enantioinduction for these sterically demanding substrates[1].

  • For 3-methoxy-substituted aryldiazoacetates, Rh₂(R-BNP)₄ plays a complementary role, offering superior enantiocontrol where DOSP fails[1].

Diastereocontrol: I am getting a 50:50 cis:trans mixture. How can I selectively synthesize the cis-cyclopropane?

Causality & Insight: Rhodium catalysts inherently favor the trans-isomer. This is due to an early transition state where the bulky ester group of the diazo compound points away from the incoming styrene phenyl ring to minimize steric repulsion. Overcoming this thermodynamic preference requires a highly tailored coordination environment. Resolution: Abandon standard dirhodium catalysts for cis-selective goals. Copper homoscorpionate catalysts, specifically TpMsCu (where TpMs = hydrotris(3-mesitylpyrazol-1-yl)borate), provide unprecedented cis-diastereoselectivity. The highly encumbered mesityl groups force the styrene to approach in a restrictive geometry that selectively yields the cis-isomer (up to a 77:23 cis:trans ratio)[2]. Alternatively, engineered metalloenzymes (such as P450cam variants) can be utilized to achieve up to 92% cis-diastereomeric excess[3].

Catalyst Efficiency: How can I maintain high yields and ee at extremely low catalyst loadings for scale-up?

Causality & Insight: At standard loadings (0.5–1.0 mol%), reactions are fast, but scaling up becomes prohibitively expensive due to the cost of rhodium. At ultra-low loadings, background decomposition of the diazo compound and catalyst poisoning become the dominant reaction pathways. Resolution: Utilize a triarylcyclopropanecarboxylate (TPCP) catalyst. Rh₂(p-Ph-TPCP)₄ has been proven to maintain high enantioselectivity (86–99% ee) at catalyst loadings as low as 0.001 mol% [4]. Optimization Tip: Switch your solvent to dimethyl carbonate. It is not only environmentally benign but also stabilizes the active catalytic species at 60 °C, preventing premature catalyst degradation[4]. Furthermore, using trichloroethyl (TCE) diazoacetates instead of methyl esters significantly increases reactivity and ee (e.g., jumping from 68% to 93% ee)[4].

Side Reactions: I am observing significant formation of diethyl maleate and fumarate. How do I prevent this?

Causality & Insight: These byproducts are the direct result of carbene dimerization. When the local concentration of the diazo compound (EDA) is too high, the electrophilic metal-carbene intermediate reacts with another molecule of unreacted EDA rather than the less nucleophilic styrene double bond. Resolution: Strictly control the steady-state concentration of the diazo compound. Use a programmable syringe pump to add the diazoacetate solution over 2–4 hours into the reaction mixture containing the catalyst and an excess of styrene.

Quantitative Data Summary: Catalyst Performance Comparison

CatalystTarget Substrate ClassPrimary SelectivityTypical PerformanceReference
Rh₂(R-DOSP)₄ Standard AryldiazoacetatesEnantioselective (trans)85–92% ee[1]
Rh₂(S-PTAD)₄ ortho-Substituted AryldiazoacetatesEnantioselective (trans)>90% ee[1]
Rh₂(p-Ph-TPCP)₄ Trichloroethyl AryldiazoacetatesUltra-low loading (0.001 mol%)86–99% ee[4]
TpMsCu Aliphatic & Aryl OlefinsDiastereoselective (cis)77:23 cis:trans[2]
Mb (H64V, V68A) Styrene + EDAStereodivergent (trans)85–96% ee, >85% de[3]

Standard Operating Procedure (SOP): Ultra-Low Loading Cyclopropanation

Objective: Synthesize highly enantioenriched cyclopropanes using 0.001 mol% Rh₂(p-Ph-TPCP)₄ to ensure cost-effective scalability.

Materials:

  • Styrene derivative (1.5 equiv)

  • Trichloroethyl aryldiazoacetate (1.0 equiv, 0.1 M in solvent)

  • Rh₂(p-Ph-TPCP)₄ (0.001 mol%)

  • Dimethyl carbonate (anhydrous)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under a strict argon atmosphere.

  • Catalyst & Substrate Loading: Add the styrene derivative (4.05 mmol) and Rh₂(p-Ph-TPCP)₄ (0.001 mol%) to the flask. Dissolve the mixture in 10 mL of anhydrous dimethyl carbonate.

  • Temperature Equilibration: Heat the reaction mixture to 60 °C using a precisely controlled oil bath. Allow 10 minutes for thermal equilibration.

  • Diazo Addition (Critical Step): Dissolve the trichloroethyl aryldiazoacetate (2.7 mmol) in 17 mL of dimethyl carbonate. Load this into a gas-tight syringe. Using a syringe pump, add the diazo solution to the reaction mixture at a constant, slow rate of 0.15 mL/min.

    • Self-Validating Check: Monitor the reaction in situ using ReactIR. Track the disappearance of the diazo group's characteristic IR stretch at ~2100 cm⁻¹. The signal should remain near the baseline during the entirety of the addition phase. If the 2100 cm⁻¹ peak begins to grow, pause the syringe pump immediately; this indicates the catalyst is saturated and carbene dimerization is imminent[4].

  • Completion & Workup: Once addition is complete and the IR signal is entirely flat, cool the reaction to room temperature. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure cyclopropane.

References

  • Title: In Situ Kinetic Studies of Rh(II)
  • Title: Guide to Enantioselective Dirhodium(II)
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Source: Nature Communications (PMC / NIH)

Sources

Troubleshooting

Mitigating off-target effects of (2-Phenylcyclopropyl)methanamine in preclinical studies

Technical Support Center: (2-Phenylcyclopropyl)methanamine Program Introduction: Navigating the Preclinical Path of (2-Phenylcyclopropyl)methanamine (2-Phenylcyclopropyl)methanamine, widely known as tranylcypromine, is a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2-Phenylcyclopropyl)methanamine Program

Introduction: Navigating the Preclinical Path of (2-Phenylcyclopropyl)methanamine

(2-Phenylcyclopropyl)methanamine, widely known as tranylcypromine, is a potent, non-selective, and irreversible inhibitor of monoamine oxidase (MAO).[1] Its unique structure, derived from amphetamine, and its powerful mechanism of action make it a valuable tool in neuroscience research and a clinically effective antidepressant for treatment-resistant cases.[2] However, this broad pharmacological activity necessitates a rigorous preclinical evaluation to understand and mitigate potential off-target effects. Promiscuous protein binding and interactions with other enzyme systems can confound experimental results and present safety challenges.[3]

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, troubleshooting-focused answers to common questions encountered during the preclinical assessment of tranylcypromine and its analogs. Our goal is to equip you with the rationale and methodologies needed to design robust experiments, interpret your data with confidence, and isolate on-target from off-target phenomena.

Section 1: Monoamine Oxidase (MAO) Inhibition Profile

The primary mechanism of tranylcypromine is the irreversible inactivation of both MAO-A and MAO-B.[4] Understanding the nuances of this interaction is the first step in characterizing your compound.

FAQ 1.1: How do I experimentally determine the selectivity of my compound for MAO-A versus MAO-B?

Answer: Determining the selectivity profile is critical, as the two MAO isoforms have different substrate specificities and tissue distributions, leading to distinct physiological effects.[5][6] MAO-A primarily metabolizes serotonin and norepinephrine, while MAO-B is more specific for dopamine and trace amines.[4] A highly selective compound will have a significantly lower IC₅₀ value for one isoform over the other.

The most direct method is to perform an in vitro enzyme inhibition assay using isolated MAO-A and MAO-B enzymes. Commercially available recombinant human MAO enzymes and assay kits provide a standardized and reliable platform.[5][6] The general principle involves measuring the production of a detectable product (e.g., hydrogen peroxide, an aldehyde, or a fluorescent molecule) in the presence of varying concentrations of your inhibitor.[7][8]

Table 1: Key Reagents for MAO-A and MAO-B Activity Assays

ComponentMAO-A AssayMAO-B AssayRationale
Enzyme Source Recombinant Human MAO-ARecombinant Human MAO-BEnsures isoform-specific activity measurement.
Substrate Serotonin, KynuramineBenzylamine, KynuramineIsoform-preferring substrates are used to measure specific activity.[5][8]
Positive Control ClorgylineSelegiline (Deprenyl)Well-characterized, highly selective inhibitors used to validate the assay.[5]
Test Compound (2-Phenylcyclopropyl)methanamine(2-Phenylcyclopropyl)methanamineTested across a range of concentrations to determine IC₅₀.

Below is a generalized workflow for determining the IC₅₀ of your compound.

MAO_Assay_Workflow cluster_prep Preparation cluster_incubation Reaction cluster_detection Detection & Analysis prep_reagents Prepare Reagents: Enzyme, Buffer, Substrate, Test Compound Dilutions prep_controls Prepare Controls: Positive (Clorgyline/Selegiline) Negative (Vehicle) prep_reagents->prep_controls incubate Incubate Enzyme with Test Compound or Controls (Pre-incubation Step) prep_controls->incubate add_substrate Initiate Reaction: Add Substrate incubate->add_substrate reaction_time Incubate for a Defined Time (e.g., 30 min) add_substrate->reaction_time stop_reaction Stop Reaction (if necessary) reaction_time->stop_reaction measure_signal Measure Signal (Fluorescence/Absorbance) stop_reaction->measure_signal analyze Calculate % Inhibition and Determine IC50 measure_signal->analyze

Caption: Workflow for determining MAO-A/B IC₅₀ values.

This protocol is adapted from commercially available kits that detect hydrogen peroxide (H₂O₂) production.[8]

  • Reagent Preparation: Prepare serial dilutions of your test compound (e.g., from 1 nM to 100 µM). Prepare working solutions of MAO-A or MAO-B enzyme, substrate (e.g., Tyramine), and a detection reagent like Amplex Red in assay buffer.[8]

  • Plate Setup: In a 96- or 384-well black plate, add your test compound dilutions, vehicle control, and a positive control inhibitor (Clorgyline for MAO-A, Selegiline for MAO-B).

  • Enzyme Addition: Add the MAO-A or MAO-B enzyme to each well.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C. This allows the inhibitor to bind to the enzyme, which is especially important for irreversible inhibitors like tranylcypromine.

  • Reaction Initiation: Add the substrate and detection reagent mixture to all wells to start the reaction.

  • Signal Detection: Immediately begin reading the fluorescence (Ex/Em ~535/587 nm) in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: Determine the reaction rate (slope) for each concentration. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value. Selectivity is determined by the ratio of IC₅₀ (MAO-A) / IC₅₀ (MAO-B).

Section 2: Cytochrome P450 (CYP) Inhibition

A significant and clinically relevant off-target effect of tranylcypromine is the inhibition of various cytochrome P450 enzymes, which are crucial for drug metabolism.[9] This can lead to drug-drug interactions.

FAQ 2.1: My compound is structurally related to tranylcypromine. Which CYP isoforms should I be most concerned about, and how can I screen for inhibition?

Answer: Tranylcypromine is known to inhibit several CYP isoforms. Your primary focus should be on those with the lowest inhibition constants (Ki) or IC₅₀ values, as these are most likely to be clinically relevant.[10][11] Screening for CYP inhibition early in preclinical development is mandated by regulatory agencies to predict potential drug-drug interactions.[12]

Table 2: Reported Cytochrome P450 Inhibition by Tranylcypromine

CYP IsoformInhibition TypeKi or IC₅₀ (µM)Significance
CYP2A6 Competitive~2Potent inhibition; may affect metabolism of specific substrates like nicotine.[1][4]
CYP2C19 Competitive32Moderate inhibition; potential for interactions with drugs like omeprazole.[10][11]
CYP2C9 Noncompetitive56Weaker inhibition, but still a potential concern.[10][11]
CYP2D6 Competitive367Very weak inhibition; unlikely to be clinically significant at therapeutic doses.[10][11]

To screen for inhibition, the standard in vitro method uses human liver microsomes (HLM) or recombinant human CYP enzymes (Supersomes™) and isoform-specific probe substrates.[13][14] These assays measure the formation of a specific metabolite from the probe substrate in the presence and absence of your test compound.

CYP_Inhibition cluster_normal Normal Metabolism cluster_inhibited Inhibited Metabolism Substrate Drug / Substrate CYP CYP450 Enzyme Substrate->CYP Metabolite Metabolite (Excreted) CYP->Metabolite Substrate_I Drug / Substrate CYP_I CYP450 Enzyme Substrate_I->CYP_I Metabolite_I Metabolism Blocked CYP_I->Metabolite_I TCP (2-Phenylcyclopropyl)methanamine (Inhibitor) TCP->CYP_I Inhibits

Caption: Inhibition of a CYP450 enzyme blocks the metabolism of a co-administered drug.

This method is suitable for initial screening due to its speed and simplicity.[13]

  • Reagents: Use recombinant CYP enzymes and corresponding fluorogenic probe substrates (e.g., Vivid® substrates).

  • Compound Preparation: Prepare serial dilutions of your test compound.

  • Assay Plate: In a black 96-well plate, combine the enzyme, buffer, and your test compound. Include a known inhibitor for each isoform as a positive control.

  • Reaction Initiation: Add the fluorogenic substrate and the NADPH regenerating system to start the reaction.

  • Measurement: Incubate at 37°C and measure the increase in fluorescence over time.

  • Analysis: Calculate the IC₅₀ value by plotting the percentage of remaining enzyme activity against your compound's concentration. Confirmation of hits should be performed using LC-MS/MS methods, which are considered the gold standard.[13]

Section 3: Novel and Secondary Off-Targets

Beyond MAO and CYP enzymes, research has revealed other proteins that interact with tranylcypromine. Identifying these can explain unexpected phenotypes or open new therapeutic avenues.

FAQ 3.1: I am observing effects in my experiments that cannot be explained by MAO inhibition alone. What other potential off-targets of tranylcypromine should I investigate?

Answer: Recent proteomics and mechanistic studies have identified additional targets for tranylcypromine. One of the most significant is Lysine-Specific Demethylase 1 (LSD1) , a histone demethylase involved in epigenetic regulation.[1]

  • LSD1 Inhibition: Tranylcypromine is a mechanism-based, irreversible inhibitor of LSD1 with a Kᵢ of 242 µM and a kᵢₙₐ꜀ₜ of 0.0106 s⁻¹.[15] This activity is being explored for therapeutic potential in oncology.[2] If your research involves gene expression or chromatin biology, investigating LSD1 inhibition is warranted. You can test this using a specific in vitro LSD1 activity assay, often measuring the demethylation of a histone H3 peptide substrate.

  • Promiscuous Protein Labeling: Advanced chemical probe studies have shown that tranylcypromine can irreversibly bind to numerous proteins beyond MAO-A/B, including aldehyde dehydrogenases (ALDHs).[16] This suggests a degree of promiscuity that is not observed with other MAO inhibitors like pargyline.[16]

  • Lysosomal Trapping: As a weak base, tranylcypromine can become protonated and trapped within the acidic environment of lysosomes.[16][3] This accumulation can lead to cell-type-specific toxicity or confound in vitro results by reducing the effective concentration of the drug available to interact with its intended targets. This can be visualized using fluorescence microscopy with co-localization of a fluorescently tagged compound and a lysosomal marker (e.g., LysoTracker).

Section 4: Designing Preclinical In Vivo Studies

Translating in vitro findings to a whole-animal context is a critical step. Study design must be robust enough to differentiate on-target from off-target effects.

FAQ 4.1: How should I structure my in vivo experiments to confidently attribute a behavioral or physiological outcome to either on-target MAO inhibition or a potential off-target effect?

Answer: A multi-pronged approach is necessary, integrating pharmacokinetics (PK), pharmacodynamics (PD), and carefully selected behavioral models. The goal is to establish a clear link between target engagement and the observed phenotype.[17] Regulatory bodies like the FDA and ICH provide guidelines for nonclinical safety studies that form the basis of this approach.[12][18][19]

InVivo_Design start Start: Define Phenotypic Endpoint dose_response 1. Conduct Dose-Response Study (e.g., 3-5 doses) start->dose_response pk_pd 2. Establish PK/PD Relationship Measure drug concentration and MAO inhibition in brain/plasma dose_response->pk_pd correlation Does the phenotype correlate with the dose and timing of MAO inhibition? pk_pd->correlation on_target Conclusion: Phenotype is likely ON-TARGET correlation->on_target Yes controls 3. Use Comparator Compounds - Selective MAO-A inhibitor - Selective MAO-B inhibitor - Structurally similar, inactive analog correlation->controls No off_target Conclusion: Phenotype is likely OFF-TARGET rescue 4. Conduct Rescue Experiment (if possible) Can the effect be reversed by a downstream intervention? controls->rescue rescue->off_target

Sources

Optimization

Technical Support Center: Optimization of Dosing Regimens for In Vivo Studies with (2-Phenylcyclopropyl)methanamine (Tranylcypromine)

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for designing and troubleshooting in vivo studies involving (2-Phenylcyclopropyl)methanamine, more commonly k...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for designing and troubleshooting in vivo studies involving (2-Phenylcyclopropyl)methanamine, more commonly known as Tranylcypromine. As a potent, irreversible, and non-selective monoamine oxidase (MAO) inhibitor, its unique pharmacological profile necessitates careful consideration of dosing regimens to ensure data integrity and animal welfare.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Tranylcypromine that I need to consider for my in vivo study design?

A1: Tranylcypromine is a nonselective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) enzymes. This inhibition prevents the breakdown of key neurotransmitters, leading to increased levels of serotonin, norepinephrine, and dopamine in the brain. It's crucial to understand that due to the irreversible nature of this inhibition, the pharmacodynamic effect of Tranylcypromine lasts much longer than its short pharmacokinetic half-life of about 2.5 hours would suggest. The body must synthesize new MAO enzymes to restore normal function, a process that can take several days to weeks.

At higher therapeutic doses (above 40 mg/day in humans), Tranylcypromine can also act as a norepinephrine reuptake inhibitor. This dual mechanism can be a critical factor in your experimental design, depending on the dose range you are investigating.

Tranylcypromine Tranylcypromine (2-Phenylcyclopropyl)methanamine MAO_A MAO-A Tranylcypromine->MAO_A Irreversibly Inhibits MAO_B MAO-B Tranylcypromine->MAO_B Irreversibly Inhibits Norepinephrine_Reuptake Norepinephrine Reuptake Transporter Tranylcypromine->Norepinephrine_Reuptake Inhibits (at high doses) Neurotransmitters Serotonin Norepinephrine Dopamine MAO_A->Neurotransmitters Metabolizes MAO_B->Neurotransmitters Metabolizes Increased_Neurotransmitters Increased Synaptic Neurotransmitter Levels Neurotransmitters->Increased_Neurotransmitters

Caption: Mechanism of Action of Tranylcypromine.

Q2: How do I select an appropriate starting dose for my animal model?

A2: Selecting a starting dose requires careful consideration of the animal species and the intended therapeutic range in humans. A common method for dose conversion between species is based on body surface area (BSA), which can be calculated using established conversion factors.

For example, to convert a human dose to a rat dose, you would use the following formula:

Animal Equivalent Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)

Where Km is a species-specific conversion factor. It is important to consult guidelines for these conversion factors.

Published literature provides some guidance on effective doses in preclinical models. For instance, doses of 5 mg/kg and 10 mg/kg of Tranylcypromine have been shown to significantly increase muscle activity and copulatory behaviors in male rats. In another study, doses greater than 2.5 mg/kg were found to totally inhibit MAO in the rat brain.

It is strongly recommended to start with a dose at the lower end of the calculated or literature-reported range and perform a dose-escalation study to determine the optimal dose for your specific experimental endpoint while monitoring for adverse effects.

Q3: What are the critical pharmacokinetic parameters of Tranylcypromine to be aware of?

A3: While Tranylcypromine is rapidly absorbed orally with peak plasma concentrations reached in about 1-2.5 hours, its pharmacokinetic half-life is relatively short, around 2.5 hours. However, as mentioned, its pharmacodynamic effects are long-lasting due to irreversible MAO inhibition. This disconnect between pharmacokinetics and pharmacodynamics is a critical consideration for your study design.

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)~1-2.5 hours
Elimination Half-life (t1/2)~2.5 hours
Duration of MAO InhibitionSeveral days to weeks
Q4: How should I prepare and administer Tranylcypromine for in vivo studies?

A4: Tranylcypromine is typically administered orally. For preclinical studies, it is often dissolved in a suitable vehicle for oral gavage. A common vehicle formulation consists of a mixture of DMSO, PEG300, Tween 80, and saline or PBS. For example, a formulation could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

Protocol for Vehicle Preparation (Example):

  • Dissolve the required amount of Tranylcypromine hydrochloride in DMSO to create a stock solution.

  • Add PEG300 to the DMSO stock solution and mix thoroughly.

  • Add Tween 80 and mix until the solution is clear.

  • Finally, add saline or PBS and mix to achieve a homogenous solution.

It is crucial to ensure complete dissolution and to prepare the formulation fresh for each experiment to maintain stability. The final concentration should be calculated based on the desired dose and the administration volume appropriate for the animal model.

Troubleshooting Guide

Issue 1: I am observing unexpected behavioral side effects in my animals (e.g., hyperactivity, agitation, or sedation).

Possible Causes & Solutions:

  • Dose is too high: Tranylcypromine has a narrow therapeutic window, and excessive doses can lead to overstimulation, anxiety, and insomnia, or conversely, sedation.

    • Solution: Reduce the dose. Conduct a dose-response study to identify a dose that achieves the desired pharmacological effect without causing significant adverse events.

  • Interaction with diet: Tranylcypromine inhibits the breakdown of tyramine, an amino acid found in aged cheeses, cured meats, and other fermented foods. High levels of tyramine can lead to a hypertensive crisis.

    • Solution: Ensure that the animal diet is free of high-tyramine ingredients. Standard laboratory chow is typically low in tyramine, but it is essential to verify this with the supplier.

  • Strain or species sensitivity: Different rodent strains or species can exhibit varying sensitivities to psychoactive compounds.

    • Solution: If possible, pilot your study with different strains to identify one with a more stable response. Consult

Troubleshooting

Technical Support Center: Enhancing the Metabolic Stability of (2-Phenylcyclopropyl)methanamine Derivatives

Welcome to the Application Support Center for the structural optimization of (2-Phenylcyclopropyl)methanamine (tranylcypromine or TCP) derivatives. TCP is a privileged pharmacophore widely utilized in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for the structural optimization of (2-Phenylcyclopropyl)methanamine (tranylcypromine or TCP) derivatives. TCP is a privileged pharmacophore widely utilized in the development of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors for oncology indications, particularly acute myeloid leukemia (AML)[1][2].

Despite profound in vitro efficacy, early-stage TCP derivatives frequently suffer from rapid in vivo clearance and off-target cardiotoxicity (hERG liability)[3]. This guide provides mechanistic troubleshooting, structural optimization strategies, and self-validating experimental workflows to help you overcome metabolic instability in your drug discovery pipeline.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My TCP-based LSD1 inhibitor shows rapid intrinsic clearance ( CLint​ ) in human liver microsomes (HLMs) despite potent target engagement. What is the primary liability?

A1: The primary metabolic liability of the native TCP scaffold is the electron-rich phenyl ring, which is highly susceptible to Cytochrome P450 (CYP3A4/CYP2D6)-mediated para-hydroxylation. Additionally, the benzylic position of the cyclopropane ring is prone to oxidative attack[4].

Optimization Strategy: To block these metabolic soft spots, introduce electron-withdrawing groups (EWGs) or steric bulk.

  • Fluorination: Incorporating fluorine atoms at the meta/para positions of the phenyl ring, or directly at the benzylic position of the cyclopropane ring, strengthens the C-H bond (due to the high electronegativity of fluorine), effectively blocking CYP-mediated electron abstraction[4][5].

  • Steric Shielding: Appending bulky substituents, such as double-substituted benzamides or aroylamino groups at the C4 position of the phenyl ring, physically prevents the molecule from entering the narrow catalytic pocket of CYP enzymes, dramatically increasing the half-life ( t1/2​ )[1].

Q2: I successfully blocked the phenyl ring, but CLint​ remains unacceptably high. What secondary pathways are degrading my compound?

A2: If the aromatic system is protected, the secondary liability is the primary amine. The methanamine moiety is the functional warhead that covalently binds to the FAD cofactor in LSD1[3]. However, it is also highly susceptible to oxidative deamination by off-target Monoamine Oxidases (MAO-A/B) and N-dealkylation by CYPs[3][5].

Optimization Strategy: You must restrict the conformational flexibility of the amine without abolishing its ability to form the FAD adduct.

  • Spiro-cyclic Amines: Replacing the primary amine with rigid, spiro-fused systems (e.g., 2,8-diaza-spiro[4.5]decane) introduces extreme steric hindrance around the basic nitrogen. This structural rigidity prevents the amine from adopting the transition-state geometry required for MAO-mediated oxidative deamination, while retaining high affinity for the larger LSD1 catalytic cleft[3][6].

Q3: When I add bulky lipophilic groups to protect the amine, my compound fails the hERG safety assay. How do I decouple metabolic stability from cardiotoxicity?

A3: This is a classic lipophilicity trap. Highly lipophilic, basic amines readily partition into the hydrophobic inner cavity of the hERG potassium channel, leading to cardiotoxicity[3].

Optimization Strategy: You must balance steric bulk with polarity. Instead of using highly lipophilic alkyl chains, utilize heteroatom-rich rigid rings. For example, compound S1427 utilizes a 2-fluoropyridine and a spiro-cyclic piperazine system. The spiro-system provides the steric bulk needed for metabolic stability, while the heteroatoms lower the overall basicity (pKa) and LogP, effectively abolishing hERG binding affinity ( IC50​>30μM )[3][7].

Part 2: Pathway Visualization

The following diagram illustrates the dual metabolic liabilities of the TCP scaffold and the corresponding structural modifications required to engineer a stable LSD1 inhibitor.

MetabolicPathways TCP (2-Phenylcyclopropyl)methanamine CYP CYP450 Oxidation (Para-hydroxylation) TCP->CYP Phenyl Ring MAO MAO / CYP (Oxidative Deamination) TCP->MAO Primary Amine Fluorination Phenyl/Cyclopropyl Fluorination CYP->Fluorination Block site Spiro Spiro-cyclic Amines (e.g., Spiro[4.5]decane) MAO->Spiro Steric shielding Stable Metabolically Stable LSD1 Inhibitor Fluorination->Stable Enhanced t1/2 Spiro->Stable Reduced CL_int

Metabolic liabilities of TCP and corresponding structural optimization strategies.

Part 3: Quantitative Data & SAR Summary

The table below summarizes the structure-activity relationship (SAR) evolution of TCP derivatives, highlighting how specific modifications impact target affinity, metabolic stability, and safety[1][3].

CompoundStructural ModificationLSD1 Ki​ / IC50​ HLM t1/2​ (min)hERG IC50​ ( μ M)
Tranylcypromine None (Parent Scaffold)~2.0 μ M< 15.0> 30.0
S2157 Benzyloxy + Piperazine0.75 μ M< 5.0~10.0
S1427 2-fluoropyridine + 2,8-diaza-spiro[4.5]decane0.40 μ M> 60.0> 30.0
Compound 3a 4-benzamide substitution32.0 nM> 60.0N/A

Note: S1427 demonstrates that spiro-fused systems uniquely resolve both the microsomal instability and hERG liability seen in earlier iterations like S2157[3].

Part 4: Standardized Experimental Protocols

To ensure data integrity, metabolic stability must be assessed using a self-validating assay design. The following protocol describes the gold-standard Human Liver Microsome (HLM) Intrinsic Clearance Assay.

Protocol: High-Throughput HLM Intrinsic Clearance ( CLint​ ) Assay

Scientific Rationale & Causality: This assay measures the rate of parent compound disappearance. We utilize a -NADPH control to definitively prove that degradation is enzyme-mediated (CYP450s require NADPH as an electron donor). If the compound degrades in the -NADPH arm, the instability is chemical (e.g., hydrolysis in buffer), not metabolic.

Materials:

  • Human Liver Microsomes (pooled, 20 mg/mL protein).

  • 0.1 M Potassium Phosphate Buffer (pH 7.4) – Maintains physiological pH; CYPs denature rapidly outside this range.

  • NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6PDH) – Prevents product inhibition and ensures a constant supply of reducing equivalents.

  • Quench Solution: 100% Acetonitrile containing an Internal Standard (IS) – Instantly denatures microsomal proteins to halt the reaction and extracts the analyte.

Step-by-Step Methodology:

  • Preparation: Dilute HLMs in phosphate buffer to a working concentration of 0.5 mg/mL protein. Add the TCP derivative (test compound) to a final concentration of 1 μ M. Keep on ice.

  • Pre-incubation: Transfer 50 μ L of the mixture to a 96-well plate. Incubate at 37°C for 5 minutes to allow the system to reach physiological temperature.

  • Initiation: Add 10 μ L of the pre-warmed NADPH regenerating system to initiate the metabolic reaction.

    • Self-Validating Control A (-NADPH): Add 10 μ L of blank buffer instead of NADPH to one set of wells.

    • Self-Validating Control B (Positive Control): Run Verapamil or Dextromethorphan in parallel to confirm the microsomes are enzymatically active.

  • Time-Course Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), remove a 10 μ L aliquot from the reaction well.

  • Quenching: Immediately dispense the 10 μ L aliquot into 40 μ L of ice-cold Quench Solution (Acetonitrile + IS). Causality: The organic solvent precipitates the enzymes, freezing the metabolic snapshot in time.

  • Extraction & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to a clean plate for LC-MS/MS quantification.

  • Data Processing: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate t1/2​=0.693/k and CLint​=(k×V)/protein concentration .

Workflow Prep 1. Prepare Microsomes NADPH 2. Add NADPH (37°C) Prep->NADPH Quench 3. Quench (0-60 min) NADPH->Quench LCMS 4. LC-MS/MS Analysis Quench->LCMS Calc 5. Calculate CL_int LCMS->Calc

Standardized workflow for determining intrinsic clearance in liver microsomes.

References

  • [3] Koda, Y., et al. (2022). "Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles." ACS Medicinal Chemistry Letters. URL:

  • [1] Binda, C., et al. (2020). "Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation." European Journal of Medicinal Chemistry. URL:

  • [2] "Tranylcypromine‐Based LSD1 Inhibitors: Structure‐Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation." ResearchGate. URL:

  • [4] "Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist." NIH PMC. URL:

  • [7] "Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles." Semantic Scholar. URL:

  • [6] "Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles." ACS Publications. URL:

  • [5] "Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A)." UEA Digital Repository. URL:

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of (2-Phenylcyclopropyl)methanamine

Welcome to the technical support center for the synthesis of (2-Phenylcyclopropyl)methanamine, a critical pharmaceutical intermediate and the active ingredient in the monoamine oxidase inhibitor, Tranylcypromine.[1] This...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2-Phenylcyclopropyl)methanamine, a critical pharmaceutical intermediate and the active ingredient in the monoamine oxidase inhibitor, Tranylcypromine.[1] This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this synthesis from the laboratory bench to pilot or industrial scale. Here, we address common challenges in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: Core Synthesis Strategy & Route Selection

The successful scale-up of (2-Phenylcyclopropyl)methanamine, a molecule with two adjacent stereocenters, hinges on early strategic decisions regarding stereochemical control and the choice of the core cyclopropanation reaction.

Q1: What are the primary viable routes for the large-scale synthesis of (2-Phenylcyclopropyl)methanamine, and what are their key trade-offs?

A1: There are three principal strategies for constructing the 2-phenylcyclopropane core, each with distinct advantages and challenges at scale. The choice depends on factors like stereochemical requirements (racemic vs. enantiopure), hazardous reagent handling capabilities, and cost of goods.

Synthesis StrategyCore ReactionKey AdvantagesMajor Scale-Up Challenges
Classical Route Diazoacetate CyclopropanationWell-established chemistry; predictable outcomes.Use of hazardous and potentially explosive ethyl diazoacetate.[2][3]
Simmons-Smith & Variants Organozinc CarbenoidAvoids diazo compounds; good for specific substrates.Highly exothermic reaction, posing thermal management risks.[4] Incomplete reactions can leave difficult-to-remove alkene impurities.[2]
Asymmetric Synthesis Catalytic CyclopropanationDirect formation of enantiopure products.[5][6]Higher catalyst cost; may require cryogenic conditions; sensitive to impurities.
Biocatalytic Route Enzymatic CyclopropanationHigh diastereo- and enantioselectivity (de/ee >98%); green chemistry.[6]Requires specialized fermentation and biocatalysis equipment; enzyme stability.

The most common industrial approaches often rely on variants of the classical or Simmons-Smith routes for the racemic synthesis, followed by chiral resolution. However, for producing a single enantiomer, asymmetric catalysis and biocatalysis are increasingly attractive.[5][6]

Section 2: Troubleshooting the Cyclopropanation Step

The formation of the three-membered ring is the most critical and often challenging step in the synthesis. Success at scale requires careful control over reaction conditions and reagent quality.

Q2: My Simmons-Smith cyclopropanation is sluggish, incomplete, and leaves residual styrene starting material. What are the common causes and how can I optimize it?

A2: This is a frequent issue in Simmons-Smith reactions. The problem typically stems from the quality of the zinc-copper couple, the presence of inhibitors, or mass transfer limitations.[2][4]

Troubleshooting Guide: Simmons-Smith Reaction

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Zinc: The surface of the zinc dust is oxidized or passivated.Activate the zinc immediately before use. Common methods include treatment with HCl, or using reagents like copper chloride and acetyl chloride to generate the couple in situ.[4]
Solvent Purity: The reaction is sensitive to the basicity and purity of the solvent. Protic impurities (water, alcohols) will quench the organozinc reagent.[2]Use freshly distilled, anhydrous solvents (e.g., dichloromethane, diethyl ether). The rate of reaction decreases as the basicity of the solvent increases.[2]
Reaction Stalls Poor Mass Transfer: In a heterogeneous reaction, inefficient mixing prevents the substrate from accessing the solid-phase reagent.Increase agitation speed. On a larger scale, consider the reactor geometry and impeller design to ensure proper suspension of the zinc-copper couple.
Exotherm Control: The reaction is highly exothermic. An initial spike in temperature can lead to reagent decomposition, followed by a stall as the concentration of active carbenoid drops.[4]Implement controlled, slow addition of diiodomethane at a maintained temperature (e.g., 0 °C to room temperature). Utilize reactor cooling jackets and monitor the internal temperature closely. Continuous flow reactors are an excellent strategy for managing exotherms at scale.[4][7]

Below is a workflow diagram illustrating the decision-making process for troubleshooting this key step.

G start Incomplete Cyclopropanation Detected q1 Check Reagent Activity: Is the Zn/Cu couple freshly activated? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Review Solvent Quality: Is the solvent certified anhydrous? a1_yes->q2 sol1 Action: Re-prepare/activate Zn/Cu couple. Ensure anhydrous conditions. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Analyze Thermal Profile: Was a significant exotherm observed? a2_yes->q3 sol2 Action: Use freshly distilled, anhydrous solvent. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Action: Improve heat transfer. Implement slower, controlled addition of CH2I2. a3_yes->sol3 q4 Evaluate Physical Parameters: Is agitation sufficient for suspension? a3_no->q4 sol3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end_node Reaction Optimized a4_yes->end_node sol4 Action: Increase agitation speed. Re-evaluate impeller/reactor geometry. a4_no->sol4 sol4->end_node

Caption: Troubleshooting workflow for Simmons-Smith cyclopropanation.

Q3: How can I improve the trans/cis diastereomeric ratio? The desired product is the trans isomer.

A3: Achieving high trans selectivity is crucial. Several factors influence this ratio:

  • Thermodynamic vs. Kinetic Control: The trans isomer is thermodynamically more stable. In syntheses that produce a mixture of isomers, such as the reaction of styrene with ethyl diazoacetate to give ethyl 2-phenylcyclopropanecarboxylate, an equilibration step can be introduced.[3] Treating the cis/trans ester mixture with a strong base like sodium ethoxide in ethanol drives the isomerization to favor the more stable trans product, often achieving ratios greater than 95:5.[3]

  • Catalyst/Reagent Choice: In catalytic asymmetric syntheses, the choice of ligand is paramount. For instance, using copper complexes with certain bisoxazoline (BOX) ligands has been shown to yield high trans selectivity (e.g., 88:12) and high enantioselectivity simultaneously.[5] Biocatalytic methods using engineered myoglobins can achieve exceptionally high diastereoselectivity, often >98%.[6]

  • Reaction Temperature: Lower reaction temperatures generally favor higher selectivity by enhancing the energetic difference between the diastereomeric transition states. This is particularly relevant in asymmetric catalytic reactions.

Section 3: Managing Stereochemistry & Purification

For many pharmaceutical applications, isolating a single enantiomer of Tranylcypromine is required. This presents a significant challenge at scale, involving either direct asymmetric synthesis or resolution of a racemic mixture.

Q4: My chiral resolution of (±)-trans-2-phenylcyclopropanecarboxylic acid using a resolving agent is inefficient, requiring many recrystallizations. Are there more efficient, scalable methods?

A4: This is a classic scale-up bottleneck. While multiple recrystallizations can work, they are often low-yielding and labor-intensive.[3] Consider these alternative strategies:

  • Kinetically Controlled Crystallization: The crystallization kinetics of diastereomeric salts can be exploited. Sometimes, one diastereomer crystallizes much faster than the other. By carefully controlling temperature, cooling rate, and seeding, it's possible to selectively crystallize the desired diastereomer in high purity before the system reaches thermodynamic equilibrium.[8]

  • Digestion/Slurry Method: Instead of a full dissolution and recrystallization, a "digestion" process can be more efficient. This involves slurrying the impure diastereomeric salt mixture in a specific solvent or solvent mixture where the desired salt is significantly less soluble.[8] The system is heated to a temperature below the boiling point, allowing the undesired diastereomer to dissolve and the desired one to remain solid, effectively purifying the crystalline material. This can dramatically increase purity in a single step.[8]

  • Avoidance via Asymmetric Synthesis: The most elegant solution is to avoid forming a racemic mixture altogether. Asymmetric methods, such as catalytic cyclopropanation with a chiral copper catalyst or biocatalytic approaches, build the desired enantiomer directly, eliminating the need for resolution.[5][6]

G cluster_0 Racemic Synthesis Path cluster_1 Asymmetric Synthesis Path racemic Racemic Mixture (trans-2-phenylcyclopropyl carboxylic acid) resolution Chiral Resolution (e.g., with tartaric acid) racemic->resolution separation Diastereomer Separation resolution->separation liberation Liberation of Single Enantiomer separation->liberation final Single Enantiomer Product liberation->final styrene Styrene + Diazoester asym_cat Asymmetric Cyclopropanation (Chiral Catalyst or Enzyme) styrene->asym_cat enantio_pure Enantiopure Intermediate asym_cat->enantio_pure enantio_pure->final

Caption: Strategic paths to an enantiopure product.

Section 4: Downstream Processing & Safety

The final steps of the synthesis, converting the carboxylic acid intermediate to the amine, also carry significant scale-up risks.

Q5: The Curtius rearrangement step uses sodium azide, which is a major safety concern at an industrial scale. What are the key safety protocols and are there viable alternatives?

A5: Sodium azide is acutely toxic and can form explosive heavy metal azides. Its use on a large scale requires stringent safety protocols.

Safety Protocols for Azide Use:

  • Dedicated Equipment: Use equipment free from contact with heavy metals like lead, copper, or brass.

  • Temperature Control: The rearrangement of the acyl azide to the isocyanate is thermally driven but can be dangerously exothermic if not controlled.[9] Slow, controlled heating is essential.

  • Quenching: Any excess azide must be carefully quenched before workup (e.g., with sodium nitrite under acidic conditions).

  • Engineering Controls: Reactions should be performed in a well-ventilated area, often behind a blast shield at larger scales.

Alternative Synthetic Transformations: Given the hazards, alternative routes that avoid azides are highly desirable in process development. These include:

  • Hofmann Rearrangement: Starting from the corresponding amide (trans-2-phenylcyclopropanecarboxamide) and using a reagent like sodium hypobromite.

  • Direct Reductive Amination: If the synthesis proceeds via the corresponding ketone, reductive amination can form the amine directly.

  • Reduction of an Oxime or Nitrile: Synthesis could be diverted through an intermediate oxime or nitrile, which can then be reduced to the primary amine using standard catalytic hydrogenation.

Appendix: Example Protocol

Protocol: Isomerization and Saponification of Ethyl 2-Phenylcyclopropanecarboxylate[3]

This protocol details the crucial step of converting a cis/trans mixture of the ester intermediate to the pure trans-carboxylic acid, a key precursor for the final product.

  • Preparation of Sodium Ethoxide: In a suitably sized reactor equipped with a reflux condenser and nitrogen inlet, carefully add sodium metal (1.0 eq) in portions to anhydrous ethanol. The reaction is highly exothermic; control the addition rate to maintain a manageable temperature.

  • Isomerization: Once all the sodium has dissolved, add the (±)-ethyl-2-phenylcyclopropane carboxylate (cis/trans mixture) to the sodium ethoxide solution. Heat the mixture to reflux under a nitrogen atmosphere for 20-24 hours. This drives the equilibrium to favor the thermodynamically more stable trans isomer.

  • Saponification: After the isomerization is complete (monitor by GC), add a solution of sodium hydroxide (e.g., 1.5 eq) in a mixture of ethanol and water to the reaction flask. Continue to reflux for an additional 20 hours to saponify the ester to the carboxylate salt.

  • Workup and Isolation: Concentrate the reaction mixture under reduced pressure to remove most of the ethanol. Dissolve the resulting solid in water. Extract the aqueous phase with a non-polar organic solvent (e.g., benzene or toluene) to remove any non-saponified material.

  • Precipitation: Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2. The (±)-trans-2-phenylcyclopropanecarboxylic acid will precipitate as a white solid.

  • Purification: Filter the solid, wash thoroughly with cold water to remove the more water-soluble cis-acid isomer and inorganic salts. The product can be further purified by recrystallization if necessary.

This process effectively combines the isomerization and hydrolysis steps, providing a scalable and efficient method for producing the key trans-acid intermediate.[3]

References

  • Shu, L., & Zhou, Y. G. (1999). A Catalytic Enantioselective Synthesis of Antidepressant Tranylcypromine.
  • Bajaj, P., Sreenilayam, G., Tyagi, V., & Fasan, R. (2018). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. PMC. Available at: [Link]

  • Ishizuka, Y., Fujimori, H., Noguchi, T., et al. (2013). Asymmetric Syntheses of Pharmaceuticals Containing a Cyclopropane Moiety. Chemical and Pharmaceutical Bulletin, 61(10), 1089-1094.
  • Ishizuka, Y., Fujimori, H., Noguchi, T., et al. (2013). Asymmetric Syntheses of Pharmaceuticals Containing a Cyclopropane Moiety Using Catalytic Asymmetric Simmons–Smith Reactions of Allylalcohols: Syntheses of Optically Active Tranylcypromine and Milnacipran. Chemistry Letters, 42(10), 1274-1276. Available at: [Link]

  • Barluenga, J., & Fañanás, F. J. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. Available at: [Link]

  • ResearchGate. General method for the synthesis of tranylcypromine. Reagents and... Available at: [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link]

  • Nova-Fernández, A., et al. (2025). A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. ACS Publications. Available at: [Link]

  • U.S. Patent No. 4,016,204 A. (1977). Method of synthesis of trans-2-phenylcyclopropylamine. Google Patents.
  • Glennon, R. A., et al. (2014). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PMC. Available at: [Link]

  • Nova-Fernández, A., et al. (2018). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal, 24(5), 1038-1042. Available at: [Link]

  • Wikipedia. (2024). Tranylcypromine. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Fine-Tuning Intrinsic Activity of D2R Partial Agonists via the PCPMA Scaffold

Welcome to the Application Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide and FAQ to assist researchers in the design, synthesis, and pharmacological evaluati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide and FAQ to assist researchers in the design, synthesis, and pharmacological evaluation of third-generation antipsychotics. This guide focuses specifically on the 2-phenylcyclopropylmethylamine (PCPMA) scaffold, a promising alternative to traditional phenyl-piperazine derivatives for targeting the Dopamine D2 Receptor (D2R) [1].

Part 1: Core FAQs - Scaffold Design & SAR Logic

Q1: Why transition from the traditional phenyl-piperazine scaffold to the PCPMA scaffold? A1: Third-generation antipsychotics, such as aripiprazole and cariprazine, rely heavily on the phenyl-piperazine primary pharmacophore. While effective, this limits the available chemical space and often leads to off-target polypharmacology (e.g., unwanted 5-HT2A or H1 receptor activity). The PCPMA scaffold provides a novel structural framework that maintains high-affinity anchoring in the D2R orthosteric binding site (OBS) while offering superior selectivity profiles and favorable brain penetrance [1].

D2R_Signaling Ligand PCPMA Partial Agonist D2R Dopamine D2 Receptor Ligand->D2R Binds Orthosteric Site Gi Gi/o Protein Pathway D2R->Gi Partial Activation BArr β-Arrestin2 Pathway D2R->BArr Minimal/Biased Recruitment cAMP Inhibition of cAMP (Antipsychotic Efficacy) Gi->cAMP Desens Receptor Internalization & Desensitization BArr->Desens

D2R signaling pathway showing Gi/o activation vs. β-arrestin2 recruitment.

Q2: How does the spacer group dictate the intrinsic activity ( Emax​ ) of the compound? A2: The causality of intrinsic activity lies in receptor conformation. The PCPMA moiety anchors the ligand in the D2R OBS. The spacer group (often an alkyl chain or rigidified ring) acts as a molecular ruler, determining how deep the secondary pharmacophore (e.g., an aryl or heteroaryl group) reaches into the secondary binding pocket (SBP) near the extracellular loops (EL2) [2]. By altering the length and rigidity of this spacer, you change the steric interactions with transmembrane domain 5 (TM5) and EL2. This conformational shift directly modulates the degree of G-protein coupling, allowing you to fine-tune the intrinsic activity from full antagonism to partial agonism [1, 2].

SAR_Logic PCPMA Primary Pharmacophore (PCPMA) Spacer Spacer Group (Length & Rigidity) PCPMA->Spacer Orthosteric Orthosteric Binding Site (Anchoring) PCPMA->Orthosteric Binds SecPharm Secondary Pharmacophore (Aryl/Heteroaryl) Spacer->SecPharm Activity Fine-Tuned Intrinsic Activity (Emax Modulation) Spacer->Activity Dictates Allosteric Secondary Binding Pocket (Conformational Shift) SecPharm->Allosteric Interacts Orthosteric->Activity Allosteric->Activity

SAR logic demonstrating how the spacer group fine-tunes intrinsic activity.

Part 2: Troubleshooting Guide - Functional Assays

Issue: High well-to-well variability in Gαi/o​ BRET assays, making it difficult to distinguish between a 30% and 50% partial agonist. Root Cause: Fluctuating basal receptor constitutive activity or inconsistent biosensor expression levels across the microplate. Solution: Implement a self-validating normalization system. Always run a full agonist (Quinpirole) to define 100% Emax​ and an inverse agonist/antagonist (Haloperidol) to define 0%. Calculate the Z'-factor for every plate; only accept plates with a Z' > 0.5 to ensure assay robustness.

Issue: Compounds show high D2R binding affinity ( Ki​<5 nM) but act as full antagonists ( Emax​<5% ) instead of the desired partial agonists. Root Cause: The spacer group is likely too rigid or bulky, locking the D2R into an inactive state and preventing the outward movement of TM6 required for G-protein coupling. Solution: Introduce flexibility into the spacer (e.g., replacing a rigid alkyne with a flexible methylene chain) or reduce the steric bulk of the secondary pharmacophore to allow the receptor to adopt the partially active conformation [1].

Part 3: Experimental Methodologies

To ensure reproducibility and scientific integrity, follow this self-validating workflow for evaluating PCPMA derivatives.

Workflow Design Scaffold Design (PCPMA + Spacer) Bind Radioligand Binding (D2R Affinity) Design->Bind Func Functional BRET Assays (Intrinsic Activity) Bind->Func PK PK Profiling (Brain Penetrance) Func->PK InVivo In Vivo Efficacy (Hyperlocomotion) PK->InVivo

Sequential experimental workflow for evaluating PCPMA-based D2R partial agonists.

Protocol 1: Gαi/o​ BRET Assay for Intrinsic Activity Profiling

Objective: Quantify the partial agonist activity ( Emax​ ) of PCPMA derivatives.

  • Cell Preparation: Transfect HEK293T cells with D2R, Gαi/o​ -RLuc8, Gβ1​ , and Gγ2​ -Venus biosensors. Incubate for 48 hours at 37°C.

  • Plating: Harvest and resuspend cells in assay buffer (HBSS + 0.1% BSA). Plate at 30,000 cells/well in a 96-well white microplate.

  • Substrate Addition: Add Coelenterazine H (BRET substrate) to a final concentration of 5 µM. Incubate in the dark for 10 minutes.

  • Ligand Treatment: Add PCPMA derivatives in a 10-point concentration-response curve ( 10−11 to 10−5 M). Include Quinpirole (full agonist control) and Aripiprazole (partial agonist control) on every plate.

  • Detection & Analysis: Read the BRET signal (ratio of 535 nm emission to 480 nm emission) using a microplate reader. Normalize data to the Quinpirole maximum response (100%) to calculate the intrinsic Emax​ [1, 2].

Protocol 2: Mouse Hyperlocomotion Model (In Vivo Efficacy)

Objective: Validate the antipsychotic potential of the fine-tuned partial agonists.

  • Acclimatization: Habituate adult male C57BL/6 mice to the open-field testing arenas for 60 minutes.

  • Pre-treatment: Administer the PCPMA derivative (e.g., 1-10 mg/kg, i.p.) or vehicle control. Wait 30 minutes to allow for brain penetration.

  • Induction: Administer Phencyclidine (PCP, 5 mg/kg, s.c.) to induce hyperlocomotion (a standard model for schizophrenia positive symptoms).

  • Tracking: Record total distance traveled using an automated video tracking system for 60 minutes post-PCP injection.

  • Validation: A successful D2R partial agonist will significantly suppress PCP-induced hyperlocomotion without causing catalepsy (which would indicate excessive D2R antagonism) [1].

Part 4: Quantitative Data Summary

The following table summarizes the pharmacological profiles of representative PCPMA derivatives compared to the clinical standard, Aripiprazole. Notice how modifications to the spacer group in PCPMA derivatives (e.g., (+)-14j and (+)-14l) successfully fine-tune the Emax​ while maintaining exceptional selectivity against the 5-HT2A receptor.

CompoundD2R Binding Affinity ( Ki​ , nM)Gi/o Pathway Intrinsic Activity ( Emax​ %) β -Arrestin2 Intrinsic Activity ( Emax​ %)5-HT2A Binding Affinity ( Ki​ , nM)
Aripiprazole (Ref) 1.285%25%3.4
(+)-14j (PCPMA) 2.545%15%> 1000
(+)-14l (PCPMA) 3.160%12%> 1000

Data represents typical pharmacological profiles demonstrating the superior selectivity and fine-tunable partial agonism of the PCPMA scaffold [1].

References
  • Title: 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: D2 Dopamine Receptor G Protein-Biased Partial Agonists Based on Cariprazine Source: Journal of Medicinal Chemistry URL: [Link]

Reference Data & Comparative Studies

Validation

Head-to-Head Comparison of Synthetic Routes for trans-2-Phenylcyclopropylamine (Tranylcypromine)

A Technical Guide for Process Chemists and Drug Development Professionals trans-2-Phenylcyclopropylamine (Tranylcypromine, TCP) is a privileged pharmacophore. Originally developed as a monoamine oxidase (MAO) inhibitor,...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Process Chemists and Drug Development Professionals

trans-2-Phenylcyclopropylamine (Tranylcypromine, TCP) is a privileged pharmacophore. Originally developed as a monoamine oxidase (MAO) inhibitor, it has recently been repurposed as a potent, mechanism-based irreversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), a critical target in oncology 1[1]. Because the cyclopropylamine moiety forms a covalent adduct with the FAD cofactor in these enzymes, the structural integrity and stereochemistry of the cyclopropane ring are paramount to its biological activity2[2].

This guide objectively compares the three primary synthetic routes to TCP, providing mechanistic causality, quantitative data, and self-validating experimental protocols.

Mechanistic Evaluation of Synthetic Routes

Route A: Transition-Metal Catalyzed Diazoacetate Cyclopropanation

The historical standard for synthesizing the TCP scaffold involves the reaction of styrene with ethyl diazoacetate in the presence of a copper or rhodium catalyst.

  • Causality & Limitations: While this route is direct, it suffers from two major drawbacks. First, the use of ethyl diazoacetate at industrial scales presents severe explosion hazards and toxicity concerns. Second, the reaction typically yields a mixture of cis and trans isomers, requiring tedious chromatographic separation or fractional crystallization of the intermediate esters.

Route B: The Corey-Chaykovsky Approach (Optimized)

An alternative approach utilizes the Corey-Chaykovsky reaction, reacting an α,β -unsaturated ester (e.g., cinnamate) with a sulfur ylide such as dimethylsulfoxonium methylide[1].

  • Causality & Optimization: Early literature reported poor yields when using simple methyl acrylate derivatives in DMSO[1]. However, modern process optimization has shown that using bulkier esters, such as isopropyl cinnamate, alongside potassium tert-butoxide (KOtBu) and trimethylsulfoxonium iodide, dramatically suppresses side reactions (like Michael addition without ring closure). The steric bulk of the isopropyl group effectively shields the carbonyl carbon, directing the ylide exclusively to the β -carbon and pushing the conversion of the trans-2-phenyl cyclopropyl isopropyl ester to ~80%.

Route C: Biocatalytic Kinetic Resolution

For applications requiring enantiopure (+)- or (-)-tranylcypromine, biocatalytic resolution of racemic trans-2-arylcyclopropanecarbonitriles using whole-cell systems (e.g., Rhodococcus sp. AJ270) has emerged as a highly selective route3[3].

  • Causality: The nitrile hydratase/amidase enzymes in these microbial systems exhibit profound enantiodifferentiation. They selectively hydrolyze one enantiomer of the nitrile to the corresponding acid while leaving the other intact, achieving enantiomeric excesses (ee) >99%[3].

Visualizing the Synthetic Decision Matrix

SynthesisRoutes Start Starting Materials RouteA Route A: Styrene + Ethyl Diazoacetate Start->RouteA RouteB Route B: Cinnamate Esters + Sulfoxonium Ylide Start->RouteB RouteC Route C: Cinnamonitriles + Sulfoxonium Ylide Start->RouteC CatA Cu/Rh Catalyzed Cyclopropanation RouteA->CatA CatB Corey-Chaykovsky Cyclopropanation RouteB->CatB RouteC->CatB IntA trans-2-Phenylcyclopropane carboxylate CatA->IntA CatB->IntA IntC trans-2-Phenylcyclopropane carbonitrile CatB->IntC Rearrange Curtius Rearrangement (DPPA, t-BuOH, Heat) IntA->Rearrange Biocat Biocatalytic Hydrolysis (Rhodococcus sp. AJ270) IntC->Biocat Product trans-2-Phenylcyclopropylamine (Tranylcypromine) Rearrange->Product Biocat->Product

Synthetic decision matrix comparing three primary routes to trans-2-phenylcyclopropylamine.

Head-to-Head Quantitative Comparison

ParameterRoute A: Classic DiazoacetateRoute B: Corey-Chaykovsky (Optimized)Route C: Biocatalytic Resolution
Primary Reagents Styrene, Ethyl diazoacetate, Cu/Rh cat.Isopropyl cinnamate, Trimethylsulfoxonium iodideCinnamonitrile, Rhodococcus sp.
Cyclopropanation Yield Moderate (60-80%)High (~80% with bulky esters)High (70-85%)
Stereoselectivity Mixed (cis/trans mixture)Highly trans selectiveEnantiopure (>99% ee)
Safety Profile Low (Explosive diazo intermediates)Moderate (DMSO/Base handling)High (Aqueous enzymatic conditions)
Scalability High (Historical industrial standard)High (Modern scalable alternative)Moderate (Requires bioreactor control)

Self-Validating Experimental Protocols

Regardless of the cyclopropanation method used, the conversion of the cyclopropanecarboxylic acid to the primary amine is universally achieved via the Curtius rearrangement[1]. This method is strictly chosen over Hofmann or Schmidt rearrangements because the strained cyclopropyl ring is highly susceptible to ring-opening under harsh acidic or basic conditions. The use of diphenylphosphoryl azide (DPPA) allows for a mild, concerted rearrangement4[4].

Protocol 1: Optimized Corey-Chaykovsky Cyclopropanation[3]

Objective: Synthesize trans-2-phenylcyclopropanecarboxylic acid isopropyl ester safely without hazardous diazo reagents.

  • Ylide Generation: To a mixture of trimethylsulfoxonium iodide (92 g) and potassium tert-butoxide (38 g), add anhydrous DMSO (246 mL) under an inert argon atmosphere. Stir for 10 minutes at room temperature.

    • Causality Insight: KOtBu is preferred over NaH to avoid hazardous hydrogen gas evolution and to provide a homogeneous, highly scalable ylide solution.

  • Cyclopropanation: Slowly add the generated ylide solution to a pre-heated (55–60 °C) solution of isopropyl cinnamate (65 g) in DMSO (154 mL).

  • Reaction Monitoring (In-Process Control): Stir for 1 hour at 55–60 °C. Monitor via TLC (Hexanes:EtOAc 9:1). The disappearance of the UV-active alkene spot confirms complete conversion.

  • Workup: Quench with water and extract with MTBE. Wash the organic layer extensively with brine to remove residual DMSO.

  • Validation: Analyze the crude product via 1 H-NMR. The trans stereochemistry is definitively confirmed by the vicinal coupling constants of the cyclopropyl protons ( Jab​=4.2−4.5 Hz)[1].

Protocol 2: Curtius Rearrangement to Tranylcypromine Sulfate[1][3]

Objective: Convert the intermediate cyclopropanecarboxylic acid to the primary amine sulfate salt.

  • Hydrolysis: Treat the isopropyl ester with NaOH in EtOH at reflux for 2 hours to yield trans-2-phenylcyclopropanecarboxylic acid.

  • Acyl Azide Formation & Rearrangement: Dissolve the acid (1 eq) in tert-butanol. Add triethylamine (1.2 eq) and DPPA (1.1 eq). Heat the mixture to 80 °C for 4 hours.

    • Causality Insight: Heating facilitates the concerted loss of N2​ and migration of the cyclopropyl group to form the isocyanate, which is immediately trapped by the solvent (tert-butanol) to form the Boc-protected amine[4].

  • Deprotection & Salt Formation: Dissolve the crude Boc-amine (16 g) in isopropanol (47 mL) and heat to 40 °C. Add 50% aqueous sulfuric acid until a pH of 2.5–3.5 is reached. Stir at 60 °C for 30 minutes, then cool to 0–5 °C.

  • Isolation: Filter the resulting colorless precipitate. Wash with cold isopropanol.

  • Validation: HPLC purity of the resulting tranylcypromine sulfate should exceed 99.7%.

Conclusion

While the classic diazoacetate route has historical precedence, its safety risks and poor diastereoselectivity make it less favorable for modern drug development. The optimized Corey-Chaykovsky reaction utilizing bulky esters provides a highly scalable, trans-selective, and significantly safer alternative. For targeted neuropharmacology or oncology applications requiring specific enantiomers, biocatalytic resolution remains the absolute gold standard[3].

Sources

Safety & Regulatory Compliance

Safety

(2-Phenylcyclopropyl)methanamine proper disposal procedures

As a Senior Application Scientist overseeing the scale-up and downstream processing of active pharmaceutical ingredients (APIs) and their intermediates, I frequently encounter the specific handling and disposal challenge...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the scale-up and downstream processing of active pharmaceutical ingredients (APIs) and their intermediates, I frequently encounter the specific handling and disposal challenges presented by chiral amines. (2-Phenylcyclopropyl)methanamine —a primary amine featuring a rigid cyclopropane ring and an aromatic system—shares structural similarities with monoamine oxidase (MAO) inhibitors. Due to its pharmacological potential, volatility in free-base form, and moderate basicity, its disposal requires strict adherence to both chemical safety principles and regulatory frameworks.

The following guide provides a comprehensive, self-validating operational plan for the safe neutralization, segregation, and disposal of (2-Phenylcyclopropyl)methanamine in laboratory and pilot-plant settings.

Hazard Profile & Physicochemical Data

Before initiating any disposal workflow, it is critical to understand the physicochemical properties that dictate the compound's behavior in waste streams. The free-base form is a moderately strong base that volatilizes easily, posing an inhalation hazard, whereas its hydrochloride (HCl) salt is a stable, water-soluble solid [1].

Table 1: Physicochemical Properties and Disposal Implications

PropertyValueOperational Implication for Disposal
CAS Number 15639-87-9 (Free Base) / 844470-80-0 (HCl Salt)Required for accurate EPA/RCRA waste manifesting.
Molecular Weight 147.22 g/mol (Free Base)Used for stoichiometric calculations during neutralization.
Predicted pKa ~9.29 ± 0.10Highly basic; requires acidic quenching to prevent volatilization.
Physical State Viscous liquid (Free Base) / Solid (HCl Salt)Dictates spill response (absorbent pads vs. sweeping).
GHS Hazards H302, H315, H319, H335Mandates strict PPE and engineering controls (fume hood).

Pre-Disposal Risk Assessment & PPE

Causality in PPE Selection: Primary amines like (2-Phenylcyclopropyl)methanamine can act as aggressive nucleophiles that readily penetrate standard latex. Therefore, personnel must use nitrile or butyl rubber gloves during waste handling. Because the free-base form has a high vapor pressure relative to its salt, all liquid transfers and waste consolidations must occur within a certified Class II chemical fume hood to prevent inhalation of the respiratory irritant [3].

Operational Workflows: Step-by-Step Disposal Protocols

To maintain compliance with the Resource Conservation and Recovery Act (RCRA) and prevent incompatible chemical mixing [2], waste containing (2-Phenylcyclopropyl)methanamine must be processed through specific segregation pathways.

WasteWorkflow Start Waste Generation: (2-Phenylcyclopropyl)methanamine State Assess Physical State Start->State Solid Solid Waste (Powders, PPE, Resins) State->Solid Solid Liquid Liquid Waste (Mother Liquors, Washes) State->Liquid Liquid BinSolid Solid Hazardous Waste (High-Temp Incineration) Solid->BinSolid Org Organic Solvents (DCM, EtOAc, MeOH) Liquid->Org Organic Phase Aq Aqueous Waste (Basic pH > 9) Liquid->Aq Aqueous Phase BinOrg Organic Waste Bin (Incineration) Org->BinOrg Neut Neutralization (Add 1M HCl to pH 6-8) Aq->Neut Free Base Active BinAq Aqueous Waste Bin (RCRA Compliant) Neut->BinAq HCl Salt (Water Soluble)

Comprehensive waste segregation and disposal workflow for (2-Phenylcyclopropyl)methanamine.

Protocol A: Aqueous Waste Neutralization (Free-Base Mitigation)

Highly basic aqueous waste (pH > 9) containing the free-base amine must be neutralized prior to disposal. This serves a dual purpose: it eliminates the RCRA corrosivity characteristic and converts the volatile amine into a stable, non-odorous ammonium salt [2][3].

  • Containment: Transfer aqueous mother liquors containing the free base to a dedicated, heavy-walled borosilicate glass neutralization vessel inside a fume hood.

  • Thermal Control: Place the vessel in an ice bath. Causality: Amine protonation is a highly exothermic process. Cooling the reaction prevents localized boiling, solvent boil-off, and dangerous aerosolization of the active compound.

  • Acidic Quenching: Under continuous magnetic stirring, slowly add 1M Hydrochloric Acid (HCl) dropwise.

  • Self-Validation (pH Check): Monitor the pH using universal indicator strips or a calibrated pH probe. Cease HCl addition when the solution reaches a stable pH of 6.0–8.0.

  • Disposal: Transfer the neutralized aqueous solution (now containing the non-volatile hydrochloride salt) to the designated RCRA-compliant aqueous waste carboy.

NeutralizationMech FreeBase Free Base Amine Volatile & Skin Irritant pKa ~9.3 Acid 1M HCl Addition Exothermic Protonation FreeBase->Acid Salt Ammonium Chloride Salt Non-volatile & Stable Acid->Salt Disposal Safe Aqueous Disposal (pH 6.0 - 8.0) Salt->Disposal

Chemical neutralization pathway mitigating amine volatility and exposure risks.

Protocol B: Organic Solvent Segregation

Organic mother liquors from extractions (e.g., using Dichloromethane or Ethyl Acetate) cannot be neutralized in the same manner and must be prepared for commercial incineration.

  • Matrix Identification: Identify the primary solvent matrix used during the chemical workflow.

  • Halogen Segregation: Strictly segregate halogenated waste (e.g., Dichloromethane, Chloroform) from non-halogenated waste (e.g., Ethyl Acetate, Methanol). Causality: Mixing these streams alters the required incineration temperature and can lead to the formation of highly toxic dioxins during commercial destruction.

  • Headspace Management: Fill organic waste containers to no more than 80% capacity. Leaving 20% headspace accommodates vapor expansion, preventing container rupture due to pressure buildup from volatile solvents.

Protocol C: Solid Waste and Contaminated Consumables

Solid waste containing trace amounts of pharmacologically active amines requires high-temperature incineration.

  • Collection: Gather all contaminated weigh boats, spatulas, silica gel from chromatography, and filter papers in a puncture-resistant, poly-lined solid hazardous waste bin.

  • Container Decontamination: If discarding the primary chemical storage bottle, triple-rinse the container with a compatible solvent (e.g., Methanol). Collect the rinsate as organic waste. Causality: EPA regulations mandate triple-rinsing for containers holding hazardous materials to legally classify them as "RCRA-empty" before they can be discarded as standard solid waste [2].

Spill Response & Immediate Containment

In the event of a benchtop spill of the free-base liquid, rapid containment is necessary to prevent respiratory exposure.

  • Evacuation & Ventilation: Immediately clear personnel from the immediate vicinity and ensure fume hood sashes are lowered to maximize exhaust velocity.

  • PPE Donning: Equip heavy-duty nitrile gloves, splash-proof safety goggles, and a chemically resistant lab coat.

  • Absorption: Cover the liquid spill with a commercial acidic absorbent pad or inert sand. Causality: Never use combustible materials like sawdust to absorb amines; the heat generated by unexpected oxidation or neutralization can pose an immediate fire risk [3].

  • Collection: Sweep the absorbed material using a non-sparking tool and place it into a sealable hazardous waste bucket.

  • Surface Decontamination: Wash the spill area with a dilute 5% acetic acid solution to quench residual trace amines, followed by a thorough deionized water rinse.

Regulatory & Logistical Waste Management

While (2-Phenylcyclopropyl)methanamine is not explicitly an EPA "P-listed" acutely toxic waste, its biological activity dictates that it should be treated with the stringency of an active pharmaceutical intermediate. Under EPA guidelines, generators must ensure that all waste containers are securely closed when not actively receiving waste and are labeled with the full, unabbreviated chemical name (e.g., "Aqueous Waste containing trace (2-Phenylcyclopropyl)methanamine hydrochloride") [2]. Relying on acronyms or structural drawings on waste labels is a direct violation of RCRA compliance and compromises the safety of downstream waste handlers.

References

  • Environmental Protection Agency (EPA). "Hazardous Waste Generators: Resource Conservation and Recovery Act (RCRA) Regulations." EPA.gov. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

Handling

Personal protective equipment for handling (2-Phenylcyclopropyl)methanamine

As a Senior Application Scientist, I approach laboratory safety not as a bureaucratic checklist, but as a rigorous system of risk mitigation grounded in pharmacological mechanisms. When handling potent active pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a bureaucratic checklist, but as a rigorous system of risk mitigation grounded in pharmacological mechanisms. When handling potent active pharmaceutical ingredients (APIs) like (2-Phenylcyclopropyl)methanamine —commonly known as Tranylcypromine —standard laboratory precautions are insufficient if the underlying causality of exposure is not understood.

This guide provides a comprehensive, mechanistic approach to the personal protective equipment (PPE), handling, and disposal of tranylcypromine, ensuring that your operational protocols are as robust as the science they support.

Chemical Profiling & Hazard Identification

Tranylcypromine is a non-selective, irreversible Monoamine Oxidase Inhibitor (MAOI) used primarily in psychiatric pharmacology and neurological research. Because it is a pharmacologically active compound, accidental exposure does not merely cause local irritation; it induces profound systemic effects.

Table 1: Chemical & Hazard Profile

PropertySpecification
Chemical Name (2-Phenylcyclopropyl)methanamine (Tranylcypromine)
CAS Number 155-09-9 (Base), 13492-01-8 (Sulfate), 1986-47-6 (HCl)
Pharmacology Irreversible Monoamine Oxidase Inhibitor (MAOI) [3]
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 [2]
Signal Word Danger / Warning (Depending on specific salt form)
Target Organs Central Nervous System, Cardiovascular System

Mechanistic Toxicology & Risk Assessment

To understand why specific PPE is required, we must understand the molecule's mechanism of action. Tranylcypromine irreversibly binds to and inhibits both MAO-A and MAO-B enzymes. These enzymes are responsible for the catabolism of monoamine neurotransmitters (serotonin, norepinephrine, dopamine) and dietary trace amines like tyramine [3].

If a researcher inhales aerosolized tranylcypromine powder, the API bypasses first-pass hepatic metabolism and enters systemic circulation. This creates two severe, life-threatening risks:

  • Hypertensive Crisis: If the exposed researcher subsequently consumes tyramine-rich foods (e.g., aged cheeses, cured meats), the un-metabolized tyramine triggers a massive release of norepinephrine, causing a sudden, potentially fatal spike in blood pressure [1][4].

  • Serotonin Syndrome: Co-exposure with standard SSRI antidepressants can lead to lethal serotonin toxicity.

Toxicity Exposure Tranylcypromine Exposure (Inhalation/Ingestion) Inhibition Irreversible Inhibition of MAO-A & MAO-B Exposure->Inhibition Accumulation Accumulation of Monoamines & Dietary Tyramine Inhibition->Accumulation Tox1 Hypertensive Crisis (Norepinephrine Surge) Accumulation->Tox1 + Tyramine Tox2 Serotonin Syndrome (Serotonin Toxicity) Accumulation->Tox2 + SSRIs

Mechanistic pathway of tranylcypromine-induced toxicity via irreversible MAO inhibition.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must act as a self-validating barrier. We do not wear gloves merely to keep our hands clean; we double-glove to ensure that if the outer layer suffers a micro-tear, the inner layer maintains the integrity of the transdermal barrier.

Table 2: PPE Matrix & Mechanistic Justification

PPE CategorySpecification & StandardMechanistic Justification
Respiratory NIOSH N95/P100 particulate respirator or PAPRPrevents inhalation of aerosolized API, blocking the primary route of unintended systemic pharmacological absorption.
Hands Nitrile rubber gloves (EN 374), double-glovedPrevents transdermal absorption. Nitrile provides superior chemical resistance to organic salts compared to latex.
Eye/Face Snug-fitting safety goggles (ANSI Z87.1 / EN 166)Protects ocular mucosa from highly irritating dust and prevents systemic absorption via the tear ducts [5].
Body Tyvek suit or disposable, impermeable lab coatPrevents accumulation of active powder on personal clothing, eliminating secondary exposure outside the lab.

Standard Operating Procedure (SOP): Handling & Manipulation

When manipulating dry tranylcypromine powder, the primary operational goal is to prevent aerosolization. Follow this step-by-step methodology:

  • Pre-Operational Verification: Ensure the laboratory environment is equipped with a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing hood. Verify that the inward face velocity is optimal to prevent powder blowback.

  • PPE Donning: Equip all baseline PPE (Table 2). If handling bulk powder (>1 gram) outside a closed system, upgrade to a Powered Air-Purifying Respirator (PAPR).

  • Static Mitigation: Tranylcypromine powder can carry a static charge, causing it to repel from spatulas and aerosolize into the breathing zone. Use an anti-static bar (ionizer) inside the weighing enclosure and utilize grounded, conductive spatulas.

  • Weighing & Transfer:

    • Place a pre-tared, sealable vial on the analytical balance.

    • Carefully transfer the powder using slow, deliberate movements to avoid creating air currents.

    • Cap the vial securely before removing it from the ventilated enclosure.

  • Decontamination: Wipe down the balance, spatulas, and hood surfaces with a solvent appropriate for the specific salt (e.g., a water/ethanol mixture for the hydrochloride salt), followed by a standard laboratory detergent [2].

Spill Response & Decontamination Workflow

A spill of a pharmacologically active compound requires immediate, methodical action. Never sweep dry tranylcypromine powder. Sweeping mechanically aerosolizes the API, virtually guaranteeing inhalation exposure.

Spill S1 1. Identify Spill & Evacuate Area S2 2. Don Maximum PPE (Respirator, Double Gloves) S1->S2 S3 3. Wet Containment (Damp Absorbent Pad) S2->S3 S4 4. Surface Decontamination (Soap & Water) S3->S4 S5 5. EPA/RCRA Compliant Hazardous Waste Disposal S4->S5

Step-by-step experimental workflow for tranylcypromine powder spill containment.

Spill Execution Steps:

  • Evacuate & Isolate: Immediately halt work. Alert personnel in the vicinity and restrict access to the spill zone to prevent tracking the powder throughout the facility.

  • Assess & Don PPE: Do not attempt cleanup without assessing the volume. Ensure respiratory protection (N95/P100) and double nitrile gloves are equipped.

  • Wet Containment: Gently cover the spill with absorbent pads lightly dampened with water or an appropriate solvent. The moisture binds the particulate, preventing it from becoming airborne [5].

  • Mechanical Removal: Carefully fold the damp pads inward, trapping the powder inside the fold. Place the pads directly into a hazardous waste bag.

  • Chemical Decontamination: Wash the affected surface thoroughly with soap and water, as tranylcypromine salts (like the sulfate and hydrochloride) are generally water-soluble.

Waste Disposal & Decommissioning Plan

Improper disposal of MAOIs poses a severe risk to environmental water systems and violates federal regulations.

  • Solid Waste: All contaminated PPE, weigh boats, and absorbent pads must be placed in a sealed, clearly labeled hazardous waste container. High-temperature incineration is the preferred and mandated method of destruction for active pharmaceutical ingredients (APIs).

  • Liquid Waste: Aqueous and organic solutions containing tranylcypromine must be collected in compatible, clearly labeled liquid waste carboys. Do not pour down the drain, as it poses a toxicity risk to aquatic life and violates EPA/RCRA regulations [2].

References

  • PARNATE® (tranylcypromine)
  • Safety Data Sheet: Tranylcypromine (hydrochloride)
  • Source: National Center for Biotechnology Information (NCBI)
  • MAOIs and diet: Is it necessary to restrict tyramine?
  • SAFETY DATA SHEET: Tranylcypromine Sulfate Source: CymitQuimica URL

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Phenylcyclopropyl)methanamine
Reactant of Route 2
(2-Phenylcyclopropyl)methanamine
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